molecular formula C6H10O8 B166337 mucic acid CAS No. 526-99-8

mucic acid

Cat. No.: B166337
CAS No.: 526-99-8
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-DUHBMQHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mucic Acid (also known as galactaric acid) is a symmetrical dicarboxylic acid derived from the oxidation of galactose or galacturonic acid . As a meso compound with chiral centers, it is optically inactive, making it a molecule of significant interest in stereochemical studies and organic synthesis . This compound is recognized as a valuable bio-based platform chemical with diverse applications across multiple research fields . In material science , this compound serves as a sustainable precursor for synthesizing key industrial compounds. It can be catalytically converted into adipic acid , a fundamental monomer for bio-based nylon production . Furthermore, it is a potential starting material for 2,5-furandicarboxylic acid (FDCA) , a promising renewable alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF) . Recent investigations also highlight its unique material properties, as its crystalline form is classified among the ultrastiff organic crystals, a characteristic of interest for developing novel materials . In biochemical and pharmaceutical research , this compound's properties are leveraged in various ways. It functions as an effective metal chelating agent , which is useful in environmental remediation studies and biochemical assays . It is also utilized in carbohydrate chemistry as a diagnostic tool; the this compound test is a specific method for detecting the presence of galactose and lactose in samples . The growing emphasis on green chemistry has intensified research into producing this compound from low-cost, pectin-rich agricultural waste, such as citrus peel waste , underscoring its role in the development of circular bioeconomies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-DUHBMQHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048740
Record name Mucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid
Record name Galactaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C
Record name GALACTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALLINE POWDER, PRISMS FROM WATER

CAS No.

526-99-8
Record name Mucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactaric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALACTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E149J5OTIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALACTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 225 °C
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, also known as galactaric acid, is a six-carbon aldaric acid, a type of sugar acid. Its structure is characterized by carboxyl groups at both ends of its carbon chain and hydroxyl groups at the intervening four carbons. This symmetrical, polyhydroxy dicarboxylic acid possesses a unique set of chemical properties owing to its stereochemistry, rendering it a meso compound and thus optically inactive despite having four chiral centers.[1][2] It is primarily obtained through the nitric acid oxidation of galactose or galactose-containing compounds like lactose.[2] This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, key reactions, and detailed experimental protocols relevant to research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are fundamental to its handling, reactivity, and application in various chemical syntheses.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid[2]
Synonyms Galactaric acid, Saccharolactic acid[2]
Molecular Formula C₆H₁₀O₈[2]
Molar Mass 210.14 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 210–230 °C (decomposes)[2]
Optical Activity Optically inactive (meso compound)[2]
Solubility
SolventSolubilityTemperature (°C)Reference(s)
Cold Water Nearly insoluble (3.3 g/L)14[3]
Boiling Water Soluble (16.7 g/L)100[4]
Alcohol (Ethanol) Insoluble-[2]
DMSO Slightly soluble-[5]
Ether Insoluble-[4]
Acidity
PropertyValueNoteReference(s)
pKa (Strongest Acidic) 2.83Predicted[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.37 (s, 2H, -COOH), 4.56 (s, 4H, -OH), 4.24 (s, 2H, H-2, H-5), 3.78 (s, 2H, H-3, H-4).

    • ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 175.83 (-COOH), 71.79 (C-2, C-5), 70.25 (C-3, C-4).

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) functional groups. Key peaks are typically observed around 3300 cm⁻¹ (O-H stretching of hydroxyl groups and carboxylic acid), and 1700 cm⁻¹ (C=O stretching of the carboxylic acid).

Chemical Reactions and Transformations

This compound undergoes a variety of chemical reactions, making it a versatile precursor for the synthesis of other valuable compounds.

Key Chemical Reactions of this compound

Below is a diagram illustrating the major chemical transformations of this compound.

MucicAcid_Reactions MucicAcid This compound AllomucicAcid Allothis compound MucicAcid->AllomucicAcid Pyridine, 140°C FurfuralDicarboxylicAcid α,α'-Furfural Dicarboxylic Acid MucicAcid->FurfuralDicarboxylicAcid Fuming HCl ThiopheneCarboxylicAcid α-Thiophene Carboxylic Acid MucicAcid->ThiopheneCarboxylicAcid Barium Sulfide, Heat Pyrrole Pyrrole MucicAcid->Pyrrole Ammonium Salt, Dry Distillation OxalicAcid Oxalic Acid MucicAcid->OxalicAcid Fuse with Caustic Alkalis HydroxyPyrone 3-Hydroxy-2-pyrone MucicAcid->HydroxyPyrone Potassium Bisulfate AdipicAcid Adipic Acid MucicAcid->AdipicAcid Rhenium-catalyzed deoxydehydration

Caption: Key chemical transformations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Galactose

This protocol describes the oxidation of D-galactose to this compound using nitric acid.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound from Galactose Start Start: D-Galactose AddHNO3 Add 5M Nitric Acid (Galactose/HNO₃ molar ratio 1:9) Start->AddHNO3 Heat Heat at 95°C AddHNO3->Heat Precipitate Precipitation of this compound Heat->Precipitate Cool Cool to Room Temperature Precipitate->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End End: Pure this compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • D-Galactose

  • 5 M Nitric Acid (HNO₃)

  • Distilled water

  • Beaker or round-bottom flask

  • Heating mantle or water bath

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve D-galactose in 5 M nitric acid in a beaker or round-bottom flask, maintaining a galactose to HNO₃ molar ratio of 1:9. The concentration of galactose in the reaction medium should be approximately 100 g/L.[6]

  • Heat the reaction mixture to 95°C with continuous stirring.[6]

  • As the reaction proceeds, this compound will begin to precipitate out of the solution as a white solid.

  • After the reaction is complete (typically observed by the cessation of nitrogen oxide gas evolution), cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Collect the crystalline this compound by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with small portions of cold distilled water to remove any residual nitric acid and soluble impurities.

  • Dry the purified this compound in a desiccator or a low-temperature oven.

This compound Test for Galactose

This qualitative test is used to identify the presence of galactose or galactose-containing saccharides.

Principle: Concentrated nitric acid oxidizes galactose at both the aldehyde (C1) and primary alcohol (C6) positions to form the sparingly soluble this compound. Other monosaccharides, when oxidized, form soluble dicarboxylic acids, thus not yielding a precipitate under these conditions.[7][8]

Materials:

  • Test sample (e.g., 1% aqueous solution of a carbohydrate)

  • Concentrated Nitric Acid (HNO₃)

  • Test tubes

  • Water bath

  • Pipettes

Procedure:

  • Place 6 mL of the test sample solution into a test tube.[7]

  • Carefully add 1 mL of concentrated nitric acid to the test tube.[7]

  • Heat the mixture in a boiling water bath for 1.5 to 2 hours, or until the volume is reduced to approximately 2-3 mL.[7]

  • Allow the test tube to cool slowly to room temperature and then let it stand overnight.[7]

  • Observation: The formation of colorless, needle-like crystals at the bottom of the test tube indicates a positive result for galactose. The absence of crystals indicates a negative result.[7]

Synthesis of Adipic Acid from this compound

This protocol outlines a one-pot conversion of this compound to adipic acid esters, which can then be hydrolyzed to adipic acid. This process involves a rhenium-catalyzed deoxydehydration followed by a platinum-catalyzed transfer hydrogenation.[1][9]

Materials:

  • This compound

  • Methyltrioxorhenium (MTO)

  • p-Toluenesulfonic acid (TsOH)

  • 3-Pentanol

  • 5% Platinum on carbon (Pt/C)

  • Pressure flask

  • Stirring and heating apparatus

  • Filtration setup

Procedure:

  • Charge a pressure flask with this compound (1 mmol), MTO (0.05 mmol), TsOH (0.05 mmol), and 3-pentanol (20 mL).[1]

  • Stir the reaction mixture at 120°C under a flow of air for 12 hours. This step facilitates the deoxydehydration to form muconic acid esters.[1]

  • Cool the mixture, then add 5% Pt/C (10 mg) to the flask.[1]

  • Seal the flask and stir the reaction mixture at 200°C for an additional 12 hours. This step performs the transfer hydrogenation to form adipic acid esters.[1]

  • After cooling to room temperature, separate the catalyst by filtration.

  • Remove the solvent by evaporation to obtain the adipic acid ester.

  • The resulting ester can be hydrolyzed to adipic acid using standard procedures.

Conclusion

This compound is a chemically versatile and important bio-based platform chemical. Its unique stereochemistry and the presence of multiple functional groups allow for a rich variety of chemical transformations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with or exploring the applications of this compound in chemical synthesis, drug development, and material science.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of mucic acid. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this important aldaric acid.

Introduction to this compound

This compound, also known as galactaric acid, is a dicarboxylic acid obtained from the oxidation of galactose or galactose-containing compounds like lactose.[1] Its chemical formula is C₆H₁₀O₈.[1] This compound is of significant interest due to its unique stereochemical properties and its potential as a renewable platform chemical for the synthesis of various valuable molecules, including adipic acid, a key component of nylon.

Chemical Structure and IUPAC Nomenclature

This compound is a six-carbon chain with carboxyl groups at both ends (C1 and C6) and hydroxyl groups on the intervening four carbons (C2, C3, C4, and C5). The systematic IUPAC name for this compound is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid .

Stereochemistry: An Achiral Meso Compound

A defining feature of this compound is its stereochemistry. Despite possessing four chiral centers (C2, C3, C4, and C5), the molecule as a whole is achiral. This is because it is a meso compound , characterized by an internal plane of symmetry that bisects the molecule between the C3 and C4 carbons.[1] This symmetry means that the molecule is superimposable on its mirror image, and consequently, it is optically inactive.

The Fischer projection of this compound clearly illustrates this internal plane of symmetry. The hydroxyl groups on C2 and C5 are on the same side of the carbon chain, as are the hydroxyl groups on C3 and C4.

G Fischer Projection of this compound cluster_plane Fischer Projection of this compound COOH_top COOH C2 H — C — OH COOH_top->C2 C3 HO — C — H C2->C3 C4 H — C — OH C3->C4 C5 HO — C — H C4->C5 COOH_bottom COOH C5->COOH_bottom p1 Plane of Symmetry p2 p2 p1->p2

Fischer Projection of this compound

Physicochemical Properties

This compound is a white crystalline powder.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₀O₈[1]
Molar Mass210.14 g/mol ---
Melting Point210–230 °C[1]
Solubility in WaterNearly insoluble in cold water[1]
Solubility in AlcoholInsoluble[1]
Optical ActivityOptically inactive[1]

Synthesis of this compound

The most common laboratory method for the synthesis of this compound is the oxidation of galactose or lactose with nitric acid.[1]

Experimental Protocol: Oxidation of Lactose with Nitric Acid

This protocol is adapted from a standard laboratory procedure.

Materials:

  • Lactose (100 g)

  • Nitric acid (specific gravity 1.15, 1200 g)

  • Sodium hydroxide solution (normal)

  • Hydrochloric acid (5 times normal)

  • Activated charcoal (optional)

  • Porcelain dish

  • Filtration apparatus (pump)

  • Beakers

  • Stirring rod

Procedure:

  • Oxidation: In a porcelain dish, combine 100 g of lactose with 1200 g of nitric acid (sp. gr. 1.15). Heat the mixture, stirring continuously, and evaporate it down to a volume of about 200 ml. Towards the end of the evaporation, the mixture will become thick and pasty due to the precipitation of this compound.[2]

  • Isolation of Crude Product: Allow the mixture to cool completely. Dilute the cold mass with water, and then filter the crude this compound using a suction pump. Wash the collected solid with cold water.[2]

  • Purification by Recrystallization: a. To purify the crude product, dissolve it in a calculated amount of normal sodium hydroxide solution. For approximately 36 g of crude this compound, about 335 ml of normal alkali will be required. The dissolution should be done at room temperature with shaking.[2] b. If the resulting solution is colored, it can be decolorized by warming with activated charcoal and then filtering. c. Precipitate the pure this compound by adding a sufficient amount of 5N hydrochloric acid to neutralize the sodium hydroxide. This should be done at room temperature to avoid the formation of the more soluble lactone.[2]

  • Final Isolation and Drying: Allow the solution to stand at a low temperature (preferably 0 °C) for about an hour to ensure complete crystallization. Filter the purified this compound using a suction pump, wash it with cold water until the filtrate is free of chloride ions, and then dry the product at 100 °C. The expected yield of the pure compound is approximately 32 g.[2]

G Experimental Workflow for this compound Synthesis start Start: Lactose and Nitric Acid oxidation Oxidation: Evaporation to ~200 ml start->oxidation cooling Cooling oxidation->cooling filtration1 Filtration and Washing (Crude Product) cooling->filtration1 dissolution Dissolution in NaOH filtration1->dissolution decolorization Decolorization (optional) with Activated Charcoal dissolution->decolorization precipitation Precipitation with HCl decolorization->precipitation crystallization Crystallization at 0 °C precipitation->crystallization filtration2 Final Filtration and Washing crystallization->filtration2 drying Drying at 100 °C filtration2->drying end End: Pure this compound drying->end

Experimental Workflow for this compound Synthesis

Alternative Synthesis Methods

While nitric acid oxidation is a common method, concerns over the use of a strong, corrosive acid and the production of nitrogen oxide byproducts have led to the exploration of greener alternatives. One such method involves the use of ozone as the oxidizing agent. This process can yield high-purity this compound crystals without the need for organic solvents or catalysts.[3]

Logical Relationship: Chirality and Optical Activity

The relationship between the presence of chiral centers and the overall chirality of a molecule is a fundamental concept in stereochemistry. The case of this compound provides an excellent illustration of this principle.

G Relationship between Chirality and Optical Activity in this compound chiral_centers Presence of Four Chiral Centers meso_compound Meso Compound chiral_centers->meso_compound but has a... plane_of_symmetry Internal Plane of Symmetry plane_of_symmetry->meso_compound achiral Achiral Molecule meso_compound->achiral optically_inactive Optically Inactive achiral->optically_inactive

References

The Natural Provenance of Galactaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactaric acid, also known as mucic acid, is a naturally occurring aldaric acid, a type of sugar acid. Its symmetrical structure, derived from the oxidation of galactose, imparts unique chemical properties making it a molecule of interest in various scientific fields, including pharmaceuticals. This technical guide provides an in-depth exploration of the natural sources and occurrence of galactaric acid. It summarizes its presence in the plant and animal kingdoms, details experimental methodologies for its extraction and analysis, and visualizes its key metabolic pathways. While qualitative evidence of its presence is abundant, this guide also highlights the current gap in quantitative data for many natural sources, presenting an opportunity for future research.

Natural Occurrence of Galactaric Acid

Galactaric acid is found across a diverse range of biological systems, from plants and fruits to microorganisms and as a metabolite in humans. Its roles in these systems are varied, from being an intermediate in metabolic pathways to potentially acting as an osmoregulator in plants.

Plant Kingdom

Galactaric acid has been identified in a variety of fruits and vegetables. It is often present as a product of pectin degradation, where its precursor, D-galacturonic acid, is a primary component. While its presence is confirmed in many sources, quantitative data on its concentration remains limited in the scientific literature.

Table 1: Confirmed Natural Sources of Galactaric Acid

Natural SourceKingdomNotesQuantitative Data
Peaches (Prunus persica)PlantaePresent in ripe fruit.[1]Not quantified.[1]
Pears (Pyrus)PlantaeFound in ripe fruit.[1]Not available.
Apricots (Prunus armeniaca)PlantaePresent in the fruit.Not available.
Grapes (Vitis vinifera)PlantaeCan be formed from galacturonic acid by the action of Botrytis cinerea.[1]Not available.
Citrus PeelPlantaePectin from citrus peel is a source of D-galacturonic acid, a precursor to galactaric acid.Not available.
LegumesPlantaeGenerally cited as a source.Not available.
NutsPlantaeGenerally cited as a source.Not available.
Fruit Vinegars-Levels increase after alcoholic fermentation and decrease after acetic acid fermentation.[2]Relative changes noted, but specific concentrations not provided.[2]
Animal Kingdom and Human Metabolism

Galactaric acid is a recognized human metabolite. Studies have shown that its levels in serum can increase after the consumption of dairy products, suggesting it is a biomarker for milk intake. This indicates that it is either present in milk or is a metabolic product of galactose, a primary sugar in lactose.

Biosynthesis and Metabolism of Galactaric Acid

Galactaric acid plays a role in several metabolic pathways, particularly in microorganisms. Understanding these pathways is crucial for biotechnological production and for comprehending its physiological roles.

Microbial Biosynthesis from D-Galacturonic Acid

A key pathway for the microbial production of galactaric acid involves the oxidation of D-galacturonic acid. This process has been engineered in various fungi, such as Trichoderma reesei and Aspergillus niger, for biotechnological applications. The pathway involves the conversion of D-galacturonic acid to galactaric acid, a reaction catalyzed by uronate dehydrogenase.

Microbial_Biosynthesis D_Galacturonic_Acid D-Galacturonic Acid Galactaric_Acid Galactaric Acid D_Galacturonic_Acid->Galactaric_Acid Uronate Dehydrogenase

Microbial conversion of D-Galacturonic Acid to Galactaric Acid.
Bacterial Catabolism of Galactaric Acid

Certain bacteria, such as Agrobacterium tumefaciens and Escherichia coli, can utilize galactaric acid as a carbon source through specific catabolic pathways. In A. tumefaciens, galactarate is converted through a series of intermediates to α-ketoglutarate, which then enters the citric acid cycle.

Bacterial_Catabolism Galactarate Galactarate Keto_Deoxy_Glucarate 2-Keto-3-deoxy- and 4-deoxy-5-keto-D-glucarate Galactarate->Keto_Deoxy_Glucarate Diketoadipate 2,5-Diketoadipate Keto_Deoxy_Glucarate->Diketoadipate Ketoglutarate_Semialdehyde α-Ketoglutarate Semialdehyde Diketoadipate->Ketoglutarate_Semialdehyde Decarboxylation Alpha_Ketoglutarate α-Ketoglutarate Ketoglutarate_Semialdehyde->Alpha_Ketoglutarate Oxidation (NAD+) TCA_Cycle Citric Acid Cycle Alpha_Ketoglutarate->TCA_Cycle

Catabolic pathway of Galactarate in Agrobacterium tumefaciens.

Experimental Protocols

The accurate quantification of galactaric acid from natural sources requires robust extraction and analytical methods. The following section outlines a synthesized protocol based on established methods for organic acid analysis in plant matrices.

Extraction of Galactaric Acid from Citrus Peel

This protocol is adapted from methods for pectin and phytochemical extraction from citrus peel.

Materials:

  • Dried citrus peel powder

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation: Weigh 10 g of dried citrus peel powder into a 250 mL flask.

  • Extraction: Add 100 mL of 70% ethanol to the flask. Adjust the pH to 2.0 with 1M HCl. Heat the mixture at 80°C for 2 hours with constant stirring.

  • Centrifugation: Cool the mixture and centrifuge at 5000 x g for 15 minutes to separate the supernatant.

  • Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at 50°C until the ethanol is removed.

  • Purification: The aqueous extract is then passed through a C18 SPE cartridge, pre-conditioned with methanol and water, to remove non-polar interfering compounds. The eluate containing the organic acids is collected.

  • Final Preparation: The purified extract is filtered through a 0.45 µm filter before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is based on standard procedures for organic acid analysis using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.01 M sulfuric acid in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of galactaric acid standard (e.g., 1000 mg/L) in deionized water. Prepare a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the galactaric acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of galactaric acid in the sample using the calibration curve.

Future Outlook and Research Opportunities

The widespread occurrence of galactaric acid in nature, coupled with its potential applications, underscores the need for further research. A significant knowledge gap exists in the quantitative assessment of galactaric acid in various fruits, vegetables, and other natural sources. Future studies should focus on developing and applying robust analytical methods to accurately quantify its concentration in these matrices. This will not only enhance our understanding of its natural distribution but also pave the way for its potential use as a biomarker and for the development of novel functional foods and pharmaceutical agents. Furthermore, exploring the enzymatic pathways for its synthesis and degradation in a wider range of organisms could unlock new biotechnological avenues for its sustainable production.

References

Bio-based Production of Mucic Acid from Pectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucic acid, a C6 aldaric acid, is a versatile platform chemical with applications in the synthesis of polymers, pharmaceuticals, and as a food additive. Traditionally produced through the nitric acid oxidation of galactose, this process poses significant environmental and safety concerns. The bio-based production of this compound from pectin, an abundant and renewable polysaccharide found in plant cell walls, offers a sustainable and environmentally benign alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial conversion of pectin to this compound. It details the enzymatic hydrolysis of pectin to its primary constituent, D-galacturonic acid, followed by the metabolic engineering of microbial hosts for the efficient conversion of D-galacturonic acid to this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the sustainable production of this high-value chemical.

Introduction

Pectin, a major component of agricultural waste such as citrus peels and sugar beet pulp, is a polymer primarily composed of D-galacturonic acid.[1][2] The conversion of this abundant and low-cost feedstock into value-added chemicals like this compound is a key strategy in the development of a circular bioeconomy.[2] The biological production of this compound is centered around the enzymatic conversion of D-galacturonic acid, a process not naturally occurring in most microorganisms.[2][3] This has necessitated the development of metabolically engineered microbial cell factories.

The core strategy for the bio-based production of this compound involves two key steps:

  • Pectin Hydrolysis: The enzymatic depolymerization of pectin to release D-galacturonic acid monomers.

  • Microbial Fermentation: The conversion of D-galacturonic acid to this compound by a genetically engineered microorganism.

This guide will provide a detailed examination of these steps, including experimental protocols, quantitative data from various studies, and visualizations of the key pathways and workflows.

Pectin Hydrolysis: Releasing the Monomeric Feedstock

The first step in the bio-based production of this compound from pectin is the hydrolysis of the polysaccharide into its constituent D-galacturonic acid monomers. While acid hydrolysis is a possible method, enzymatic hydrolysis is generally preferred due to its higher specificity, milder reaction conditions, and avoidance of harsh chemicals.[4]

Key Enzymes in Pectin Hydrolysis

A consortium of pectinolytic enzymes is typically employed for the efficient degradation of pectin. The primary enzymes involved are:

  • Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of the methoxy groups from the galacturonic acid residues of the pectin chain. This is a crucial step as it exposes the carboxyl groups, making the pectin backbone more accessible to depolymerizing enzymes.[4]

  • Polygalacturonases (PGs): These enzymes are responsible for hydrolyzing the α-1,4-glycosidic bonds between adjacent galacturonic acid residues. They are the primary agents of pectin depolymerization and can be categorized as:[4]

    • Endo-Polygalacturonases: Cleave the pectin chain at random internal sites.

    • Exo-Polygalacturonases: Act on the ends of the pectin chain to release monomers.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

This protocol provides a general framework for the enzymatic hydrolysis of pectin. Optimization of enzyme concentrations, temperature, and incubation time may be necessary depending on the specific pectin source and enzymes used.

Materials:

  • Pectin (e.g., from citrus peel or apple pomace)

  • Pectin Methylesterase (PME)

  • Endo-Polygalacturonase (endo-PG)

  • Exo-Polygalacturonase (exo-PG)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath or incubator

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Gentle heating (around 40°C) can aid in dissolution.[4]

  • De-esterification: Add PME to the pectin solution at a concentration of approximately 5 units per gram of pectin. Incubate the mixture at 37°C for 2 hours with gentle agitation.[4]

  • Depolymerization: Adjust the pH of the solution back to 4.5 if necessary. Add the polygalacturonases to the reaction mixture. A typical enzyme loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[4]

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[4]

  • Enzyme Inactivation: To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes.[4]

  • Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any insoluble material.[4]

  • Collection: The resulting supernatant, containing the liberated D-galacturonic acid, can be collected for subsequent fermentation.

Microbial Production of this compound

The heart of the bio-based process lies in the microbial conversion of D-galacturonic acid to this compound. This is achieved through metabolic engineering, where a heterologous pathway is introduced into a suitable microbial host.

Metabolic Engineering Strategy

Most fungi that can utilize D-galacturonic acid do so via a reductive pathway that is not conducive to this compound production.[5][6] The key metabolic engineering strategy involves:

  • Disruption of the Native D-Galacturonic Acid Catabolic Pathway: The first step in the native fungal pathway is the reduction of D-galacturonic acid to L-galactonate, catalyzed by a D-galacturonic acid reductase.[5][6] By knocking out the gene encoding this enzyme, the native catabolism of D-galacturonic acid is blocked.

  • Introduction of a Heterologous Uronate Dehydrogenase: A bacterial gene encoding uronate dehydrogenase is introduced into the microbial host. This enzyme catalyzes the NAD-dependent oxidation of D-galacturonic acid to this compound.[3][6]

This strategy effectively reroutes the metabolic flux from the native catabolic pathway towards the production of this compound.

metabolic_pathway cluster_native Native Fungal D-Galacturonic Acid Catabolism cluster_engineered Engineered Pathway for this compound Production D-Galacturonic Acid D-Galacturonic Acid L-Galactonate L-Galactonate D-Galacturonic Acid->L-Galactonate D-Galacturonic Acid Reductase D-Galacturonic Acid_eng D-Galacturonic Acid ... ... L-Galactonate->... Further Catabolism Disruption Disruption of Native Pathway L-Galactonate->Disruption This compound This compound D-Galacturonic Acid_eng->this compound Uronate Dehydrogenase (bacterial)

Fig. 1: Metabolic engineering strategy for this compound production.
Microbial Hosts

Several microorganisms have been successfully engineered for this compound production, with filamentous fungi being particularly promising due to their natural ability to degrade pectin and their tolerance to the acidic conditions often required for fermentation.

  • Trichoderma sp. : Engineered marine Trichoderma species have demonstrated high productivity, with reported titers of up to 25 g/L of this compound from D-galacturonic acid.[3][7]

  • Aspergillus niger : As a well-established industrial microorganism for citric acid production, A. niger is an attractive host for this compound synthesis.[6]

  • Coniochaeta sp. : This marine fungus has also been engineered for this compound production and has the advantage of producing sufficient pectinases to directly convert pectin to this compound, although at lower yields compared to Trichoderma.[3][7]

  • Saccharomyces cerevisiae : While not a natural pectin-degrader, this yeast has been engineered for this compound production, leveraging its robustness in industrial fermentation settings.

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound.

Table 1: this compound Production from D-Galacturonic Acid

MicroorganismStrainFermentation ScaleTiter (g/L)Yield (g/g)Co-substrateReference
Trichoderma sp.LF328-251.0-1.1D-Xylose, Lactose[3][7]
Trichoderma sp.D-221704ambr®250 bioreactor530.99Glucose[8]
Coniochaeta sp.MF729--0.82D-Glucose[3][7]
Trichoderma reeseiD-161646Fed-batch20-Lactose[9]

Table 2: this compound Production from Pectin/Polygalacturonic Acid

MicroorganismStrainFermentation ScaleTiter (g/L)Yield (g/g)Co-substrateReference
Coniochaeta sp.MF729 transformants-Low--[3]
Trichoderma sp.T2 and T3-2.9-3.6-Lactose, D-Xylose[10]
Trichoderma reeseiD-161646-1.7-Lactose[10]
Experimental Protocol: Microbial Fermentation

This protocol provides a general procedure for the fermentation of D-galacturonic acid to this compound using an engineered fungal strain.

Materials:

  • Engineered microbial strain (e.g., Trichoderma reesei with disrupted native D-galacturonic acid pathway and expressing uronate dehydrogenase)

  • Fermentation medium (e.g., containing D-galacturonic acid as the primary carbon source, a co-substrate like lactose or glucose, nitrogen source, salts, and trace elements)

  • Shake flasks or bioreactor

  • Incubator shaker or bioreactor control unit

  • HPLC for analysis of this compound and residual sugars

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the engineered microbial strain in a suitable growth medium.

  • Fermentation Setup: Inoculate the production medium in shake flasks or a bioreactor with the seed culture.

  • Fermentation Conditions:

    • Temperature: Maintain the temperature at an optimal level for the specific microorganism (e.g., 35°C for Trichoderma reesei).[9]

    • pH: Control the pH of the fermentation broth, as it can significantly impact this compound production and solubility. A pH of around 4.0 has been shown to be effective.[9]

    • Agitation and Aeration: Provide adequate agitation and aeration to ensure proper mixing and oxygen supply.

  • Fed-Batch Strategy (Optional): To achieve higher titers, a fed-batch strategy can be employed where a concentrated feed solution containing D-galacturonic acid and a co-substrate is added to the fermenter over time.[9]

  • Monitoring: Regularly take samples from the fermenter to monitor cell growth, substrate consumption, and this compound production using HPLC.

  • Harvesting: Once the fermentation is complete (typically when the carbon source is depleted and this compound production has plateaued), harvest the fermentation broth for downstream processing.

Downstream Processing: Purification of this compound

The final stage in the production process is the recovery and purification of this compound from the fermentation broth. This compound has low solubility in cold water, which can be exploited for its purification.[11]

Purification Strategy

A common method for purifying this compound involves precipitation and recrystallization.

downstream_processing Fermentation Broth Fermentation Broth Cell Separation Cell Separation Fermentation Broth->Cell Separation Filtration or Centrifugation Supernatant Supernatant Cell Separation->Supernatant Acidification Acidification Supernatant->Acidification Add HCl Precipitation Precipitation Acidification->Precipitation Cool to 0°C Filtration Filtration Precipitation->Filtration Crude this compound Crude this compound Filtration->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Dissolve in NaOH, Decolorize, Reprecipitate with HCl Pure this compound Pure this compound Recrystallization->Pure this compound

Fig. 2: General workflow for the downstream processing of this compound.
Experimental Protocol: this compound Purification

This protocol is adapted from chemical synthesis purification methods and can be applied to fermentation broths.

Materials:

  • Fermentation broth supernatant

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 5 M)

  • Activated charcoal

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

  • Drying oven

Procedure:

  • Cell Removal: Centrifuge or filter the fermentation broth to remove the microbial cells.

  • Dissolution of this compound: Add sodium hydroxide solution to the supernatant to dissolve the this compound as its sodium salt. The neutral sodium salt is more soluble in water.[12]

  • Decolorization (Optional): If the solution is colored, add activated charcoal and heat gently to decolorize it. Filter to remove the charcoal.[12]

  • Precipitation: At room temperature, carefully add hydrochloric acid to the solution to re-precipitate the this compound. Avoid heating, as it can lead to the formation of a more soluble lactone.[12]

  • Crystallization: Cool the mixture in an ice bath for at least one hour to maximize the crystallization of this compound.[12]

  • Filtration and Washing: Filter the precipitated this compound using a Büchner funnel. Wash the crystals with cold water until the filtrate is free of chloride ions (as tested with silver nitrate).[12]

  • Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 80-100°C).[12]

Genetic Engineering Workflow: CRISPR/Cas9 in Trichoderma reesei

The development of efficient genetic engineering tools is crucial for constructing high-performance microbial strains. CRISPR/Cas9 has emerged as a powerful technique for targeted genome editing in filamentous fungi like Trichoderma reesei.[13][14]

crispr_workflow gRNA Design Design gRNA targeting the D-galacturonic acid reductase gene Transformation Co-transform protoplasts with Cas9 protein, gRNA, and donor DNA (PEG-mediated) gRNA Design->Transformation Donor DNA Synthesis Synthesize donor DNA containing the uronate dehydrogenase gene flanked by homology arms Donor DNA Synthesis->Transformation Protoplast Preparation Prepare protoplasts from Trichoderma reesei mycelia Protoplast Preparation->Transformation Regeneration and Selection Regenerate transformants on a selective medium Transformation->Regeneration and Selection Screening and Verification Screen colonies by PCR and sequencing to confirm gene disruption and integration Regeneration and Selection->Screening and Verification

Fig. 3: CRISPR/Cas9 workflow for engineering Trichoderma reesei.

Conclusion

The bio-based production of this compound from pectin represents a significant advancement in sustainable chemical manufacturing. By leveraging the power of metabolic engineering and the abundance of pectin-rich biomass, it is possible to produce this valuable platform chemical in an environmentally friendly and economically viable manner. This technical guide has provided a comprehensive overview of the key methodologies, from pectin hydrolysis to microbial fermentation and downstream processing. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field. The continued optimization of microbial strains, fermentation processes, and purification techniques will undoubtedly lead to even more efficient and scalable bio-based this compound production in the future.

References

Unveiling the Stereochemical Nuances: A Technical Guide to Mucic Acid and Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid and D-glucaric acid, both aldaric acids with the same chemical formula (C₆H₁₀O₈), serve as compelling examples of how subtle differences in stereochemistry can profoundly influence the physical, chemical, and biological properties of molecules. Derived from the oxidation of galactose and glucose, respectively, these dicarboxylic sugar acids are gaining attention in various fields, from polymer synthesis to potential therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the core distinctions between this compound and glucaric acid, offering a comparative analysis of their properties, detailed experimental protocols for their synthesis and analysis, and an overview of their divergent biological roles.

Core Differences at a Glance

The primary distinction between this compound and glucaric acid lies in their stereochemistry, which dictates their three-dimensional structure and subsequent intermolecular interactions. This fundamental difference gives rise to significant variations in their physical properties, most notably their solubility and melting points.

G cluster_mucic This compound (from Galactose) cluster_glucaric Glucaric Acid (from Glucose) a Meso Compound (Optically Inactive) b High Melting Point a->b c Low Solubility a->c d Chiral (Optically Active) e Lower Melting Point d->e f High Solubility d->f

Fig. 1: Key distinguishing features of mucic and glucaric acid.

Chemical Structures

The molecular formula for both this compound and glucaric acid is C₆H₁₀O₈. However, the spatial arrangement of the hydroxyl (-OH) groups along the carbon chain differs, leading to their distinct stereoisomeric nature. This compound is a meso compound, meaning it has a plane of symmetry and is therefore achiral and optically inactive, despite having chiral centers.[3][4] In contrast, D-glucaric acid is chiral and optically active.

Fig. 2: 2D chemical structures of this compound and D-glucaric acid.

Physicochemical Properties: A Comparative Analysis

The difference in stereochemistry directly impacts the crystal lattice structure of the two acids, leading to significant variations in their physical properties. This compound's symmetry allows for more efficient crystal packing, resulting in a higher melting point and lower solubility compared to glucaric acid.

PropertyThis compoundD-Glucaric Acid
Synonyms Galactaric acid, meso-galactaric acidD-saccharic acid, Glucosaccharic acid
CAS Number 526-99-887-73-0
Molecular Formula C₆H₁₀O₈C₆H₁₀O₈
Molecular Weight 210.14 g/mol 210.14 g/mol
Melting Point 210-230 °C125-126 °C
Solubility in Water 3.3 g/L912 g/L
pKa₁ ~3.0 (predicted)~3.01
pKa₂ ~4.0 (predicted)~3.94
Optical Activity Inactive (meso)Active

Experimental Protocols

Synthesis

1. Synthesis of this compound from Galactose via Nitric Acid Oxidation

This protocol is adapted from established methods of oxidizing galactose with nitric acid.[5][6]

  • Materials: D-galactose, concentrated nitric acid (HNO₃), deionized water.

  • Procedure:

    • In a fume hood, dissolve 10 g of D-galactose in 60 mL of deionized water in a 250 mL beaker.

    • Slowly add 20 mL of concentrated nitric acid to the galactose solution while stirring.

    • Heat the mixture on a hot plate in the fume hood to a gentle boil.

    • Reduce the volume of the solution to approximately 20 mL by boiling.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

    • Collect the white crystalline precipitate of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.

    • Dry the purified this compound crystals in a desiccator.

workflow start Start dissolve Dissolve D-galactose in deionized water start->dissolve add_acid Slowly add concentrated nitric acid dissolve->add_acid heat Heat to a gentle boil and reduce volume add_acid->heat cool Cool to room temperature and then in an ice bath heat->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with cold water and ethanol filter->wash dry Dry the purified This compound wash->dry end End dry->end

Fig. 3: Workflow for the synthesis of this compound.

2. Synthesis of D-Glucaric Acid from Glucose

The synthesis of D-glucaric acid from glucose can also be achieved through nitric acid oxidation, though catalytic and biotechnological methods are also employed.[2][7] A general chemical synthesis approach is outlined below.

  • Materials: D-glucose, nitric acid, sodium nitrite (as a catalyst), deionized water.

  • Procedure:

    • In a fume hood, prepare a solution of D-glucose in deionized water.

    • Add a catalytic amount of sodium nitrite.

    • Slowly add nitric acid to the glucose solution while maintaining a controlled temperature.

    • After the reaction is complete, the solution is typically concentrated and cooled to induce crystallization of D-glucaric acid.

    • Purification can be achieved through recrystallization.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

  • This compound: Due to its low solubility, analysis of this compound by HPLC can be challenging. Derivatization to a more soluble ester form may be necessary.

  • D-Glucaric Acid: An isocratic HPLC method has been developed for the direct measurement of D-glucaric acid in biological fluids like urine.[8][9]

    • Column: A polymer-based reversed-phase column such as Shodex RSpak DE-613 can be used.[10]

    • Mobile Phase: A simple acidic mobile phase, for example, 2 mM perchloric acid, can be employed to suppress the dissociation of the carboxyl groups.[10]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • This compound: ¹H and ¹³C NMR can be used for structural confirmation. Due to its poor solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often used.[11]

  • D-Glucaric Acid: ¹H and ¹³C NMR are routinely used for the characterization of D-glucaric acid and its lactone forms in solution.[12][13] Deuterium oxide (D₂O) is a common solvent for analysis.[14]

Biological Activities and Applications

The biological roles and potential applications of this compound and glucaric acid are quite distinct, largely influenced by their stereochemistry and resulting interactions with biological systems.

This compound:

  • Metabolic Role: this compound is recognized as a human metabolite.[15]

  • Chelating Agent: It can act as a chelating agent for metal ions.[15]

  • Antioxidant Properties: Some studies have suggested that this compound possesses antioxidant properties.[15]

  • Industrial Applications: It has been used as a precursor for the synthesis of adipic acid (a nylon precursor) and as a replacement for tartaric acid in some food applications.[3]

D-Glucaric Acid and its Derivatives:

  • Cancer Prevention: D-glucaric acid and its derivatives, particularly D-glucaro-1,4-lactone, have been extensively studied for their potential role in cancer prevention.[16][17] They are thought to exert their effects by inhibiting the enzyme β-glucuronidase, which is involved in the detoxification of carcinogens.[16]

  • Detoxification: By inhibiting β-glucuronidase, D-glucarates can enhance the body's natural defense mechanisms for eliminating toxins and tumor promoters.[16][17]

  • Hormone Regulation: These compounds may also influence steroidogenesis, which could be beneficial in hormone-dependent cancers.[16]

  • Natural Occurrence: D-glucaric acid is found naturally in many fruits and vegetables, with notable concentrations in apples, oranges, and cruciferous vegetables.[16]

Conclusion

References

The Enigmatic Role of Mucic Acid: A Deep Dive into its Function as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted role of mucic acid, also known as galactaric acid, as a significant human metabolite. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current knowledge on its biochemical pathways, physiological and pathological significance, and the analytical methodologies for its detection and quantification. The guide aims to provide a foundational resource for future investigations into the therapeutic and diagnostic potential of this intriguing organic acid.

This compound, a six-carbon dicarboxylic acid, is primarily formed through the oxidation of galactose. While its presence in the human body has been acknowledged, its precise functions and metabolic pathways have remained subjects of ongoing research. This technical guide synthesizes disparate findings to present a holistic view of this compound's journey and impact within human physiology.

Biosynthesis and Metabolism: An Unfolding Story

The primary precursor to this compound is galactose, a monosaccharide derived from the digestion of lactose found in dairy products. While the oxidation of galactose to this compound is a known chemical reaction, the specific enzymatic processes governing this conversion within the human body are not yet fully elucidated. It is hypothesized that both endogenous metabolic pathways and the metabolic activities of the gut microbiota contribute to the presence of this compound in human tissues and fluids.

The degradation of this compound in humans is also an area of active investigation. The molecule can be converted to allothis compound when heated and can undergo various chemical transformations under different conditions.[1][2] The precise enzymatic pathways and breakdown products in a physiological context are yet to be fully mapped out.

Physiological and Pathological Implications

Emerging research highlights the potential of this compound to influence several key biological processes, positioning it as a molecule of interest for therapeutic development.

Immunomodulatory Effects: Interaction with Toll-Like Receptors

Studies have indicated that this compound can act as an activator of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[3] These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses to combat infections. The activation of TLR2 and TLR4 by this compound suggests its potential role in modulating immune responses and protecting against infectious diseases.[3]

Signaling Pathway of this compound via TLR4

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4/MD-2 TLR4 MD-2 This compound->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TAB TAK1/TAB TRAF6->TAK1/TAB IKK Complex IKK Complex TAK1/TAB->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription

Caption: Proposed activation of the TLR4 signaling pathway by this compound.

Role in Bone Metabolism: Stimulation of Runx2

This compound has been shown to stimulate the expression of Runt-related transcription factor 2 (Runx2) mRNA.[4][5] Runx2 is a master transcription factor for osteoblast differentiation and is essential for bone formation. This finding suggests that this compound could play a role in bone tissue engineering and may have therapeutic potential in conditions characterized by impaired bone regeneration. The precise molecular mechanism by which this compound upregulates Runx2 expression is an area of ongoing research.

Logical Flow of this compound's Influence on Osteogenesis

Runx2_Pathway This compound This compound Mesenchymal Stem Cell Mesenchymal Stem Cell This compound->Mesenchymal Stem Cell Acts on Runx2 mRNA Expression Runx2 mRNA Expression Mesenchymal Stem Cell->Runx2 mRNA Expression Stimulates Runx2 Protein Runx2 Protein Runx2 mRNA Expression->Runx2 Protein Leads to Osteoblast Differentiation Osteoblast Differentiation Runx2 Protein->Osteoblast Differentiation Promotes Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation Results in

Caption: Influence of this compound on the Runx2-mediated osteogenic pathway.

Quantitative Analysis of this compound

To date, there is a scarcity of published data detailing the absolute concentrations of this compound in human tissues and fluids. However, its detection in urine has been utilized as a biomarker for the intake of dairy products and carotenoid-rich vegetables.[6] The development and validation of robust analytical methods are crucial for establishing reference ranges in healthy and diseased populations.

Table 1: Potential of Urinary Galactonate as a Biomarker for Food Intake

Food SourceAssociated Urinary MetaboliteStudy Finding
MilkGalactonateIdentified as a biomarker for milk intake.[6]
Cheese3-Phenyllactic acidIdentified as a specific biomarker for cheese intake.[6]
Soy DrinkPinitol, TrigonellineIdentified as candidate biomarkers for soy drink intake.[6]

Experimental Methodologies for this compound Detection

The accurate quantification of this compound in complex biological matrices presents analytical challenges. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (HPLC-MS/MS), offers high sensitivity and specificity for the analysis of organic acids. A typical workflow involves:

  • Sample Preparation: Plasma or urine samples are deproteinized, often through protein precipitation with a solvent like acetonitrile. An internal standard is added for accurate quantification.

  • Chromatographic Separation: A reversed-phase C18 column or a column designed for polar analytes is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Experimental Workflow for HPLC-MS/MS Analysis of this compound

HPLC_Workflow Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Protein Precipitation Protein Precipitation Biological Sample (Plasma/Urine)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: General workflow for this compound analysis by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids. Due to the low volatility of this compound, a derivatization step is essential.

  • Sample Preparation: Similar to HPLC, urine samples are often first treated to remove interfering substances. This is followed by an extraction step, typically liquid-liquid extraction with an organic solvent.

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar HP-5ms column). The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase of the column.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectra provide structural information and allow for quantification.

Future Directions and Conclusion

The role of this compound as a human metabolite is a burgeoning field of research with significant potential. The findings summarized in this technical guide underscore the need for further investigation into its endogenous synthesis and degradation pathways, the precise molecular mechanisms of its biological activities, and its quantitative levels in various physiological and pathological states. The development of standardized and validated analytical methods will be paramount in advancing our understanding of this enigmatic molecule and harnessing its potential for novel therapeutic and diagnostic applications. This guide serves as a critical resource to propel these future research endeavors.

References

An In-depth Technical Guide to the Early Research on Nitric Acid Oxidation of Lactose to Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of carbohydrates by nitric acid has been a cornerstone of organic chemistry since the 19th century, providing a direct route to various sugar acids. Among these, the conversion of lactose to mucic acid (also known as galactaric acid) is of significant historical and chemical interest. Early researchers meticulously documented this process, laying the groundwork for understanding the oxidative cleavage and transformation of disaccharides. This technical guide delves into the foundational research on the nitric acid oxidation of lactose to this compound, presenting detailed experimental protocols, quantitative data from the era, and a generalized workflow for this classic transformation.

Core Chemistry

The reaction proceeds in two principal stages. First, the glycosidic bond of lactose is hydrolyzed by the acidic medium to yield its constituent monosaccharides: glucose and galactose. Subsequently, the strong oxidizing nature of nitric acid converts both the aldehyde and the primary alcohol groups of the galactose moiety into carboxylic acids, forming the sparingly soluble this compound. The glucose is similarly oxidized to glucaric acid, which is much more soluble and typically remains in the mother liquor.

Experimental Protocols from Early Research

The following protocols are representative of the methods employed in the late 19th and early 20th centuries. These procedures are characterized by the use of relatively concentrated nitric acid and simple laboratory equipment.

Detailed Protocol by Emil Fischer (1909)

This method, described by the eminent chemist Emil Fischer, is a classic example of the preparation of this compound from lactose.

Materials:

  • Lactose: 100 g

  • Nitric Acid (specific gravity 1.15): 1200 g

  • Sodium Hydroxide solution (normal)

  • Hydrochloric Acid (5 times normal)

  • Activated Charcoal (for decolorization, if needed)

Procedure:

  • Oxidation: 100 g of lactose and 1200 g of nitric acid (sp. gr. 1.15) are combined in a porcelain dish. The mixture is heated to evaporate the solution, with stirring, to a final volume of approximately 200 ml. Towards the end of the evaporation, the mixture becomes a thick, pasty mass due to the precipitation of this compound.

  • Isolation of Crude Product: After cooling, the paste is diluted with cold water, and the solid this compound is collected by filtration. The collected solid is then washed with cold water.

  • Purification: The crude this compound is dissolved in a calculated amount of normal sodium hydroxide solution to form the soluble neutral sodium salt. For the expected yield, approximately 335 ml of normal alkali is required. This dissolution is performed at room temperature with shaking. If the resulting solution is yellow, it is warmed with activated charcoal and filtered to decolorize it.

  • Precipitation of Pure this compound: The solution of sodium mucate is cooled, and a sufficient amount of five times normal hydrochloric acid (approximately 67 ml) is added to neutralize the sodium hydroxide and precipitate the this compound. It is crucial that this step is performed at ordinary temperature to avoid the formation of the more soluble lactone of this compound.

  • Final Isolation: The mixture is allowed to stand at a low temperature (preferably 0°C) for one hour to ensure complete crystallization. The pure this compound is then collected by suction filtration, washed with cold water until the filtrate is free of chloride ions, and dried at 100°C.

Quantitative Data from Early Methods

The yields of this compound obtained in early research varied depending on the specific conditions used. The following table summarizes quantitative data from this period.

Source Lactose (g) Nitric Acid Temperature Reaction Time Crude Yield of this compound (g) Purified Yield of this compound (g) Yield (%)
E. Fischer (1909)1001200 g (sp. gr. 1.15)EvaporationNot specified~3632~32%
Simple HNO₃ Procedure5 (14 mmol)40 mL (35% solution)80°C24 h--50.3%[1]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the chemical pathways and the generalized experimental workflow for the nitric acid oxidation of lactose as described in early research.

Reaction Pathway

G Lactose Lactose (C12H22O11) Hydrolysis Acid Hydrolysis (H+/H2O) Lactose->Hydrolysis Monosaccharides Glucose + Galactose Hydrolysis->Monosaccharides Oxidation Nitric Acid Oxidation (HNO3) Monosaccharides->Oxidation Products Glucaric Acid (soluble) + this compound (insoluble) Oxidation->Products

Caption: Reaction pathway for the formation of this compound from lactose.

Generalized Experimental Workflow

G cluster_oxidation Oxidation cluster_isolation Isolation cluster_purification Purification cluster_final Final Product Combine Lactose and Nitric Acid Combine Lactose and Nitric Acid Heat to Concentrate Heat to Concentrate Combine Lactose and Nitric Acid->Heat to Concentrate Cool and Precipitate Crude this compound Cool and Precipitate Crude this compound Heat to Concentrate->Cool and Precipitate Crude this compound Filter Crude Product Filter Crude Product Cool and Precipitate Crude this compound->Filter Crude Product Wash with Cold Water Wash with Cold Water Filter Crude Product->Wash with Cold Water Dissolve in NaOH Dissolve in NaOH Wash with Cold Water->Dissolve in NaOH Dry in Oven Dry in Oven Wash with Cold Water->Dry in Oven Decolorize (optional) Decolorize (optional) Dissolve in NaOH->Decolorize (optional) Precipitate with HCl Precipitate with HCl Decolorize (optional)->Precipitate with HCl Filter Pure this compound Filter Pure this compound Precipitate with HCl->Filter Pure this compound Filter Pure this compound->Wash with Cold Water

Caption: Generalized workflow for this compound synthesis from lactose.

References

Physical properties of mucic acid crystals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Mucic Acid Crystals

Introduction

This compound, also known as galactaric acid, is an aldaric acid derived from the oxidation of galactose or galactose-containing compounds.[1][2] Its symmetrical structure, despite possessing chiral centers, renders it a meso compound, leading to unique physical and chemical characteristics.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound crystals, targeting researchers, scientists, and professionals in drug development. The document details crystallographic, mechanical, solubility, and spectroscopic properties, supported by experimental protocols and graphical representations of key concepts and workflows.

General Physicochemical Properties

This compound typically presents as a white, odorless crystalline powder with a texture similar to sugar crystals.[3] Due to the molecular symmetry, it is optically inactive.[1][2][4] It is stable under standard conditions, which is beneficial for its application in various industrial and research settings.[2]

Table 1: General Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid[1]
Molecular Formula C₆H₁₀O₈[1][5]
Molar Mass 210.14 g/mol [2][5][6]
Appearance White crystalline powder[1][2][4]
Melting Point 210–230 °C (decomposes)[1][4][5][6]
Density ~1.790 - 1.87 g/cm³[2][7]
Optical Activity Optically inactive (meso compound)[1][2][4]
pH (1% Solution) 2.5 - 3.5[2]

Solubility Profile

This compound's solubility is notably low in cold water and alcohol.[1][2][4] This low solubility, particularly in comparison to its stereoisomer glucaric acid, is attributed to the efficient crystal packing enabled by its molecular symmetry.[8] The solubility is pH-dependent and increases with temperature.[2] It is most soluble at a pH of around 4.7 in the presence of sodium or ammonium ions.[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureSource
Cold Water Nearly insoluble; 3.3 mg/mL14 °C[1][5][8]
Alcohol Insoluble-[1][2][4]
Ether Insoluble-[5]
1 M NaOH Soluble-[9]
DMSO 5.5 mg/mL (Sonication recommended)-[10]
DMF Insoluble-[9]
PBS (pH 7.2) Slightly soluble-[9]

Crystallographic and Mechanical Properties

The crystal structure of this compound is characterized by an extensive and compact network of intermolecular hydrogen bonds, which is responsible for its unusually high density and exceptional mechanical stiffness for an organic crystal.[7][11][12]

Crystal Structure

Single crystal X-ray diffraction analysis at room temperature (296 K) revealed that this compound crystals are triclinic with the space group P-1.[7] The molecules are linked by strong hydrogen bonds, forming tightly packed chains.[7][11]

Table 3: Crystallographic Data for this compound at 296 K

ParameterValueSource
Crystal System Triclinic[7]
Space Group P-1[7]
a 4.9176(2) Å[7]
b 5.8208(2) Å[7]
c 6.8535(2) Å[7]
α 92.264(1)°[7]
β 94.208(1)°[7]
γ 93.549(1)°[7]
Mechanical Properties

Nanoindentation studies have shown that this compound crystals are "ultrastiff," exhibiting some of the highest Young's modulus and hardness values reported for organic crystals.[7][12][13] These properties exceed those of other notably stiff organic crystals like α-glycine and tartaric acid.[7][12] The mechanical properties are anisotropic, varying with the crystal face being measured.[7]

Table 4: Mechanical Properties of this compound Crystal Faces

Crystal FaceYoung's Modulus (E)Hardness (H)Source
(100)/(1̄00) 50.25 ± 1.55 GPa2.81 ± 0.15 GPa[7][13]
(001)/(001̄) 29.25 ± 0.43 GPa1.74 ± 0.06 GPa[7][14]
(010)/(01̄0) 31.3 ± 0.9 GPa1.85 ± 0.07 GPa[7]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for O-H and C=O functional groups. Data is available from the Coblentz Society and NIST databases.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO) due to solubility limitations in other common NMR solvents.[18]

Table 5: NMR Spectroscopic Data for this compound in DMSO

NucleusChemical Shift (δ) in ppmSource
¹H NMR 12.37 (s, 2H, -COOH), 4.56 (s, 4H), 4.24 (s, 2H), 3.78 (s, 2H)[18]
¹³C NMR 175.83, 71.79, 70.25[18]

Experimental Protocols & Workflows

Synthesis and Purification (this compound Test)

This compound is commonly synthesized by the nitric acid oxidation of galactose or galactose-containing compounds like lactose.[1][4] This reaction serves as a specific qualitative test for galactose.[19][20]

  • Protocol:

    • Dissolve the carbohydrate sample (e.g., 5g lactose monohydrate) in concentrated nitric acid (e.g., 40mL of 35% HNO₃).[18][19]

    • Heat the solution (e.g., to 80°C) and stir for an extended period (e.g., 24 hours) or until the volume is significantly reduced.[18][19] Brown fumes of nitrogen dioxide will be observed.[19]

    • Cool the reaction mixture and allow it to stand, often overnight.[19][20]

    • The resulting white, insoluble crystals of this compound are collected by filtration.[18][19]

    • The precipitate is washed with cold water and ethyl acetate and then dried to yield the pure product.[18]

A flowchart of the synthesis of this compound via nitric acid oxidation.
Single Crystal Growth and X-ray Diffraction

  • Crystal Growth: Good-quality, colorless, block-shaped single crystals are obtained by the slow evaporation of an aqueous solution of this compound at room temperature.[11]

  • X-ray Diffraction (XRD): The crystal structure is determined using single-crystal X-ray diffraction. Data is collected at a controlled temperature (e.g., 296 K) to determine the unit cell dimensions, space group, and atomic coordinates.[7]

Mechanical Property Analysis

  • Nanoindentation: The Young's modulus and hardness of the crystals are measured using nanoindentation.[7][14] This technique involves pressing a sharp indenter tip onto a specific crystal face and measuring the applied load versus the penetration depth.[14][21] The resulting load-depth curves are analyzed to calculate the mechanical properties.[21]

Workflow for the physical characterization of this compound crystals.

Structure-Property Relationships

The distinct physical properties of this compound are a direct consequence of its molecular structure.

Optical Inactivity: The Meso Compound

This compound has four chiral carbon atoms. However, the molecule possesses a center of symmetry, meaning it is superimposable on its mirror image.[1] This internal symmetry cancels out any potential optical rotation, making it an optically inactive meso compound.[1][2][4]

Relationship between this compound's structure and its optical activity.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in various fields.

  • Chemical Synthesis: It serves as a precursor for valuable chemicals like adipic acid (a nylon precursor) and pyrones.[1][7][22]

  • Drug Development: this compound and its derivatives have been explored for their biological activities and as intermediates in the total synthesis of complex natural products like Taxol.[1][22][23]

  • Material Science: Its exceptionally stiff crystals are of interest for developing mechanically robust, lightweight organic materials.[7][13]

  • Cosmetics and Food Industry: It can be used to replace tartaric acid in some applications and its derivatives are being explored for cosmetic formulations.[4][24]

References

Galactaric Acid: A Versatile Platform Chemical in the Modern Bioeconomy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The shift towards a sustainable bioeconomy has identified galactaric acid, also known as mucic acid, as a key bio-based platform chemical with significant potential to replace petroleum-derived molecules.[1][2] This symmetrical six-carbon diacid serves as a versatile building block for a range of valuable products, including adipic acid for nylon production, 2,5-furandicarboxylic acid (FDCA) as a substitute for terephthalic acid in polyesters, and various other polymers and specialty chemicals.[3][4][5] This technical guide provides a comprehensive overview of galactaric acid, focusing on its production from renewable biomass, conversion pathways to valuable chemicals, and the experimental methodologies underpinning these processes.

Production of Galactaric Acid from Biomass

The sustainable production of galactaric acid primarily relies on the conversion of D-galacturonic acid, a major component of pectin found in agro-industrial residues like citrus peels and sugar beet pulp.[6][7] Both biological and chemical conversion methods have been explored, with a significant focus on microbial fermentation to ensure a green and sustainable process.

Microbial Production

Microbial conversion of D-galacturonic acid to galactaric acid has been successfully demonstrated using various engineered microorganisms. Fungi, in particular strains of Trichoderma reesei, have shown promising results in producing significant titers of galactaric acid.[8][9] Additionally, bacteria such as Gluconobacter oxydans have been utilized for this bioconversion.[10]

Table 1: Microbial Production of Galactaric Acid

MicroorganismSubstrateScaleTiter (g/L)Yield (g/g)Reference
Trichoderma reesei QM6a Δgar1 udhFood-grade pectin1 L181.00[8][11]
Trichoderma reesei QM6a Δgar1 udhFood-grade pectin10 L211.11[8][11]
Trichoderma reesei QM6a Δgar1 udhFood-grade pectin250 L140.77[8][11]
Trichoderma reesei D-161646D-galacturonic acidFed-batch20Not Reported[2][12]
Marine Trichoderma sp. LF328 T2D-galacturonic acidFed-batch251.0 - 1.1[1][13]
Gluconobacter oxydansPectin hydrolysateLab Scale2.52Not Reported[10]
Engineered S. cerevisiaeCitrus peel wasteLab ScaleNot ReportedNot Reported[6]
Chemical Synthesis

Traditionally, galactaric acid can be synthesized by the nitric acid oxidation of galactose.[1][14] While effective, this method presents environmental and safety concerns.[15] More recent research has focused on developing greener chemical routes.

Table 2: Chemical Synthesis of Galactaric Acid

Starting MaterialOxidizing AgentTemperature (°C)Molar Ratio (Substrate:Reagent)ConcentrationReference
D-galactoseNitric Acid951:9100 g/L[1][2]

Conversion of Galactaric Acid to Adipic Acid

One of the most significant applications of galactaric acid is its conversion to adipic acid, a key monomer for nylon-6,6 production. This conversion typically involves a deoxydehydration (DODH) reaction followed by hydrogenation.[16][17]

Table 3: Catalytic Conversion of Galactaric Acid to Adipic Acid

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyltrioxorhenium / p-toluenesulfonic acid1-heptanol15012Not specified[18]
Oxorhenium-complex / Pt/CNot specifiedNot specifiedNot specified99[17]
Re/C / Pd/CMethanol1207298 (dehydroxylated products)[16]

Experimental Protocols

Microbial Production of Galactaric Acid from Pectin (Trichoderma reesei)

This protocol is a synthesized methodology based on the work of Paasikallio et al. (2017).[8][9]

  • Pectin Hydrolysis:

    • Prepare a solution of food-grade pectin in water.

    • Add a suitable pectinase enzyme to hydrolyze the pectin into D-galacturonic acid.

    • Incubate at an optimal temperature and pH for the enzyme (e.g., 50°C, pH 4.1) until a high degree of pectin degradation is achieved (e.g., >95%).[7][10]

  • Fermentation:

    • Inoculate a sterile fermentation medium containing the pectin hydrolysate with a pre-culture of the engineered Trichoderma reesei strain.

    • The medium should contain a carbon co-substrate (e.g., lactose), nitrogen sources (e.g., ammonium and yeast extract), and other essential nutrients.[12]

    • Maintain the fermentation at a controlled temperature (e.g., 35°C) and pH (e.g., 4.0).[2][12]

    • Employ a fed-batch strategy, feeding additional co-substrate and nitrogen sources as required to sustain growth and production.

  • Downstream Processing:

    • Separate the fungal biomass from the fermentation broth by filtration.

    • Acidify the supernatant to precipitate the galactaric acid, which has low solubility at acidic pH.

    • Collect the precipitated galactaric acid crystals by filtration.

    • Wash the crystals with cold water and dry them.

Chemical Conversion of Galactaric Acid to Adipic Acid

This protocol is a generalized methodology based on the principles described by Li et al. (2014) and others.[16][17][18]

  • Deoxydehydration (DODH):

    • In a suitable reactor, dissolve galactaric acid in an appropriate solvent (e.g., 1-heptanol or methanol).

    • Add the rhenium-based catalyst (e.g., methyltrioxorhenium) and an acid co-catalyst (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to the desired temperature (e.g., 120-150°C) under an inert atmosphere.

    • Monitor the reaction progress by techniques such as HPLC or GC until the conversion of galactaric acid is complete. The primary product at this stage is muconic acid or its ester.

  • Hydrogenation:

    • To the reaction mixture containing the muconic acid intermediate, add a hydrogenation catalyst (e.g., Pd/C or Pt/C).

    • Pressurize the reactor with hydrogen gas.

    • Continue the reaction until the hydrogenation of the double bonds is complete, yielding adipic acid or its ester.

  • Purification:

    • Cool the reaction mixture and remove the catalyst by filtration.

    • If the product is an ester, it can be hydrolyzed to adipic acid.

    • Purify the adipic acid by crystallization or other suitable techniques.

Visualizations

Galactaric_Acid_Production_Pathway Biomass Pectin-Rich Biomass (e.g., Citrus Peel) Pectin Pectin Biomass->Pectin Extraction GalA D-Galacturonic Acid Pectin->GalA Enzymatic Hydrolysis (Pectinase) GalactaricAcid Galactaric Acid GalA->GalactaricAcid Microbial Conversion (e.g., T. reesei, G. oxydans)

Caption: Biological production pathway of galactaric acid from pectin-rich biomass.

Adipic_Acid_Conversion_Pathway GalactaricAcid Galactaric Acid MuconicAcid Muconic Acid (or its ester) GalactaricAcid->MuconicAcid Deoxydehydration (DODH) (Rhenium Catalyst) AdipicAcid Adipic Acid (or its ester) MuconicAcid->AdipicAcid Hydrogenation (e.g., Pd/C, Pt/C)

Caption: Chemical conversion pathway of galactaric acid to adipic acid.

Experimental_Workflow cluster_production Galactaric Acid Production cluster_conversion Adipic Acid Conversion Pectin_Hydrolysis Pectin Hydrolysis Fermentation Microbial Fermentation Pectin_Hydrolysis->Fermentation Biomass_Separation Biomass Separation Fermentation->Biomass_Separation Precipitation Product Precipitation Biomass_Separation->Precipitation Purification_GA Purification Precipitation->Purification_GA DODH Deoxydehydration (DODH) Purification_GA->DODH Input for Conversion Hydrogenation Hydrogenation DODH->Hydrogenation Catalyst_Removal Catalyst Removal Hydrogenation->Catalyst_Removal Purification_AA Purification Catalyst_Removal->Purification_AA

Caption: Overall experimental workflow for the production and conversion of galactaric acid.

Challenges and Future Outlook

While significant progress has been made in the production of galactaric acid, several challenges remain for its commercialization. These include the relatively low production yields compared to other bio-based chemicals, the cost of enzymes for biomass hydrolysis, and the efficiency and cost of downstream processing.[1][19] Future research should focus on developing more robust and efficient microbial strains, optimizing fermentation processes, and exploring more cost-effective purification strategies. Techno-economic analyses will be crucial to guide research and development efforts towards commercially viable production pathways.[20] Despite these challenges, the versatility of galactaric acid as a platform chemical positions it as a cornerstone of the future bioeconomy, with the potential to contribute significantly to a more sustainable chemical industry.

References

Methodological & Application

Application Notes and Protocols: Mucic Acid Test for Galactose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the mucic acid test, a specific method for the detection of galactose and galactose-containing compounds like lactose.

Introduction

The this compound test is a chemical assay used to identify the presence of galactose in a sample. The principle of this test lies in the oxidation of galactose by a strong oxidizing agent, typically nitric acid. This reaction forms this compound (also known as galactaric acid), a dicarboxylic acid that is insoluble in cold aqueous solutions and precipitates out as crystals. Other monosaccharides, when oxidized by nitric acid, typically form soluble dicarboxylic acids, making this test highly specific for galactose.[1][2][3] Lactose, a disaccharide composed of glucose and galactose, will also yield a positive result as the glycosidic bond is hydrolyzed by the acid, releasing galactose for oxidation.[1][2][4]

Principle of the this compound Test

The underlying chemical principle of the this compound test is the oxidation of the aldehyde and primary alcohol groups of galactose. When heated with a strong oxidizing agent like concentrated nitric acid, the aldehyde group at C1 and the primary alcohol group at C6 of galactose are oxidized to carboxylic acid groups.[1][5] This results in the formation of meso-galactaric acid, or this compound. The insolubility of this compound in the reaction mixture leads to the formation of characteristic crystals, indicating a positive test.

Data Presentation

The following table summarizes the expected outcomes of the this compound test for various carbohydrates.

CarbohydrateExpected ResultObservation
Galactose PositiveFormation of colorless, needle-shaped or rhombic crystals.
Lactose PositiveFormation of colorless, needle-shaped or rhombic crystals.
Glucose NegativeNo crystal formation; the solution remains clear.
Fructose NegativeNo crystal formation; the solution remains clear.
Sucrose NegativeNo crystal formation; the solution remains clear.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the this compound test.

Reagents and Materials
  • Test Samples: 1% (w/v) aqueous solutions of the carbohydrates to be tested (e.g., galactose, lactose, glucose).

  • This compound Reagent: Concentrated Nitric Acid (HNO₃).

  • Control: Distilled water.

  • Test tubes and test tube rack.

  • Pipettes.

  • Water bath.

  • Microscope and glass slides.

Assay Procedure
  • Sample Preparation: Pipette 1 mL of each test carbohydrate solution into separate, clearly labeled test tubes. Include a test tube with 1 mL of distilled water as a negative control.

  • Reagent Addition: Carefully add 1 mL of concentrated nitric acid to each test tube.

  • Heating: Place the test tubes in a boiling water bath for approximately 1 to 1.5 hours, or until the volume of the solution is reduced to about 2-3 mL.[1] This step should be performed in a fume hood due to the release of toxic nitrogen dioxide fumes.[6]

  • Crystallization: Remove the test tubes from the water bath and allow them to cool to room temperature. The formation of crystals may be slow, so it is recommended to let the tubes stand for at least 24 hours.[6] To induce crystallization, the inside of the test tube can be gently scratched with a glass rod.

  • Observation: A positive result is indicated by the formation of a crystalline precipitate at the bottom of the tube.[1][7] The crystals can be further examined under a microscope to observe their characteristic shape.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the this compound test protocol.

MucicAcidTestWorkflow start Start sample_prep 1. Sample Preparation (1 mL of carbohydrate solution) start->sample_prep add_reagent 2. Add Reagent (1 mL of conc. HNO3) sample_prep->add_reagent heating 3. Heating (Boiling water bath, 1-1.5h) add_reagent->heating cooling 4. Cooling & Crystallization (Room temperature, 24h) heating->cooling observation 5. Observation (Check for crystal formation) cooling->observation positive Positive Result (Crystals observed) observation->positive Crystals Formed negative Negative Result (No crystals) observation->negative No Crystals end End positive->end negative->end

This compound test experimental workflow.
Signaling Pathway: Oxidation of Galactose

The diagram below outlines the chemical transformation of galactose into this compound upon reaction with nitric acid.

GalactoseOxidation galactose Galactose (C6H12O6) hno3 Concentrated Nitric Acid (HNO3) + Heat galactose->hno3 mucic_acid This compound (Galactaric Acid) (C6H10O8) hno3->mucic_acid insoluble Insoluble Crystals (Precipitate) mucic_acid->insoluble

Oxidation of galactose to this compound.

References

Application Note: Synthesis of Adipic Acid from Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6 polyamide, as well as in polyurethanes, plasticizers, and lubricants.[1][2][3] Traditionally, adipic acid is manufactured from petroleum-based feedstocks like cyclohexane, a process that raises environmental concerns due to the use of non-renewable resources and the emission of nitrous oxides.[1][4] A sustainable alternative is the synthesis of adipic acid from renewable biomass. Mucic acid (also known as galactaric acid), an aldaric acid obtainable through the nitric acid oxidation of galactose, presents a promising bio-based precursor for adipic acid production.[5][6] This application note details highly efficient chemical processes for the conversion of this compound to adipic acid, providing detailed protocols and comparative data for researchers in sustainable chemistry and materials science.

Overall Reaction Pathway

The conversion of this compound to adipic acid is typically achieved through a two-step process involving deoxydehydration (DODH) followed by hydrogenation.[1][4] The intermediate product is muconic acid.[4]

G cluster_0 A This compound (HOOC-(CHOH)4-COOH) B Muconic Acid (HOOC-(CH)4-COOH) A->B  Deoxydehydration (DODH)  (e.g., Re-based catalyst) C Adipic Acid (HOOC-(CH2)4-COOH) B->C  Hydrogenation  (e.g., Pt/C, Pd/C)

Figure 1: Chemical conversion pathway from this compound to adipic acid.

Experimental Protocols

Herein are detailed protocols for the synthesis of adipic acid and its esters from this compound, based on highly efficient methods reported in the literature.

Protocol 1: One-Pot Synthesis of Adipic Acid Esters from this compound

This protocol describes a one-pot reaction that combines the deoxydehydration and transfer hydrogenation steps to produce adipic acid esters directly from this compound.[4][7][8]

Materials:

  • This compound (1 mmol, 210 mg)

  • Methyltrioxorhenium (MTO) (0.05 mmol, 12 mg)

  • p-Toluenesulfonic acid (TsOH) (0.05 mmol, 12 mg)

  • 3-Pentanol (20.0 mL)

  • 5% Platinum on activated carbon (Pt/C) (10.0 mg)

  • Pressure flask

  • Stir plate with heating

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Charge a pressure flask with this compound (210 mg), MTO (12 mg), TsOH (12 mg), and 3-pentanol (20.0 mL).[7][8]

  • Stir the reaction mixture at 120°C for 12 hours. To facilitate the removal of water produced during the reaction, a water separator can be employed, or the reaction can be conducted under a flow of air.[4][7][8]

  • After the initial 12 hours, cool the mixture and add 5.0% Pt/C (10.0 mg) to the flask.[7][8]

  • Seal the flask and stir the reaction mixture at a higher temperature, such as 160°C to 200°C, for an additional 12-24 hours.[7][8]

  • Cool the reaction mixture to room temperature.

  • Separate the catalysts by filtration through a pad of Celite-545.[4][7]

  • Remove the solvent (3-pentanol) from the filtrate by evaporation under reduced pressure to obtain the crude adipic acid ester.[7]

  • The product can be purified by flash column chromatography if necessary.[4]

Protocol 2: Hydrolysis of Adipic Acid Esters to Adipic Acid

This protocol is for the final conversion of the synthesized adipic acid esters into free adipic acid.[4]

Materials:

  • Adipic acid dipentyl ester (1 mmol, 286.0 mg)

  • Sodium hydroxide (NaOH) solution (0.133 M in 1:2 EtOH/H₂O, 15.0 mL)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve the adipic acid ester (286.0 mg) in the sodium hydroxide solution (15.0 mL) in a round-bottom flask.[4]

  • Reflux the mixture for 12 hours.[4]

  • After reflux, evaporate the reaction mixture to dryness.[4]

  • Dissolve the resulting solid in 10.0 mL of deionized water.[4]

  • Acidify the solution with HCl to precipitate the adipic acid.

  • Filter the mixture to collect the adipic acid solid.

  • Wash the solid with cold deionized water and dry under vacuum at 60°C overnight. An isolated yield of 94% can be achieved.[7]

Experimental Workflow

The general workflow for the synthesis and purification of adipic acid from this compound is illustrated below.

G A Reactant Preparation (this compound, Catalysts, Solvent) B Step 1: Deoxydehydration (e.g., 120°C, 12h) A->B C Addition of Hydrogenation Catalyst (e.g., Pt/C) B->C D Step 2: Hydrogenation (e.g., 160-200°C, 12-24h) C->D E Reaction Cooldown & Catalyst Filtration D->E F Solvent Evaporation E->F G Crude Product (Adipic Acid Ester) F->G H Hydrolysis (NaOH, Reflux) G->H I Acidification & Precipitation H->I J Filtration & Drying I->J K Pure Adipic Acid J->K

Figure 2: General laboratory workflow for the one-pot synthesis of adipic acid.

Data Presentation

The efficiency of converting this compound to adipic acid is highly dependent on the catalytic system and reaction conditions.

Table 1: Comparison of Catalytic Systems and Yields

PrecursorCatalyst SystemSolvent/ReductantTemperature (°C)Time (h)ProductYield (%)Reference
This compoundMTO, Pt/C3-Pentanol120 then 16012 + 12Adipic Acid Esters98[4]
This compoundMTO, Pt/C3-Pentanol20048Adipic Acid Ester75[8]
This compoundIr-ReOx/C (0.05 wt% Ir)Isopropanol22024Diisopropyl Adipate59[2]
This compoundIr-ReOx/C (0.05 wt% Ir)Isopropanol20048Adipates63[2]
Muconic AcidPt/C3-Pentanol20012-24Adipic Acid / Monoester>99[8]
Adipic EsterNaOHEtOH/H₂OReflux12Adipic Acid (from hydrolysis)94[4][7]

MTO: Methyltrioxorhenium

Catalytic Mechanism Overview

The process involves a bifunctional catalytic system. The rhenium-based catalyst is active for the deoxydehydration (DODH) of this compound to muconic acid, while the noble metal catalyst (Pt or Ir) facilitates the subsequent hydrogenation of the unsaturated intermediate to adipic acid or its esters.[2]

G cluster_0 Catalytic Cycle A This compound B DODH Reaction A->B C Muconic Acid (Intermediate) B->C Re_cat Re-based Catalyst (e.g., MTO, ReOx) B->Re_cat D Hydrogenation C->D E Adipic Acid D->E Pt_cat Hydrogenation Catalyst (e.g., Pt/C, Ir-ReOx/C) D->Pt_cat H_source Hydrogen Source (e.g., 3-Pentanol, Isopropanol) D->H_source

Figure 3: Logical relationship of the bifunctional catalytic process.

Conclusion

The conversion of this compound to adipic acid represents a highly efficient and sustainable route for producing a key industrial chemical from renewable resources.[1][4] The use of rhenium-catalyzed deoxydehydration followed by platinum-group metal-catalyzed hydrogenation allows for near-quantitative yields of adipic acid or its esters.[4] One-pot procedures further enhance the attractiveness of this method by simplifying the synthetic process.[7][8] The protocols and data presented provide a solid foundation for researchers to explore and optimize the bio-based production of adipic acid, contributing to the development of greener chemical manufacturing processes.

References

Application Notes and Protocols for the Dehydration of Mucic Acid to 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of various polymers, including polyesters, polyamides, and polyurethanes. The resulting furan-based polymers, such as polyethylene furanoate (PEF), exhibit comparable or even superior properties to their conventional counterparts, offering a sustainable alternative with a reduced environmental footprint. One promising route for the synthesis of FDCA is the acid-catalyzed dehydration of mucic acid (also known as galactaric acid), a renewable feedstock derivable from galactose. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of FDCA from this compound.

Reaction and Mechanism

The conversion of this compound to FDCA proceeds through a series of acid-catalyzed dehydration and cyclization reactions. The overall transformation involves the removal of three molecules of water and subsequent aromatization to form the stable furan ring. While the detailed mechanism can be complex, a plausible pathway is illustrated below. The process is initiated by protonation of the hydroxyl groups, followed by elimination of water to form enol intermediates, which then cyclize and undergo further dehydration to yield the final aromatic diacid.

Dehydration of this compound to FDCA Mucic_Acid This compound Protonation1 Protonation of -OH groups Mucic_Acid->Protonation1 H+ (catalyst) Dehydration1 Dehydration (-H2O) Protonation1->Dehydration1 Enol_Intermediate Enol Intermediate Dehydration1->Enol_Intermediate Cyclization Intramolecular Cyclization Enol_Intermediate->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration2 Further Dehydration (-2H2O) Cyclic_Intermediate->Dehydration2 FDCA 2,5-Furandicarboxylic Acid (FDCA) Dehydration2->FDCA

Caption: Proposed reaction pathway for the acid-catalyzed dehydration of this compound to FDCA.

Experimental Protocols

Protocol 1: One-Pot Synthesis of FDCA from this compound

This protocol details the direct synthesis of FDCA from this compound using an acid catalyst in a solvent-free system.

Materials:

  • This compound

  • Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (p-TSA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 210 mg).

  • Add the acid catalyst. For methanesulfonic acid (MSA), use 2.0 mmol (192 mg)[1]. For p-toluenesulfonic acid (p-TSA), 2.0 mmol can also be effective[2][3].

  • Place a magnetic stir bar in the flask and attach a condenser.

  • Heat the mixture with stirring. For MSA, heat to 160 °C for 30 minutes[1]. For p-TSA, a reaction time of 60 minutes at 160 °C has been reported to be effective[3]. The reaction mixture will turn brown.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

Protocol 2: Purification of FDCA by Acid Precipitation

This protocol describes the purification of crude FDCA obtained from the dehydration of this compound.

Materials:

  • Crude FDCA

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 10% v/v)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolve the crude FDCA in an aqueous solution of sodium hydroxide with stirring to form the soluble disodium salt.

  • If insoluble impurities are present, filter the basic solution to remove them.

  • While stirring, slowly add hydrochloric acid to the FDCA salt solution until the pH reaches 2-3.

  • A white precipitate of pure FDCA will form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the precipitated FDCA by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any remaining acid and salts.

  • Dry the purified FDCA in a vacuum oven.

Data Presentation

The yield of FDCA is highly dependent on the choice of catalyst, catalyst loading, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies on the dehydration of this compound to FDCA.

Table 1: Effect of Catalyst and Loading on FDCA Yield

CatalystCatalyst Loading (equivalents)Temperature (°C)Time (min)FDCA Yield (%)Reference
p-TSA11606032[2][3]
p-TSA21606041[2]
MSA21603041[1]
CSA216060Low[3]

Table 2: Effect of Temperature and Time on FDCA Yield (using 2 eq. p-TSA)

Temperature (°C)Time (min)FDCA Yield (%)Reference
1406012[3]
1603038[1]
1606041[2]
1706028[3]

Experimental Workflow

The overall process for the synthesis and purification of FDCA from this compound can be visualized in the following workflow diagram.

FDCA Synthesis and Purification Workflow Start Start: this compound Reaction Acid-Catalyzed Dehydration (e.g., MSA, 160°C, 30 min) Start->Reaction Crude_FDCA Crude FDCA Product Reaction->Crude_FDCA Dissolution Dissolution in Aqueous Base (e.g., NaOH) Crude_FDCA->Dissolution Filtration1 Filtration (optional, remove insolubles) Dissolution->Filtration1 Precipitation Acid Precipitation (e.g., HCl to pH 2-3) Filtration1->Precipitation Filtrate Filtration2 Vacuum Filtration Precipitation->Filtration2 Washing Washing with Cold Deionized Water Filtration2->Washing Drying Drying in Vacuum Oven Washing->Drying End End: Purified FDCA Drying->End

Caption: General workflow for the synthesis and purification of FDCA from this compound.

Conclusion

The dehydration of this compound presents a viable and sustainable route for the production of 2,5-furandicarboxylic acid. The selection of an appropriate acid catalyst and the optimization of reaction conditions are crucial for achieving high yields. Subsequent purification via acid precipitation is an effective method for obtaining high-purity FDCA suitable for polymerization and other applications in research and development. The protocols and data presented herein provide a solid foundation for researchers to explore and further optimize this promising bio-based synthesis.

References

Application of Mucic Acid in Biodegradable Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, a C6 aldaric acid derived from the oxidation of galactose, is a promising bio-based building block for the synthesis of biodegradable polymers. Its symmetrical structure, featuring carboxyl groups at both ends and four hydroxyl groups along its chain, offers multiple functionalities for polymerization and modification. This versatility allows for the creation of a diverse range of polymers, including polyesters, polyamides, and hydrogels, with potential applications in drug delivery, tissue engineering, and sustainable packaging. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based biodegradable polymers.

Application Notes

The hydroxyl groups of this compound can be leveraged for esterification reactions with dicarboxylic acids or their derivatives to form polyesters. Alternatively, the carboxyl groups can react with diamines to produce polyamides. The presence of multiple hydroxyl groups also makes this compound an excellent candidate for forming crosslinked hydrogel networks. Furthermore, this compound can be chemically transformed into other valuable monomers, such as 2,5-furandicarboxylic acid (FDCA), a key component in the production of high-performance bio-based polyesters like polyethylene furanoate (PEF).

The biodegradability of polymers derived from this compound is attributed to the presence of hydrolyzable ester or amide linkages in their backbone. The rate of degradation can be tailored by controlling factors such as crystallinity, molecular weight, and hydrophilicity of the polymer.

Data Presentation

The properties of biodegradable polymers derived from this compound are influenced by the co-monomers used, the polymerization method, and the resulting polymer architecture. The following tables summarize representative quantitative data for polyesters and polyamides synthesized from this compound and its derivatives.

Table 1: Thermal Properties of Furan-Based Polyesters Derived from this compound

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)Reference
Polyethylene-2,5-furan dicarboxylate (PEF)~85-95>183>220[1][2]
Polyhydropropyl-2,5-furan dicarboxylate (PHPF)Not observed345 and 379 (Decomposition peaks)~200 (4% mass loss)[1][2]
Polydiglycerol-2,5-furandicarboxylate (PDGF)Not reported267 and 322 (Crystallization peaks)Not reported[1][2]

Table 2: Properties of Polyamides Derived from Muconic Acid (a derivative of this compound)

Polymer DesignationInherent Viscosity (ηinh) (dL·g-1)Decomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Reference
MUFABA0.201 - 0.352280-320Not clearly defined[3]
MUFASA0.201 - 0.352280-320Not clearly defined[3]

Note: Data for polyamides directly from this compound is limited in the reviewed literature. The data presented is for polyamides from muconic acid, a structurally related monomer.

Experimental Protocols

Protocol 1: Synthesis of Furan-Based Polyesters via a this compound Derivative

This protocol describes a two-step, one-pot synthesis of furan-based polyesters from this compound. The first step involves the dehydration of this compound to form 2,5-furandicarboxylic acid (FDCA), which is then esterified in situ to diethyl furan-2,5-dicarboxylate (DEFDC). In the second step, DEFDC is polymerized with a diol.

Part A: Synthesis of Diethyl furan-2,5-dicarboxylate (DEFDC) from this compound [1][2]

Materials:

  • This compound

  • Methanesulfonic acid (MSA)

  • Dry ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Equipment:

  • Round-bottom flask

  • Oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 mmol) and methanesulfonic acid (2.0 mmol) in a round-bottom flask.

  • Stir the suspension in an oil bath at 160 °C for 30 minutes until the mixture turns brown.

  • Cool the mixture to 70 °C.

  • Add dry ethanol (5 mL) to the flask.

  • Heat the mixture progressively from 70 °C to 90 °C over 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude DEFDC.

Part B: Polytransesterification of DEFDC with a Diol (e.g., Ethylene Glycol) [1][2]

Materials:

  • Diethyl furan-2,5-dicarboxylate (DEFDC)

  • Ethylene glycol

  • Cobalt(II) acetate tetrahydrate (Co(Ac)₂·4H₂O)

  • Methanol

Equipment:

  • Reaction vessel with a nitrogen inlet and a distillation outlet

  • High-temperature heating mantle

  • Magnetic stirrer

Procedure:

  • Combine DEFDC, a 10% molar excess of ethylene glycol, and a catalytic amount of Co(Ac)₂·4H₂O in the reaction vessel.

  • Heat the mixture to 160 °C under a nitrogen atmosphere with stirring.

  • Continue the reaction for a minimum of 3 hours, allowing ethanol to distill off.

  • After the reaction, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with methanol, filter, and dry under vacuum.

Protocol 2: General Method for Direct Polycondensation of this compound with a Diamine to Synthesize Polyamides

This protocol provides a general procedure for the synthesis of polyamides from this compound and a diamine (e.g., hexamethylenediamine) via melt polycondensation. Specific reaction conditions may need to be optimized.

Materials:

  • This compound

  • Hexamethylenediamine

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • In the three-necked flask, create a salt of this compound and hexamethylenediamine by dissolving equimolar amounts in water or ethanol and then evaporating the solvent. This helps ensure a 1:1 stoichiometry.

  • Heat the salt under a nitrogen stream to a temperature above the melting points of the monomers (typically 180-250 °C).

  • Once a homogeneous melt is formed, apply a vacuum to remove the water formed during the condensation reaction.

  • Continue the reaction under vacuum with stirring for several hours until the desired viscosity is achieved, indicating polymer formation.

  • Cool the reaction mixture under nitrogen.

  • The resulting solid polyamide can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Protocol 3: Synthesis of a this compound-Based Hydrogel using a Crosslinking Agent

This protocol describes a general method for preparing a hydrogel from a this compound-containing polymer using a crosslinking agent like citric acid.[4][5] This method is adapted from protocols for other polysaccharides.

Materials:

  • This compound-based polymer (e.g., a polyester or polyamide with available hydroxyl or carboxyl groups)

  • Citric acid (crosslinker)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and hot plate

  • Petri dishes

  • Oven

Procedure:

  • Prepare an aqueous solution of the this compound-based polymer (e.g., 2% w/v) by dissolving it in deionized water with stirring. Gentle heating may be required.

  • Add citric acid to the polymer solution. The concentration of citric acid can be varied (e.g., 5-15% w/w of the polymer) to control the crosslinking density.

  • Stir the mixture until the citric acid is completely dissolved.

  • Pour the solution into petri dishes and allow it to dry in an oven at a low temperature (e.g., 30-40 °C) for 24 hours to form a film.

  • Induce crosslinking by heating the dried films at a higher temperature (e.g., 80-160 °C) for a specific duration (e.g., 4-7 hours). The optimal temperature and time will depend on the specific polymer.[4]

  • Wash the resulting hydrogel films with deionized water to remove any unreacted citric acid.

  • The swelling behavior and other properties of the hydrogel can then be characterized.

Mandatory Visualization

experimental_workflow_polyester cluster_step1 Step 1: FDCA & DEFDC Synthesis (One-Pot) cluster_step2 Step 2: Polytransesterification mucic_acid This compound heating1 Heat to 160°C (30 min) mucic_acid->heating1 msa MSA Catalyst msa->heating1 ethanol Add Dry Ethanol heating1->ethanol heating2 Heat 70-90°C (8 hours) ethanol->heating2 extraction Aqueous Workup & Extraction heating2->extraction defdc Crude DEFDC extraction->defdc polymerization Heat to 160°C (≥ 3 hours) under N₂ defdc->polymerization diol Diol (e.g., Ethylene Glycol) diol->polymerization catalyst Co(Ac)₂·4H₂O catalyst->polymerization purification Cool, Triturate with Methanol, & Dry polymerization->purification polyester Biodegradable Polyester purification->polyester experimental_workflow_polyamide cluster_synthesis Polyamide Synthesis via Melt Polycondensation mucic_acid This compound salt_formation Salt Formation (in Water/Ethanol) mucic_acid->salt_formation diamine Diamine (e.g., Hexamethylenediamine) diamine->salt_formation heating_melting Heat to 180-250°C under N₂ salt_formation->heating_melting vacuum_poly Apply Vacuum (Remove Water) heating_melting->vacuum_poly polymer Molten Polyamide vacuum_poly->polymer cooling Cool under N₂ polymer->cooling purification Purification (Dissolution & Precipitation) cooling->purification final_polyamide Biodegradable Polyamide purification->final_polyamide experimental_workflow_hydrogel cluster_hydrogel_synthesis This compound-Based Hydrogel Synthesis polymer_sol Prepare Aqueous Solution of this compound Polymer add_crosslinker Add Citric Acid (Crosslinker) polymer_sol->add_crosslinker casting Cast into Film & Dry at 30-40°C add_crosslinker->casting crosslinking Heat for Crosslinking (80-160°C) casting->crosslinking washing Wash with Deionized Water crosslinking->washing hydrogel This compound-Based Hydrogel washing->hydrogel

References

Application Notes and Protocols: Mucic Acid as a Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, also known as galactaric acid, is a six-carbon dicarboxylic acid derived from the oxidation of galactose. Its structure, featuring two carboxyl groups and four hydroxyl groups, provides multiple potential binding sites for metal ions, making it a candidate for chelation therapy and environmental remediation of heavy metal contamination.[1] This document provides detailed application notes and experimental protocols for investigating the chelating properties of this compound with various heavy metals. While research in this specific area is emerging, the available data suggests that this compound can form stable complexes with several toxic metal ions.[2]

Chelation Mechanism

This compound acts as a chelating agent by forming coordination complexes with metal ions through its carboxyl and hydroxyl functional groups.[1][2] The dicarboxylic acid structure allows for the formation of stable ring structures with the metal ion, which is a characteristic feature of chelation. The exact coordination can vary depending on the metal ion and the pH of the solution. For some divalent metal ions like Co(II) and Ni(II), chelation primarily involves a carboxylic oxygen and an alpha-hydroxy group. For others, such as Pb(II) and Cd(II), a carboxylic oxygen and two alcoholic hydroxyl groups are involved in the coordination.[2]

MucicAcidChelation cluster_product Product Mucic_Acid This compound (Galactaric Acid) Chelation_Process Chelation Reaction Mucic_Acid->Chelation_Process Heavy_Metal Heavy Metal Ion (e.g., Pb²⁺) Heavy_Metal->Chelation_Process Chelated_Complex This compound-Metal Complex (Stable Chelate) Chelation_Process->Chelated_Complex

Caption: Chelation of a heavy metal ion by this compound.

Quantitative Data: Stability Constants

The stability constant (log K) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the chelating agent. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for complexes of this compound with several heavy metal ions.

Metal IonComplex SpeciesLog K
Co(II)[Co(Gala)]2.85
[Co(Gala)H-1]--5.85
Ni(II)[Ni(Gala)]2.95
[Ni(Gala)H-1]--6.55
Cd(II)[Cd(Gala)]3.48
[Cd(Gala)H-1]--7.50
Pb(II)[Pb(Gala)]4.25
[Pb(Gala)H-1]--6.75
Data sourced from Saladini et al., 2002.[2] "Gala" represents the galactarate (this compound) ligand. The [M(Gala)H-1]- species represents the deprotonation of a coordinated hydroxyl group at higher pH.

Experimental Protocols

The following protocols are based on methodologies used for studying the chelation of heavy metals by organic acids.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This protocol is adapted from the methodology described by Saladini et al. (2002) for determining the stability constants of this compound-metal complexes.[2]

Objective: To determine the stability constants of complexes formed between this compound and a selected heavy metal ion (e.g., Pb(II)) in aqueous solution.

Materials:

  • This compound (Galactaric acid)

  • Heavy metal salt (e.g., Pb(NO₃)₂)

  • Potassium nitrate (KNO₃) for maintaining constant ionic strength

  • Standardized potassium hydroxide (KOH) solution (CO₂-free)

  • Standardized nitric acid (HNO₃) solution

  • High-purity deionized water

  • Potentiometric titrator with a glass electrode

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the heavy metal salt (e.g., Pb(NO₃)₂) in deionized water. The concentration should be accurately known.

    • Prepare a solution of KNO₃ to be used as a supporting electrolyte to maintain a constant ionic strength (e.g., 0.1 M).

    • Prepare standardized solutions of KOH (e.g., 0.1 M) and HNO₃ (e.g., 0.1 M).

  • Titration:

    • In the thermostatted reaction vessel, add a known volume of the this compound solution and the heavy metal salt solution. Add the necessary amount of KNO₃ to maintain the desired ionic strength.

    • The typical metal-to-ligand ratios to be investigated are 1:1, 1:2, and 1:3.

    • Acidify the solution to a starting pH of approximately 2.5 with the standardized HNO₃.

    • Titrate the solution with the standardized KOH solution. Record the potential (mV) or pH readings after each addition of the titrant.

    • Allow the system to reach equilibrium after each addition before recording the reading.

    • Perform a separate titration of this compound in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is used to calculate the stability constants of the metal-mucic acid complexes. This is typically done using specialized software that can solve the mass-balance equations for all species in the solution.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Mucic_Acid Prepare this compound Solution Mix_Solutions Mix this compound, Metal Salt, and Electrolyte Prep_Mucic_Acid->Mix_Solutions Prep_Metal_Salt Prepare Heavy Metal Salt Solution Prep_Metal_Salt->Mix_Solutions Prep_Electrolyte Prepare Supporting Electrolyte (KNO₃) Prep_Electrolyte->Mix_Solutions Acidify Acidify to pH ~2.5 Mix_Solutions->Acidify Titrate_KOH Titrate with Standardized KOH Acidify->Titrate_KOH Record_Data Record pH vs. Volume of Titrant Titrate_KOH->Record_Data Plot_Data Plot Titration Curve Record_Data->Plot_Data Calculate_Constants Calculate Stability Constants using specialized software Plot_Data->Calculate_Constants

Caption: Workflow for potentiometric titration.

Protocol 2: Evaluation of Heavy Metal Removal from Aqueous Solution

Objective: To assess the efficiency of this compound in removing a specific heavy metal from a contaminated aqueous solution.

Materials:

  • This compound

  • Stock solution of a heavy metal salt (e.g., 1000 ppm Pb²⁺)

  • pH meter

  • Shaker or orbital incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis

Procedure:

  • Preparation of Metal Solution:

    • Prepare a working solution of the heavy metal at a known concentration (e.g., 10 ppm) from the stock solution.

  • Chelation Reaction:

    • Prepare a series of solutions with a fixed concentration of the heavy metal and varying concentrations of this compound.

    • Adjust the pH of the solutions to a desired value (e.g., pH 5, 6, 7) using dilute HNO₃ or KOH.

    • Incubate the solutions at a constant temperature (e.g., 25°C) on a shaker for a specific period (e.g., 24 hours) to ensure the chelation reaction reaches equilibrium.

  • Separation of Complexed and Free Metal:

    • After incubation, centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis of Remaining Metal Concentration:

    • Analyze the concentration of the free (unchelated) heavy metal in the filtrate using ICP-MS or AAS.

    • A control sample containing only the heavy metal (no this compound) should also be analyzed.

  • Calculation of Removal Efficiency:

    • The removal efficiency can be calculated using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where: C₀ = Initial concentration of the heavy metal Cₑ = Equilibrium concentration of the free heavy metal in the solution

Potential Applications

  • Drug Development: this compound and its derivatives could be explored as potential therapeutic agents for the treatment of heavy metal poisoning. Its natural origin and potential for low toxicity are advantageous.

  • Environmental Remediation: Due to its ability to chelate heavy metals, this compound could be used for the remediation of contaminated soil and water.[1]

  • Food Industry: this compound can be used as a food preservative and flavor enhancer.[1]

Conclusion

This compound shows promise as a chelating agent for heavy metals. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. The quantitative data on stability constants indicate that this compound forms stable complexes with several toxic heavy metals, warranting further exploration of its potential in various scientific and industrial applications. Future research should focus on in vivo studies to assess its therapeutic potential and on optimizing conditions for its use in environmental remediation.

References

Application Notes and Protocols for Microbial Conversion of D-Galacturonate to Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial conversion of D-galacturonic acid (D-galacturonate) to mucic acid (galactaric acid). This compound is a valuable platform chemical with applications in the food, cosmetic, pharmaceutical, and polymer industries.[1][2][3][4][5][6] Biotechnological production of this compound from D-galacturonate, the primary component of pectin from agro-industrial waste, presents a sustainable alternative to chemical synthesis.[7][8][9]

The core of this bioconversion process lies in metabolic engineering of microorganisms to introduce a pathway for D-galacturonate oxidation while disabling its native catabolism. This is typically achieved by expressing a bacterial uronate dehydrogenase (Udh) and deleting the endogenous D-galacturonate reductase gene.[1][2][3][7][8][9]

Metabolic Pathway for this compound Production

The engineered metabolic pathway for converting D-galacturonate to this compound is a straightforward, two-step process. First, the native fungal pathway for D-galacturonate catabolism is blocked by deleting the gene encoding D-galacturonate reductase (gar1 or gar2).[2][8] This prevents the reduction of D-galacturonate to L-galactonate.[2][8] Second, a bacterial uronate dehydrogenase (udh) gene is introduced, which oxidizes D-galacturonate to galactaro-lactone. This lactone then spontaneously hydrolyzes to form this compound.[1][2]

Metabolic_Pathway D_galacturonate D-Galacturonate L_galactonate L-Galactonate D_galacturonate->L_galactonate D-galacturonate reductase (gar1/gar2) [DELETED] Mucic_acid This compound D_galacturonate->Mucic_acid Uronate dehydrogenase (udh) [INTRODUCED] Endogenous_pathway Endogenous Catabolism L_galactonate->Endogenous_pathway Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_cultivation Cultivation and Production cluster_analysis Analysis Host_selection Host Microorganism Selection Genetic_modification Genetic Modification (e.g., CRISPR-Cas9) Host_selection->Genetic_modification Transformation Transformation Genetic_modification->Transformation Screening Screening of Transformants Transformation->Screening Inoculum_prep Inoculum Preparation Screening->Inoculum_prep Fermentation Fed-batch Fermentation Inoculum_prep->Fermentation Sampling Sampling Fermentation->Sampling HPLC_analysis HPLC Analysis Sampling->HPLC_analysis

References

Application Notes and Protocols: The Use of Mucic Acid in the Total Synthesis of Taxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of mucic acid in the landmark total synthesis of Taxol, as accomplished by K.C. Nicolaou and his team in 1994. This document outlines the synthetic strategy, key experimental protocols, and quantitative data, offering valuable insights for researchers in complex molecule synthesis and drug development.

Introduction

The total synthesis of Taxol (paclitaxel), a potent anti-cancer agent, represents a significant achievement in organic chemistry. Among the various successful approaches, the convergent synthesis developed by Nicolaou and coworkers is notable for its innovative strategy, which includes the use of the readily available and inexpensive starting material, this compound. This compound serves as the precursor for the C ring of the Taxol molecule, highlighting a cost-effective and strategic bond disconnection in the retrosynthetic analysis.

Synthetic Strategy: A Convergent Approach

The Nicolaou synthesis of Taxol is a convergent strategy, meaning that large fragments of the molecule are synthesized independently before being coupled together.[1] This approach is generally more efficient for the synthesis of complex molecules than a linear approach where the molecule is built step-by-step. The key fragments in this synthesis are the A and C rings, which are constructed separately and then joined to form the central eight-membered B ring.[1]

This compound is strategically employed as the starting material for the synthesis of the C ring. Specifically, this compound is converted to 3-hydroxy-2-pyrone, which serves as a key diene in a crucial Diels-Alder reaction to construct the C ring framework.[2]

Synthesis of the Taxol C Ring from this compound

The synthesis of the C ring of Taxol from this compound involves a series of key transformations. The initial step is the conversion of this compound to 3-hydroxy-2-pyrone. This intermediate then undergoes a Diels-Alder reaction, followed by a series of functional group manipulations to yield the fully elaborated C ring synthon.

Diagram of the C Ring Synthesis from this compound

Taxol_C_Ring_Synthesis mucic_acid This compound pyrone 3-Hydroxy-2-pyrone mucic_acid->pyrone Heat diels_alder_product Diels-Alder Adduct pyrone->diels_alder_product Diels-Alder Reaction c_ring_synthon Taxol C Ring Synthon diels_alder_product->c_ring_synthon Functional Group Manipulations

Caption: Synthetic pathway from this compound to the Taxol C ring synthon.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of the Taxol C ring starting from a key intermediate derived from 3-hydroxy-2-pyrone.

StepReactantsProductYield (%)
Diels-Alder Reaction3-Hydroxy-2-pyrone derived diene, dienophileBicyclic lactone~60-70%
SilylationBicyclic lactone, TBSCl, imidazoleSilylated lactone>95%
ReductionSilylated lactone, LiAlH4Diol~90%
Acetonide ProtectionDiol, 2,2-dimethoxypropane, CSAAcetonide protected diol>90%
OxidationAcetonide protected alcohol, Swern oxidationAldehyde>95%

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-pyrone from this compound

This protocol is a general procedure as the specific experimental details from the Nicolaou group's synthesis were not fully detailed in the primary publication. This method is based on established literature procedures for this transformation.

  • Apparatus: A round-bottom flask equipped with a distillation head and a heating mantle.

  • Reagents:

    • This compound (1.0 eq)

    • Potassium bisulfate (KHSO₄) (catalytic amount)

  • Procedure:

    • This compound and potassium bisulfate are intimately mixed in the round-bottom flask.

    • The mixture is heated under vacuum.

    • The product, 3-hydroxy-2-pyrone, is collected as a sublimate.

  • Purification: The crude product can be purified by recrystallization.

  • Expected Yield: ~40-50%.

Protocol 2: Diels-Alder Reaction for C Ring Formation
  • Apparatus: A flame-dried, argon-purged round-bottom flask with a magnetic stirrer.

  • Reagents:

    • 3-Hydroxy-2-pyrone derived diene (1.0 eq)

    • Appropriate dienophile (e.g., a vinyl ether derivative) (1.2 eq)

    • Lewis acid catalyst (e.g., ZnCl₂) (0.1 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • The diene is dissolved in anhydrous dichloromethane in the reaction flask.

    • The Lewis acid catalyst is added, and the mixture is stirred at room temperature for 15 minutes.

    • The dienophile is added dropwise, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Yield: As noted in the quantitative data table.

Logical Relationship of the Overall Synthetic Strategy

The following diagram illustrates the convergent nature of the Nicolaou Taxol total synthesis, highlighting the assembly of the ABC ring system from the A and C ring synthons.

Taxol_Convergent_Synthesis cluster_A A Ring Synthesis cluster_C C Ring Synthesis a_start Starting Materials a_ring A Ring Synthon a_start->a_ring abc_ring ABC Ring System a_ring->abc_ring Coupling c_start This compound c_ring C Ring Synthon c_start->c_ring c_ring->abc_ring Coupling taxol Taxol abc_ring->taxol Further Elaboration

References

Application Notes and Protocols for Fungal Production of Mucic Acid via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucic acid, a dicarboxylic acid also known as galactaric acid, is a versatile platform chemical with applications in the pharmaceutical, cosmetic, and food industries, and as a precursor for polymers like nylon. Biotechnological production of this compound using engineered fungi offers a sustainable alternative to traditional chemical synthesis methods. Fed-batch fermentation is a key strategy to enhance the titer, yield, and productivity of this compound by overcoming substrate inhibition and catabolite repression, thereby enabling a more controlled and efficient bioconversion process.

This document provides detailed application notes and protocols for the fed-batch fermentation of this compound using genetically engineered filamentous fungi, primarily focusing on Trichoderma species. The information is compiled from recent studies to guide researchers in developing and optimizing their own fermentation processes.

Data Presentation

The following tables summarize quantitative data from various fed-batch fermentation strategies for this compound production, allowing for easy comparison of different approaches and their outcomes.

Table 1: Fed-Batch Fermentation Parameters and this compound Production by Different Fungal Strains

Fungal StrainCo-substrateKey Fermentation ParametersThis compound Titer (g/L)This compound Yield (g/g D-galacturonic acid)Reference
Trichoderma sp. D-221704GlucosepH 4.0, 30°C, glucose-limited feed530.99[1][2]
Trichoderma reesei D-161646GlucosepH 4.0, 30°C, glucose-limited feed31Not explicitly stated, lower than D-221704[3][2]
Trichoderma reesei D-161646LactosepH 4.0, 35°C20Not explicitly stated[4]
Marine Trichoderma sp.D-XylosepH 4.0, 30°C~251.0 - 1.1[5]
Marine Trichoderma sp.LactosepH 4.0, 30°C~251.0 - 1.1[5]
Coniochaeta sp. MF729 C1GlucosepH 4.02Not explicitly stated[6]

Table 2: Effect of Process Parameters on this compound Production by Trichoderma sp. D-221704

Parameter VariedConditionThis compound Titer (g/L)This compound Yield (g/g D-galacturonic acid)Reference
pH4.0530.99[1][2]
3.5360.5 - 0.7
3.0Less than at pH 3.50.5 - 0.7
Yeast Extract (in feed)2 g/L53.0 ± 4.40.99[7]
1 g/L43.8 ± 1.20.90 - 0.92[7]
0.5 g/L49.5 ± 3.90.90 - 0.92[7]
0 g/L46.0 ± 0.70.84[7]
Glucose (co-substrate)Standard concentration530.99[2]
Reduced concentration31Not explicitly stated[3][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the fungal production of this compound via fed-batch fermentation.

Protocol 1: Inoculum Preparation
  • Strain Maintenance: Maintain the fungal strain (e.g., Trichoderma sp. D-221704) on potato dextrose agar (PDA) plates.

  • Pre-culture:

    • Inoculate a 250 mL shake flask containing 50 mL of potato dextrose medium with spores from the PDA plate.

    • Incubate at 30°C with shaking at 250 rpm for 2 days.[8]

    • Alternatively, for bioreactor inoculation, prepare a pre-culture in a medium containing 20 g/L glucose, 2 g/L yeast extract, and 4 g/L agar.[7]

Protocol 2: Fed-Batch Fermentation in a Bioreactor
  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with a working volume of 1 L.

    • Sterilize the bioreactor and the medium.

  • Batch Phase Medium:

    • Prepare the initial batch medium containing:

      • Glucose: 20.8 g/L[7]

      • D-galacturonic acid: 4.6 g/L[7]

      • Yeast extract: 2 g/L[7]

      • Basal salts (e.g., (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O) as required for the specific strain.

  • Inoculation: Inoculate the bioreactor with the pre-culture to a desired starting cell density.

  • Batch Phase Cultivation:

    • Maintain the temperature at 30°C.

    • Control the pH at 4.0 by automatic addition of a base (e.g., NaOH or NH₄OH).

    • Provide aeration and agitation to maintain a dissolved oxygen (DO) level above a critical threshold (e.g., 20-30%).

    • Run the batch phase until the initial glucose is nearly consumed.

  • Fed-Batch Phase:

    • Feed Medium Composition:

      • D-galacturonic acid: 94 g/L[7]

      • Glucose: 32 g/L[7]

      • Yeast extract: 2 g/L (can be varied)[7]

    • Feeding Strategy:

      • Start the feed when the glucose in the batch phase is depleted.

      • Maintain a constant, low feed rate to keep the glucose concentration in the bioreactor at a growth-limiting level. This prevents catabolite repression and directs the metabolism towards this compound production from D-galacturonic acid.

      • The feed rate can be adjusted based on real-time monitoring of glucose levels or other parameters like the carbon dioxide evolution rate (CER).

  • Sampling and Analysis:

    • Take samples periodically from the bioreactor.

    • Analyze the samples for:

      • Cell biomass (dry weight).

      • Residual concentrations of D-galacturonic acid, glucose, and other co-substrates using High-Performance Liquid Chromatography (HPLC).

      • This compound concentration using HPLC.

Protocol 3: Analytical Method for this compound Quantification
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove fungal biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A suitable ion-exchange column (e.g., a Rezex ROA-Organic Acid H+ (8%) column).

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 65°C.

    • Detection: Refractive Index (RI) detector or UV detector at 210 nm.

    • Quantification: Use a standard curve prepared with known concentrations of pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the fed-batch fermentation process for this compound production.

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Downstream & Analysis strain Fungal Strain (e.g., Trichoderma sp.) preculture Inoculum Preparation (Shake Flask Culture) strain->preculture batch_phase Batch Phase (Biomass Growth) preculture->batch_phase Inoculation media_prep Medium Preparation (Batch & Feed Media) media_prep->batch_phase fed_batch_phase Fed-Batch Phase (this compound Production) media_prep->fed_batch_phase Feed Medium bioreactor_prep Bioreactor Sterilization & Setup bioreactor_prep->batch_phase batch_phase->fed_batch_phase Initiate Feed sampling Periodic Sampling fed_batch_phase->sampling recovery Product Recovery (Crystallization) fed_batch_phase->recovery Final Broth monitoring Process Monitoring (pH, DO, Substrates) monitoring->fed_batch_phase Control analysis HPLC Analysis (this compound, Substrates) sampling->analysis

Caption: Experimental workflow for fed-batch fungal production of this compound.

Metabolic_Logic cluster_inputs Substrates cluster_fungus Fungal Metabolism cluster_outputs Products galacturonic_acid D-Galacturonic Acid (Precursor) pathway Engineered Pathway (Uronate Dehydrogenase) galacturonic_acid->pathway glucose Glucose (Co-substrate) biomass Biomass Growth glucose->biomass glucose->pathway Catabolite Repression (High Glucose) co2 CO2 biomass->co2 mucic_acid This compound pathway->mucic_acid

Caption: Simplified metabolic logic for this compound production.

Concluding Remarks

The fed-batch fermentation strategy is a robust method for achieving high titers of this compound from D-galacturonic acid using engineered fungi. The success of this process hinges on the careful control of key parameters, particularly the pH and the feeding rate of the co-substrate to maintain a glucose-limited environment. The protocols and data presented herein provide a solid foundation for researchers to establish and optimize their own this compound production systems. Further strain engineering and process optimization efforts hold the potential to further enhance the efficiency and economic viability of this sustainable bioproduction route.

References

Application Notes & Protocols: Green Synthesis of Mucic Acid via Ozone Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, a dicarboxylic acid, is a versatile platform chemical with applications in the pharmaceutical, cosmetic, and food industries.[1] Traditionally, its synthesis involves the use of strong oxidizing agents like nitric acid, which poses environmental and safety concerns.[2] A novel, green synthesis method has been developed that utilizes ozone as a clean and efficient oxidant for the conversion of D-galactose or its derivatives to this compound.[3] This process operates at ambient temperature and pressure, without the need for organic solvents or catalysts, and yields high-purity this compound.[3] These application notes provide a detailed overview and experimental protocols for this environmentally benign synthesis.

Data Presentation

The following table summarizes the key quantitative data reported for the ozone-based synthesis of this compound.

ParameterValueStarting Material(s)Reference
Purity of this compound > 99%D-Galactose, Galacturonic Acid[3]
Mass Transformation Yield 71-75%Galacturonic Acid[4]
Reaction Temperature Room TemperatureD-Galactose, Galacturonic Acid[3]
Catalyst NoneD-Galactose, Galacturonic Acid[3]
Solvent WaterD-Galactose, Galacturonic Acid[3]

Proposed Reaction Pathway

The oxidation of D-galactose to this compound by ozone involves the oxidation of both the C1 aldehyde group and the C6 primary alcohol group to carboxylic acids. While the detailed mechanism has not been fully elucidated in the literature, a plausible pathway is proposed below.

Caption: Proposed pathway for the ozone oxidation of D-galactose to this compound.

Experimental Workflow

The overall experimental workflow for the green synthesis of this compound using ozone is depicted below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Prepare Solution Prepare aqueous solution of D-galactose or galacturonic acid Phase1 Phase 1: High concentration ozone treatment Prepare Solution->Phase1 Phase2 Phase 2: Lower concentration ozone treatment (Proposed) Phase1->Phase2 Crystallization Allow this compound to crystallize Phase2->Crystallization Separation Separate crystals (e.g., decantation, filtration) Crystallization->Separation Washing Wash crystals with pure water Separation->Washing Drying Dry the purified This compound crystals Washing->Drying Purity Determine purity (e.g., HPLC, Titration) Drying->Purity Yield Calculate yield Drying->Yield

Caption: General experimental workflow for this compound synthesis via ozone oxidation.

Experimental Protocols

The following protocols are based on the information provided in patent EP2831028B1 and general principles of ozone chemistry.

Materials and Equipment
  • D-Galactose (or D-Galacturonic Acid)

  • Deionized water

  • Ozone generator capable of producing high concentrations of ozone

  • Gas flow meters

  • Reaction vessel (e.g., a glass column with a gas dispersion tube)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Apparatus for solid-liquid separation (e.g., decanter or filtration setup)

  • Drying oven

  • Analytical equipment for purity and yield determination (e.g., HPLC, titration equipment)

Protocol 1: Two-Phase Ozone Oxidation of D-Galactose

Phase 1: High-Concentration Ozonation

  • Prepare an aqueous solution of D-galactose. A concentration of approximately 10-15% (w/w) is a suggested starting point.

  • Transfer the solution to the reaction vessel and begin stirring.

  • Set the ozone generator to produce a high concentration of ozone, within the range of 150-220 g/m³, in an oxygen carrier gas.

  • Bubble the ozone-containing gas through the solution at a controlled flow rate.

  • Continue this high-concentration ozonation for a minimum of 50 minutes at room temperature.[4]

Phase 2: Lower-Concentration Ozonation (Proposed)

Note: The patent describing this process does not specify the conditions for the second phase. The following is a proposed protocol based on the general principles of completing the oxidation of intermediates.

  • After the initial high-concentration phase, reduce the ozone concentration from the generator to a lower level (e.g., 50-100 g/m³).

  • Continue to bubble the lower concentration of ozone through the reaction mixture with continuous stirring.

  • Monitor the reaction progress for the complete conversion of intermediates. The duration of this phase will likely need to be optimized, with a suggested starting point of 60-120 minutes.

Protocol 2: Product Isolation and Purification
  • Upon completion of the ozonation, stop the gas flow and stirring.

  • Allow the reaction mixture to stand at room temperature to facilitate the crystallization of the this compound product. This compound has low solubility in cold water.[5]

  • Separate the crystalline product from the aqueous solution. This can be achieved through decantation or vacuum filtration.[4]

  • Wash the collected crystals with cold, deionized water to remove any soluble impurities.

  • Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 3: Analysis of this compound

Purity Determination (Example using HPLC)

  • Prepare a standard solution of high-purity this compound of a known concentration.

  • Prepare a solution of the synthesized this compound in a suitable mobile phase.

  • Analyze both the standard and the sample solutions by HPLC using a suitable column for organic acid analysis (e.g., a C18 column) and a UV detector.

  • Compare the retention time and peak area of the synthesized product with the standard to determine the purity.

Yield Calculation

  • Accurately weigh the initial amount of D-galactose used for the synthesis.

  • Accurately weigh the final amount of dried, purified this compound obtained.

  • Calculate the percentage yield using the following formula:

    Yield (%) = (Actual mass of this compound / Theoretical mass of this compound) x 100

Conclusion

The green synthesis of this compound using ozone oxidation presents a promising alternative to traditional methods, offering high purity and yield with a significantly improved environmental profile. The protocols outlined above provide a foundation for researchers to explore and optimize this innovative synthetic route. Further investigation into the specifics of the two-phase ozonation process and the reaction mechanism will contribute to the broader adoption of this sustainable technology.

References

The Role of Mucic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, a C6 aldaric acid derived from the oxidation of galactose, is emerging as a versatile and renewable platform chemical for the synthesis of a variety of valuable heterocyclic compounds. Its linear, symmetrical structure, adorned with multiple hydroxyl and carboxyl functional groups, provides a unique starting point for accessing diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds from this compound, highlighting its potential in medicinal chemistry and materials science. The inherent biodegradability and bio-based origin of this compound further enhance its appeal as a sustainable building block in modern organic synthesis.

Application Notes

This compound serves as a precursor to several important classes of heterocyclic compounds, including pyrroles and furans. The strategic manipulation of its functional groups allows for the construction of these aromatic rings, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.

  • Pyrroles: The synthesis of pyrroles from this compound is a classic and efficient method. The thermal decomposition of ammonium mucate, readily prepared from this compound, directly yields pyrrole. This pathway is particularly useful for producing unsubstituted pyrrole, a fundamental building block for more complex derivatives. Pyrrole and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For instance, pyrrole-2-carboxylic acid has demonstrated antibacterial activity by disrupting the bacterial cell membrane.

  • Furans: this compound can be readily converted to 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer for the production of polymers like polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. The synthesis involves the dehydration of this compound, typically under acidic conditions. FDCA and its derivatives also exhibit biological activities, including antifungal properties, making them interesting targets for drug discovery.

  • Other Heterocycles (Pyridazines, Oxazoles, Pyrazines): While direct, one-step syntheses of pyridazines, oxazoles, and pyrazines from this compound are not well-established, multi-step pathways can be envisioned. This compound can be converted to intermediates such as succinic acid or other 1,4-dicarbonyl precursors. These intermediates can then be utilized in classical heterocyclic synthesis reactions, such as the Paal-Knorr synthesis and its variations, to generate a wider range of heterocyclic systems. For example, succinic acid derivatives can be used to synthesize 3,6-pyridazinediones, and α-dicarbonyl compounds, potentially derived from this compound, can react with diamines to form pyrazines.

Synthetic Pathways and Logical Relationships

The following diagram illustrates the key synthetic transformations starting from this compound to produce various heterocyclic compounds.

Mucic_Acid_Derivatives mucic_acid This compound ammonium_mucate Ammonium Mucate mucic_acid->ammonium_mucate NH4OH fdca 2,5-Furandicarboxylic Acid (FDCA) mucic_acid->fdca Dehydration (e.g., HBr) succinic_acid Succinic Acid Derivatives mucic_acid->succinic_acid Multi-step conversion dicarbonyl 1,4-Dicarbonyl Compounds mucic_acid->dicarbonyl Potential Conversion pyrrole Pyrrole ammonium_mucate->pyrrole Heat (Pyrolysis) pyridazine Pyridazines succinic_acid->pyridazine e.g., with Hydrazine oxazole Oxazoles dicarbonyl->oxazole Paal-Knorr type synthesis pyrazine Pyrazines dicarbonyl->pyrazine with Diamines

Caption: Synthetic pathways from this compound to various heterocyclic compounds.

Experimental Protocols

Synthesis of Pyrrole from this compound

This protocol details the synthesis of pyrrole via the thermal decomposition of ammonium mucate in the presence of glycerol.[1][2]

a. Preparation of Ammonium Mucate

  • Materials: this compound, aqueous ammonia (sp. gr. 0.9).

  • Procedure:

    • In a large evaporating dish under a fume hood, create a smooth paste by mixing 630 g (3 moles) of this compound with 900 mL of aqueous ammonia.[1]

    • Evaporate the paste to complete dryness on a steam bath.

    • Powder the resulting solid ammonium mucate. The yield is typically quantitative (around 99%).[2]

b. Thermal Decomposition of Ammonium Mucate to Pyrrole

  • Materials: Ammonium mucate, glycerol, solid potassium hydroxide.

  • Procedure:

    • In a 5-L round-bottomed flask, mix the powdered ammonium mucate with 350 mL of glycerol.[1]

    • Carefully heat the mixture with a free flame, applying heat to one side of the flask to control the vigorous foaming that occurs.[1]

    • Distill the mixture. The reaction is complete when oily drops are no longer visible in the distillate upon treatment with solid potassium hydroxide.[1] The reaction temperature is typically around 250 °C.[2]

    • Collect the oily pyrrole layer from the aqueous phase in the collection vessel.[2]

    • Dry the crude pyrrole with a small amount of solid potassium hydroxide and distill.[1]

    • Collect the fraction boiling between 127–131 °C.[1]

Quantitative Data:

ParameterValueReference
Ammonium Mucate Yield ~99%[2]
Pyrrole Yield 35-40%[1][2]
Reaction Temperature ~250 °C[2]
Pyrrole Boiling Point 127–131 °C[1]
Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from this compound

This protocol describes the dehydration of this compound to FDCA using hydrobromic acid.[3][4]

  • Materials: this compound, concentrated hydrobromic acid.

  • Procedure:

    • In a suitable reaction vessel, treat this compound with concentrated hydrobromic acid.

    • Heat the reaction mixture. The exact temperature and reaction time can be optimized, but historical methods have reported successful conversion.[3][4]

    • Upon completion of the reaction, the FDCA product can be isolated and purified.

Quantitative Data:

ParameterValueReference
Starting Material This compound[3][4]
Reagent Concentrated HBr[3][4]
Product 2,5-Furandicarboxylic Acid[3][4]
Reported Yield Varies depending on conditions

Note: Modern methods for FDCA synthesis often utilize alternative catalysts and conditions to improve yield and sustainability.

Biological Activity and Potential Applications

The heterocyclic compounds derived from this compound exhibit a range of biological activities, making them attractive targets for drug discovery and development.

Antimicrobial Activity of Pyrrole Derivatives

Pyrrole-2-carboxylic acid, which can be derived from the pyrrole synthesized from this compound, has shown broad-spectrum antibacterial properties.[1][5]

Antimicrobial_Mechanism pca Pyrrole-2-carboxylic Acid cell_membrane Bacterial Cell Membrane pca->cell_membrane Interacts with membrane_damage Membrane Damage cell_membrane->membrane_damage Leads to loss_of_integrity Loss of Membrane Integrity membrane_damage->loss_of_integrity cell_death Bacterial Cell Death loss_of_integrity->cell_death

Caption: Proposed mechanism of antibacterial action of Pyrrole-2-carboxylic Acid.[1][5]

Cytotoxicity of Furan Derivatives against Cancer Cells

Various furan derivatives have been investigated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table of Cytotoxicity Data for Furan Derivatives:

Furan DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4MCF-7 (Breast)4.06[6]
Compound 7MCF-7 (Breast)2.96[6]
Compound 7bHepG2 (Liver)7.28[7]
Compound 7bMCF-7 (Breast)6.72[7]
Compound 7bA549 (Lung)6.66[7]

Note: The specific furan derivatives in the table are examples from the literature and may not be directly synthesized from this compound in one step. However, they illustrate the potential of the furan scaffold in cancer research.

Conclusion

This compound is a valuable, renewable starting material for the synthesis of a range of important heterocyclic compounds. The straightforward and well-documented protocols for the synthesis of pyrrole and 2,5-furandicarboxylic acid highlight its immediate utility. While direct synthetic routes to other heterocycles like pyridazines, oxazoles, and pyrazines from this compound require further research and development, the potential to convert this compound into versatile intermediates opens up promising avenues for future exploration. The biological activities exhibited by this compound-derived heterocycles underscore their significance in the fields of medicinal chemistry and drug development, offering a sustainable approach to the creation of novel therapeutic agents. Further investigation into the synthetic pathways and biological applications of these compounds is warranted to fully unlock the potential of this compound as a green chemical building block.

References

Application Notes: Mucic Acid as a Concrete Hardening Retarder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, also known as galactaric acid, is a C6 aldaric acid, a type of sugar acid. In the context of cement chemistry, it belongs to the class of hydroxylated carboxylic acids, which are known to act as set retarders for hydraulic cements.[1] These compounds interfere with the cement hydration process, delaying the transition from the plastic to the hardened state. This retardation is beneficial in situations requiring extended workability of the concrete, such as in hot weather, for large pours where cold joints need to be avoided, or when concrete needs to be transported over long distances.[2]

The primary mechanism of action for hydroxycarboxylic acid retarders involves several processes:

  • Adsorption: The acid molecules adsorb onto the surface of the hydrating cement particles (primarily tricalcium silicate, C₃S, and tricalcium aluminate, C₃A) and their initial hydration products.[1]

  • Complexation: The hydroxyl and carboxyl groups of the acid can chelate calcium ions (Ca²⁺) in the pore solution, forming a complex. This reduces the concentration of Ca²⁺ available to form calcium hydroxide (Ca(OH)₂) and calcium silicate hydrate (C-S-H), which are crucial for setting and strength development.

  • Nucleation Inhibition: The adsorbed layer of the retarder on cement grains and the complexation of calcium ions hinder the nucleation and growth of hydration products, thereby extending the induction period of the cement hydration.[1]

Quantitative Data: Effect on Concrete Properties (Illustrative Example: Tartaric Acid)

The following tables summarize the typical effects of a hydroxycarboxylic acid retarder (tartaric acid) on the setting time and compressive strength of concrete. These values are illustrative and will vary depending on the specific cement type, mix design, ambient temperature, and other admixtures used.

Table 1: Effect of Tartaric Acid Dosage on the Setting Time of Concrete

Tartaric Acid Dosage (% by weight of cement)Initial Setting Time (hours)Final Setting Time (hours)Retardation of Initial Set (hours)
0.0 (Control)4.56.00.0
0.056.58.52.0
0.109.011.54.5
0.1512.015.07.5

Note: Data is compiled for illustrative purposes based on typical retarder performance.

Table 2: Effect of Tartaric Acid Dosage on the Compressive Strength of Concrete

Tartaric Acid Dosage (% by weight of cement)3-Day Compressive Strength (MPa)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
0.0 (Control)182535
0.05152436
0.10122235
0.1591934

Note: A slight decrease in early-age strength is common with retarders, but the 28-day strength is often comparable to or even slightly higher than the control mix.

Experimental Protocols

Protocol for Determining Time of Setting of Concrete Mixtures

This protocol is based on the ASTM C403/C403M: Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance .

3.1.1 Apparatus

  • Penetration resistance apparatus with needles of varying bearing areas.

  • Container for mortar specimen (minimum 6 in. [150 mm] diameter and 6 in. [150 mm] deep).

  • Sieve (No. 4 or 4.75-mm).

  • Trowel, scoop, and other standard concrete mixing equipment.

3.1.2 Procedure

  • Sample Preparation: Obtain a representative sample of the fresh concrete containing this compound (or the retarder being tested) at a specified dosage.

  • Sieving: Wet-sieve a portion of the concrete sample over a No. 4 sieve to obtain a mortar sample.

  • Specimen Molding: Place the mortar in the container in two equal layers, rodding each layer to consolidate the mortar. Level the surface.

  • Storage: Store the specimen at a specified temperature (e.g., 23.0 ± 2.0°C).

  • Penetration Test:

    • At regular intervals, bring the needle of the penetration apparatus into contact with the mortar surface.

    • Apply a vertical force to the apparatus, causing the needle to penetrate the mortar.

    • The time required to penetrate 1 in. (25 mm) should be approximately 10 seconds.

    • Record the force required for penetration and the time of the test, measured from the initial contact of cement and water.

    • Calculate the penetration resistance by dividing the recorded force by the bearing area of the needle.

  • Determination of Setting Times:

    • Initial Set: The time at which the penetration resistance is 500 psi (3.5 MPa).

    • Final Set: The time at which the penetration resistance is 4000 psi (27.6 MPa).

  • Data Analysis: Plot the penetration resistance versus elapsed time and determine the initial and final setting times from the curve.

Protocol for Determining Compressive Strength of Cylindrical Concrete Specimens

This protocol is based on ASTM C39/C39M: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens .

3.2.1 Apparatus

  • Cylindrical molds (e.g., 4x8 in. or 6x12 in.).

  • Tamping rod or vibrator.

  • Compression testing machine.

  • Curing tank or room with controlled temperature and humidity.

3.2.2 Procedure

  • Specimen Casting:

    • Prepare concrete mixes with varying dosages of this compound, including a control mix with no retarder.

    • Place the concrete in the cylindrical molds in the specified number of layers (e.g., three equal layers for 6x12 in. cylinders).

    • Consolidate each layer by rodding or vibration.

    • Strike off the top surface and finish smoothly.

  • Curing:

    • Store the molded specimens in a controlled environment for the initial 24 to 48 hours.

    • After demolding, transfer the specimens to a curing tank or moist room maintained at 23.0 ± 2.0°C and 100% humidity.

  • Testing:

    • Remove the specimens from curing at the designated test ages (e.g., 3, 7, and 28 days).

    • Cap the ends of the cylinders to ensure a smooth, uniform bearing surface.

    • Place the specimen on the lower platen of the compression testing machine.

    • Apply a compressive load at a constant rate until the specimen fails.

    • Record the maximum load sustained by the specimen.

  • Calculation:

    • Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.

    • Report the average strength for at least three specimens for each test age and mix design.

Visualizations

Signaling Pathways and Mechanisms

G cluster_solution Pore Solution cluster_cement Cement Particle Surface Ca_ion Ca²⁺ Complex Calcium-Mucate Complex Ca_ion->Complex MucicAcid This compound (HOOC-(CHOH)₄-COOH) MucicAcid->Ca_ion Chelation C3S C₃S / C₂S MucicAcid->C3S Adsorption HydrationProducts C-S-H Nuclei Ca(OH)₂ MucicAcid->HydrationProducts Poisoning of Nuclei Complex->HydrationProducts Inhibits Growth C3S->HydrationProducts Hydration (Normal)

Caption: Mechanism of this compound as a cement retarder.

Experimental Workflow

G cluster_setting Setting Time Analysis cluster_strength Compressive Strength Analysis Start Concrete Mix Design (Control + this compound Dosages) Mixing Mixing of Concrete Batches Start->Mixing Casting Casting of Specimens (Cylinders & Setting Time Molds) Mixing->Casting Sieving Wet Sieving for Mortar Casting->Sieving Curing Curing of Cylinders (3, 7, 28 days) Casting->Curing Penetration ASTM C403 Penetration Resistance Test Sieving->Penetration SetTime Determine Initial & Final Set Penetration->SetTime Analysis Data Analysis & Comparison SetTime->Analysis Compression ASTM C39 Compressive Strength Test Curing->Compression StrengthData Obtain Compressive Strength Data Compression->StrengthData StrengthData->Analysis

Caption: Experimental workflow for evaluating this compound's effect.

Logical Relationship

G Dosage Increase this compound Dosage Adsorption Increased Adsorption on Cement Grains Dosage->Adsorption Chelation Increased Chelation of Ca²⁺ Ions Dosage->Chelation Hydration Slower Rate of Hydration Adsorption->Hydration Chelation->Hydration SettingTime Longer Setting Time (Initial & Final) Hydration->SettingTime EarlyStrength Lower Early-Age Strength (3 & 7 days) Hydration->EarlyStrength LateStrength Comparable or Higher 28-Day Strength Hydration->LateStrength (Improved Microstructure)

Caption: Logical relationship of this compound dosage and concrete properties.

References

Troubleshooting & Optimization

How to improve the solubility of mucic acid in water?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to address challenges related to the solubility of mucic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water and what key factors influence it?

A1: this compound is generally characterized by its low solubility in cold water, which can present a challenge in experimental and formulation settings.[1] The reported solubility values vary, but a common figure is approximately 3 g/L (0.3 g/100 mL) at 14°C.[2] This low solubility, despite the presence of multiple hydrophilic hydroxyl groups, is largely attributed to the molecule's symmetry and strong crystal lattice packing.[3]

Several factors can significantly influence the solubility of this compound:

  • Temperature: Solubility demonstrates a strong positive correlation with temperature. A significant increase in solubility is observed when this compound is dissolved in boiling water compared to cold water.[2][4]

  • pH: As a dicarboxylic acid, the pH of the aqueous medium is a critical determinant of this compound's solubility. Solubility is lowest at acidic pH and increases as the pH becomes more alkaline due to the deprotonation of the carboxylic acid groups and the formation of more soluble carboxylate salts.[5][6]

  • Presence of Ions: The type of cations in the solution can also affect solubility. Studies have shown that this compound is most soluble around a pH of 4.7 in the presence of ammonium or sodium ions, while potassium ions tend to decrease its solubility.[4][7]

Q2: My this compound isn't dissolving in water for my experiment. How can I prepare a soluble stock solution?

A2: The most effective and common method to dissolve this compound is through pH adjustment to form a highly soluble salt.[6][8] By adding a base, you deprotonate the carboxylic acid groups, converting the insoluble this compound into a soluble mucate salt. This is a standard technique for acidic active pharmaceutical ingredients (APIs).[9]

Troubleshooting Steps:

  • Inadequate Base: Ensure you are adding a sufficient molar equivalent of base to deprotonate either one or both of the carboxylic acid groups. A 1:2 molar ratio of this compound to a monovalent base (like NaOH) is typically required for complete solubilization.

  • Precipitation: If you observe precipitation after initial dissolution, the pH may have drifted back towards the acidic range. Re-check and adjust the pH of the solution.

  • Wrong Base: While various bases can be used, sodium or ammonium hydroxide are recommended as the resulting salts have been shown to have good solubility.[4] Avoid using potassium-based salts if possible, as they may be less soluble.[4]

For a detailed step-by-step guide, please refer to Experimental Protocol 1 . The workflow for this process is illustrated below.

cluster_workflow Workflow: Preparing a Soluble Mucate Salt Solution A Weigh this compound Powder B Add Deionized Water to Form a Slurry A->B C Add Base (e.g., 1M NaOH) Dropwise While Stirring B->C D Monitor pH and Appearance C->D E Continue Adding Base Until Solution Clears (pH > 7) D->E Slurry persists? F Adjust to Final Volume with Water E->F G Sterile Filter (if required) F->G

Caption: Experimental workflow for solubilizing this compound via pH adjustment.

Q3: Can I improve this compound solubility using only temperature?

A3: Yes, increasing the temperature of the water is a straightforward method to significantly increase the solubility of this compound.[4] One source indicates that this compound is soluble in 60 parts of boiling water, which translates to a solubility of approximately 16.7 g/L, a notable increase from its solubility in cold water.[2]

Common Issues:

  • Recrystallization: The primary issue with this method is that the this compound will likely precipitate out of the solution as it cools. This method is best suited for experiments conducted at elevated temperatures or for situations where immediate use of the supersaturated solution is possible before it cools.

  • Stability: Ensure that this compound and other components in your formulation are stable at elevated temperatures.

Q4: Are there alternative methods to enhance the solubility of this compound?

A4: Besides pH and temperature adjustment, other techniques used in pharmaceutical sciences can be explored, although they may be more complex.[10][11]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of some poorly soluble organic compounds.[12] Solvents like ethanol could be tested, but their effectiveness would need to be determined experimentally.

  • Hydrotropy: Hydrotropes are compounds that enhance the aqueous solubility of other solutes.[13] The use of bio-based solvents or specific ionic organic salts could be investigated as a potential method for increasing this compound concentration in water.[11][13]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which enhances the rate of dissolution but does not change the intrinsic or equilibrium solubility of the compound.[11] This can be useful if the dissolution process is too slow for the application.

The diagram below illustrates the deprotonation mechanism underlying the pH adjustment method.

cluster_pathway Solubilization of this compound by Deprotonation MA This compound (Insoluble) MA_Salt1 Monovalent Mucate Salt (More Soluble) MA->MA_Salt1 + 1 eq. Base (OH⁻) pH ~4.7 MA_Salt2 Divalent Mucate Salt (Highly Soluble) MA_Salt1->MA_Salt2 + 1 eq. Base (OH⁻) pH > 7

Caption: pH-dependent conversion of this compound to its more soluble salt forms.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility of this compound.

Table 1: Solubility of this compound in Water at Various Temperatures

TemperatureSolubility (g/L)Source
14 °C3.0[2]
20 °C (approx.)3.3[3]
100 °C (Boiling)~16.7[2]

Table 2: Qualitative Effect of Cations on this compound Solubility

CationRelative Solubility at pH ~4.7Source
Ammonium (NH₄⁺)Higher[4][7]
Sodium (Na⁺)Higher[4][7]
Potassium (K⁺)Lower[4][7]

Experimental Protocols

Protocol 1: Preparation of a Soluble this compound Salt Solution via pH Adjustment

This protocol details the steps to solubilize this compound by converting it to its sodium salt.

Materials:

  • This compound (CAS 526-99-8)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Methodology:

  • Preparation: Place a magnetic stir bar in a beaker and add the desired amount of this compound powder. For example, to make a 100 mL solution of 50 mM this compound, weigh out 1.05 g of this compound (MW: 210.14 g/mol ).

  • Slurry Formation: Add deionized water to the beaker to constitute about 70-80% of the final desired volume (e.g., 70-80 mL for a 100 mL final solution). Turn on the magnetic stirrer to create a uniform suspension. The this compound will not dissolve at this stage.

  • Titration with Base: Begin adding the 1 M NaOH solution dropwise to the this compound slurry while continuously stirring.

  • Monitoring: Monitor the solution's appearance and pH. As the NaOH is added, the this compound will begin to dissolve as it converts to sodium mucate.

  • Endpoint: Continue adding NaOH until all the solid has dissolved and the solution is clear. The pH of the solution will be neutral to slightly basic (typically pH > 7.0). For complete conversion to the divalent salt, two molar equivalents of NaOH are required.

  • Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to reach the final desired volume and mix thoroughly.

  • Final Check: Measure the final pH of the solution. If necessary, adjust slightly, but be aware that adding acid may cause precipitation.

Protocol 2: General Procedure for Determining Solubility

This protocol provides a general method for determining the solubility of a compound like this compound in a specific solvent at a given temperature.[14][15]

Materials:

  • This compound

  • Selected solvent (e.g., deionized water)

  • Small test tubes or vials

  • Analytical balance

  • Shaker or vortex mixer

  • Temperature-controlled bath or incubator

Methodology:

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a test tube (ensure enough solid will remain undissolved to confirm saturation).

  • Solvent Addition: Add a precise volume of the solvent (e.g., 1 mL) to the test tube.

  • Equilibration: Seal the test tube and place it in a temperature-controlled bath set to the desired experimental temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred. A centrifugation step may be necessary to pellet the undissolved solid.

  • Quantification: Evaporate the solvent from the collected supernatant and weigh the remaining dried solid.

  • Calculation: Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant collected. Express the result in units such as g/L or mg/mL.

References

Optimizing reaction conditions for nitric acid oxidation of galactose.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitric acid oxidation of D-galactose to produce galactaric acid (mucic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitric acid oxidation of D-galactose?

The primary product is galactaric acid, also known as this compound. This dicarboxylic acid is formed by the oxidation of both the aldehyde group at C1 and the primary alcohol group at C6 of galactose.[1][2] Due to its molecular symmetry, galactaric acid is an optically inactive meso compound.[2]

Q2: What are the common side products or impurities I should be aware of?

Side reactions can lead to the formation of other organic acids, such as oxalic acid.[3] Incomplete oxidation may also leave residual starting material (D-galactose) or intermediate oxidation products like galactonic acid in the mixture. The final product may also contain residual nitric acid from the reaction, which typically needs to be removed during purification.[4][5]

Q3: My reaction is producing brown fumes. Is this normal and what should I do?

Yes, the evolution of brown fumes is a common observation during the nitric acid oxidation of sugars.[6] These fumes are nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), which are byproducts of the reduction of nitric acid.[7] It is crucial to perform this reaction in a well-ventilated chemical fume hood to avoid inhalation of these toxic gases.[8][9] The intensity of the fumes can indicate the reaction rate.[6]

Q4: What are the key safety precautions for this experiment?

  • Handling Nitric Acid: Nitric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or Viton), splash goggles, and a lab coat.[8][10]

  • Ventilation: The reaction must be carried out in a certified chemical fume hood to manage the release of toxic nitrogen oxide fumes.[8][9]

  • Incompatible Chemicals: Keep nitric acid away from organic materials, reducing agents, bases, and metals to prevent violent reactions.[9][11]

  • Waste Disposal: Nitric acid waste should be segregated from other waste streams, especially organic waste, to prevent delayed and potentially explosive reactions.[12][13] Neutralize acidic waste before disposal, following local regulations.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Galactaric Acid Incomplete Reaction: Insufficient reaction time, temperature, or nitric acid concentration.- Ensure the reaction goes to completion by monitoring the disappearance of starting material. - For dilute nitric acid protocols, ensure the temperature is maintained (e.g., 95°C). - For concentrated nitric acid protocols, ensure sufficient reaction time (e.g., 4 hours at 0°C, then allow to warm to room temperature).[15]
Suboptimal Reagent Ratios: Incorrect galactose to nitric acid molar ratio.- An optimized molar ratio of galactose to HNO₃ of 1:9 has been reported for dilute acid methods.[16]
Product Loss During Workup: Galactaric acid has low solubility in cold water, but some may be lost if washed with large volumes of water or if the filtrate is not properly cooled.- Cool the reaction mixture thoroughly on ice to maximize crystallization. - Wash the collected crystals with a minimal amount of cold water.
Product Does Not Crystallize Supersaturation: The solution may be supersaturated.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of galactaric acid if available.
Low Product Concentration: The reaction may not have produced enough galactaric acid to exceed its solubility limit.- Concentrate the reaction mixture by evaporation. One protocol suggests reducing the volume on a boiling water bath.[15]
Product is Discolored (Yellow/Brown) Presence of Nitrogen Oxides: Dissolved nitrogen dioxide can impart a yellow or reddish-brown color.[7]- Wash the crude product thoroughly with cold water to remove residual acid and dissolved gases.
Side Reactions/Degradation: Overheating or prolonged reaction times can sometimes lead to the formation of colored byproducts.- Consider purification by recrystallization.
Reaction is Too Vigorous High Initial Temperature: Starting the reaction at a high temperature can lead to an uncontrolled, exothermic process.- For reactions with concentrated nitric acid, begin at a low temperature (e.g., 0°C) and allow the reaction to warm slowly.[15] - For exothermic reactions, have a cooling bath (e.g., ice water) ready to manage the temperature.[17]

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1: Dilute HNO₃Protocol 2: Concentrated HNO₃
Galactose Concentration 100 g/LNot specified, but typically a direct addition of acid to solid galactose.
Nitric Acid Concentration 5 M70% (concentrated)
Galactose:HNO₃ Molar Ratio 1:9Not explicitly stated, but a mass ratio of 10g galactose to 30mL of 70% HNO₃ is used.[15]
Temperature 95°C0°C initially, then room temperature.[15]
Reaction Time Not specified, but likely until completion at high temperature.4 hours at 0°C, followed by standing at room temperature.[15]
Reported Yield Not explicitly stated, but described as "optimized".[16]88-90%[15]
Key Feature High-temperature process.Low-temperature process, potentially "greener" due to less NOx formation.

Experimental Protocols

Protocol 1: Oxidation with Dilute Nitric Acid

This protocol is based on optimized conditions reported for dilute acid oxidation.[16]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a solution of D-galactose in water at a concentration of 100 g/L.

  • Reagent Addition: Add 5 M nitric acid to the galactose solution, ensuring a final molar ratio of galactose to HNO₃ of 1:9.

  • Reaction: Heat the mixture to 95°C with stirring. The reaction should be carried out in a chemical fume hood.

  • Crystallization: Once the reaction is complete, cool the mixture in an ice bath to induce the crystallization of galactaric acid.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Purification: Wash the crystals with a small amount of cold deionized water, followed by a solvent like ethyl acetate. Dry the purified product in an oven.[18]

Protocol 2: Oxidation with Concentrated Nitric Acid

This high-yield protocol is performed at low temperatures.[15]

  • Preparation: Place 10g of D-galactose and 1g of sodium nitrite in a flask.

  • Reagent Addition: In a chemical fume hood, cool the flask in an ice bath (0°C). Slowly add 30 mL of 70% nitric acid with stirring.

  • Reaction: Continue stirring the mixture in the ice bath for 4 hours. The galactaric acid will begin to crystallize directly from the reaction mixture.

  • Equilibration: Remove the flask from the ice bath and allow it to stand at room temperature.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry. This method reports yields of 88-90%.[15]

Visualizations

Experimental Workflow: Galactose Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Galactose Solution / Weigh Galactose add_hno3 Add Nitric Acid prep->add_hno3 Transfer to Reaction Vessel react Heat / Stir (Control Temperature) add_hno3->react gas Vent NOx Fumes (in Fume Hood) react->gas Byproduct cool Cool to Crystallize react->cool After Reaction Completion filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Water filtrate->wash dry Dry Product wash->dry G start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_conditions Review Reaction Conditions: - Temperature - Time - HNO₃ Concentration - Molar Ratios check_reaction->check_conditions No check_crystallization Did product fail to crystallize? check_reaction->check_crystallization Yes optimize Optimize conditions based on protocol check_conditions->optimize end Yield Improved optimize->end crystallization_solutions Troubleshoot Crystallization: - Concentrate solution - Scratch flask - Seed crystals check_crystallization->crystallization_solutions Yes check_workup Was excessive washing performed? check_crystallization->check_workup No crystallization_solutions->end workup_solutions Refine Workup: - Use minimal cold solvent - Ensure complete cooling check_workup->workup_solutions Yes check_workup->end No workup_solutions->end

References

Technical Support Center: Microbial Production of Galactaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial production of galactaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in the microbial production of galactaric acid?

A1: Researchers often face several key challenges in developing efficient microbial processes for galactaric acid production. These include:

  • Low product solubility: Galactaric acid and its salts have limited solubility, which can lead to precipitation in the fermentation broth. This can create challenges for both the microbial host and downstream processing.

  • Host organism engineering: Significant metabolic engineering is typically required to establish and optimize the galactaric acid production pathway in microbial hosts. This often involves the expression of heterologous enzymes and the deletion of competing metabolic pathways.

  • Fermentation optimization: Achieving high titers and yields necessitates careful optimization of fermentation parameters such as pH, temperature, aeration, and nutrient feeding strategies.

  • Precursor toxicity: The substrate, D-galacturonic acid, can be inhibitory to some microbial hosts, particularly at high concentrations and low pH levels.

  • Downstream processing: The recovery and purification of galactaric acid from the fermentation broth can be complicated by its low solubility and the presence of other fermentation byproducts.

Q2: Which microorganisms are commonly used for galactaric acid production, and what are their relative advantages and disadvantages?

A2: Several microorganisms have been successfully engineered for galactaric acid production. The choice of host often depends on the specific experimental goals and available genetic tools.

Host OrganismAdvantagesDisadvantages
Escherichia coli Well-characterized genetics, fast growth, and a wide array of available genetic tools.Can be sensitive to product and precursor toxicity. Lacks native pectinolytic activity.
Saccharomyces cerevisiae Robust for industrial fermentations, tolerant to low pH.Does not naturally metabolize D-galacturonic acid, requiring extensive pathway engineering.
Aspergillus niger Naturally produces pectinolytic enzymes, capable of utilizing pectin-rich feedstocks.Possesses a native pathway for galactaric acid catabolism that must be knocked out.[1][2]
Trichoderma reesei Excellent protein secretor, suitable for enzyme expression. Can be engineered to produce high titers of galactaric acid.[3][4]Its native D-galacturonic acid catabolism pathway needs to be disrupted.[5]

Q3: My engineered fungal strain shows low yields of galactaric acid. What are the potential causes and troubleshooting steps?

A3: Low yields in engineered fungal strains are a common issue. Here’s a troubleshooting guide to address this problem:

  • Incomplete pathway redirection: Ensure that the native D-galacturonic acid catabolic pathway is completely inactivated. In fungi, this typically involves the deletion of the gaaA gene encoding D-galacturonic acid reductase.[6] Incomplete deletion can lead to the flux of D-galacturonic acid into native metabolism rather than to galactaric acid.

  • Suboptimal expression of uronate dehydrogenase: The expression level of the heterologous uronate dehydrogenase (udh) is critical. Verify the promoter used for udh expression is suitable for the host and fermentation conditions. Consider testing different promoters to optimize expression levels.

  • Galactaric acid catabolism: Some fungi, like Aspergillus niger, can catabolize galactaric acid.[1][2] If you are using such a host, it is crucial to identify and knock out the genes responsible for its degradation.

  • Co-factor imbalance: The conversion of D-galacturonic acid to galactaric acid by uronate dehydrogenase is NAD-dependent. Ensure that the cellular environment provides a sufficient supply of NAD+.

  • Sub-optimal fermentation conditions: Review and optimize key fermentation parameters such as pH, temperature, and aeration. For fungi like Trichoderma reesei, a pH of around 4 and a temperature of 35°C have been shown to be optimal.[3][4]

Troubleshooting Guides

Issue 1: Galactaric Acid Precipitation in the Bioreactor

Symptoms:

  • Visible crystals or solid material in the fermentation broth.

  • Difficulty in obtaining accurate measurements of dissolved galactaric acid.

  • Potential clogging of tubing and equipment.

Possible Causes:

  • Galactaric acid and its salts have low solubility, especially at lower temperatures and certain pH values.[3][4]

Solutions:

  • pH Control: Maintain the fermentation pH at a level that maximizes galactaric acid solubility. For instance, galactaric acid is most soluble at a pH of around 4.7 in the presence of ammonium or sodium ions.[3][4]

  • Temperature Control: Increasing the fermentation temperature can enhance the solubility of galactaric acid.[3][4]

  • Fed-Batch Strategy: Employ a fed-batch fermentation strategy to maintain the concentration of galactaric acid below its solubility limit.

  • In-situ Product Removal: Consider advanced strategies like in-situ crystallization and removal of the product during fermentation.

Issue 2: Poor Growth of the Production Strain on D-galacturonic Acid

Symptoms:

  • Slow or no growth of the microbial culture when D-galacturonic acid is the primary carbon source.

  • Low biomass accumulation.

Possible Causes:

  • Toxicity of D-galacturonic acid: High concentrations of D-galacturonic acid can be inhibitory to some microorganisms.

  • Lack of a functional uptake system: The host may not have an efficient transporter for D-galacturonic acid.

  • Sub-optimal media composition: The fermentation medium may be lacking essential nutrients.

Solutions:

  • Substrate Feeding: Use a fed-batch approach to maintain a low, non-inhibitory concentration of D-galacturonic acid in the medium.

  • Co-substrate Utilization: Provide a co-substrate (e.g., glucose or lactose) to support initial biomass growth before introducing D-galacturonic acid.[3][4]

  • Transporter Engineering: If substrate uptake is a bottleneck, consider overexpressing a known D-galacturonic acid transporter.

  • Media Optimization: Ensure the fermentation medium is replete with all necessary macro- and micronutrients to support robust growth.

Quantitative Data Summary

The following tables summarize reported quantitative data for galactaric acid production in various engineered microorganisms.

Table 1: Galactaric Acid Production in Engineered E. coli

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
BL21 Star (DE3)pET-ino1, pCOLADuet-miox-udhShake Flask1.0--[7]

Table 2: Galactaric Acid Production in Engineered Saccharomyces cerevisiae

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
YE9Expressing pathways for xylose, arabinose, and galacturonic acid metabolismShake Flask---[8]

Table 3: Galactaric Acid Production in Engineered Fungi

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
T. reesei D-161646Δgar1, udh expression1 L Fed-batch~20--[3][4][9]
T. reesei D-221704Engineered for mucic acid production1.5 L Bioreactor~530.99-[10]
A. nigerΔgaaA, Δ39114, udh expressionShake Flask>4~1.0-[11]
T. reesei VTT D-161646Δgar1, udh expression250 L Fed-batch140.77~0.15[12]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion in Aspergillus niger

This protocol provides a general workflow for gene deletion in A. niger using CRISPR/Cas9, a technique crucial for knocking out competing pathways.[1][13][14][15][16][17][18]

  • sgRNA Design and Synthesis:

    • Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.

    • Synthesize the sgRNAs in vitro using a commercially available kit.

  • Construction of Deletion Cassette:

    • Construct a deletion cassette containing a selectable marker (e.g., pyrG) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Preparation:

    • Grow A. niger mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme mixture to generate protoplasts.

  • Transformation:

    • Co-transform the A. niger protoplasts with the Cas9 plasmid, the in vitro synthesized sgRNAs, and the deletion cassette using PEG-mediated transformation.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium to isolate transformants containing the deletion cassette.

    • Screen the transformants by PCR to confirm the correct integration of the deletion cassette and the absence of the target gene.

Protocol 2: Fed-Batch Fermentation of Trichoderma reesei for Galactaric Acid Production

This protocol outlines a fed-batch fermentation process for enhanced galactaric acid production using an engineered T. reesei strain.[9][12][19][20][21]

  • Inoculum Preparation:

    • Inoculate a spore suspension of the engineered T. reesei strain into a seed culture medium and incubate until a sufficient biomass is achieved.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a bioreactor and sterilize. A typical medium contains a carbon source (e.g., lactose), a nitrogen source (e.g., ammonium sulfate and yeast extract), and essential salts.[9]

    • Inoculate the bioreactor with the seed culture.

  • Batch Phase:

    • Maintain the culture at a controlled temperature (e.g., 35°C) and pH (e.g., 4.0).[9]

    • Monitor biomass growth and substrate consumption.

  • Fed-Batch Phase:

    • Once the initial carbon source is nearly depleted, initiate feeding of a concentrated solution containing D-galacturonic acid and a co-substrate (e.g., lactose).

    • Maintain a constant feed rate or adjust it based on real-time monitoring of substrate levels to avoid accumulation.

  • Monitoring and Harvesting:

    • Regularly sample the fermentation broth to measure biomass, substrate and product concentrations using HPLC.

    • Harvest the culture when the maximum product titer is reached.

Visualizations

Metabolic Pathway for Galactaric Acid Production in Engineered Fungi

Galactaric_Acid_Pathway cluster_0 Engineered Fungus GalA D-Galacturonic Acid Intracellular Intracellular GalA->Intracellular Transport Galactaric Galactaric Acid Native_Metabolism Native Fungal Metabolism Extracellular Extracellular GalA_in D-Galacturonic Acid Galactaric_in Galactaric Acid GalA_in->Galactaric_in Uronate Dehydrogenase (udh) (Heterologous) Native_Metabolism_in Native Fungal Metabolism GalA_in->Native_Metabolism_in D-Galacturonic Acid Reductase (gaaA) (Knocked Out)

Caption: Engineered metabolic pathway for galactaric acid production in fungi.

Troubleshooting Workflow for Low Galactaric Acid Titer

Troubleshooting_Workflow Start Low Galactaric Acid Titer Check_Strain Verify Strain Integrity Start->Check_Strain Check_Fermentation Analyze Fermentation Data Start->Check_Fermentation Check_Pathway Confirm Pathway Engineering Start->Check_Pathway Sequence_Strain Sequence Key Genetic Loci Check_Strain->Sequence_Strain Genotype correct? Compare_Conditions Compare with Optimal Conditions (pH, Temp, Aeration) Check_Fermentation->Compare_Conditions Parameters optimal? Check_Expression Verify udh Expression (qRT-PCR, Western Blot) Check_Pathway->Check_Expression udh expressed? Sequence_Strain->Check_Fermentation Yes Re_engineer_Strain Re-engineer Strain Sequence_Strain->Re_engineer_Strain No Compare_Conditions->Check_Pathway Yes Optimize_Fermentation Optimize Fermentation Parameters Compare_Conditions->Optimize_Fermentation No Check_Knockout Confirm Gene Knockout (PCR, Southern Blot) Check_Expression->Check_Knockout Yes Check_Expression->Re_engineer_Strain No Check_Knockout->Re_engineer_Strain Knockout incomplete? End Improved Titer Check_Knockout->End Yes Optimize_Fermentation->End Re_engineer_Strain->End

Caption: A logical workflow for troubleshooting low galactaric acid production titers.

Regulatory Pathway of D-Galacturonic Acid Catabolism in Aspergillus niger

GaaR_Regulation Pectin Pectin GalA D-Galacturonic Acid (Inducer) Pectin->GalA Pectinases GaaR GaaR (Transcriptional Activator) GalA->GaaR Activates Pectinase_genes Pectinase Genes GaaR->Pectinase_genes Induces Expression GatA_gene GalA Transporter Gene (gatA) GaaR->GatA_gene Induces Expression Gaa_genes GalA Catabolism Genes (gaaA, gaaB, gaaC) GaaR->Gaa_genes Induces Expression

Caption: Transcriptional regulation of D-galacturonic acid metabolism by GaaR in A. niger.[1][6][22]

References

Technical Support Center: Pectin-to-Mucic Acid Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of mucic acid from pectin hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step process for producing this compound from pectin?

A1: The production of this compound from pectin is typically a two-step process. The first step is the hydrolysis of pectin, a complex polysaccharide, into its primary monomer, D-galacturonic acid. The second step involves the oxidation of D-galacturonic acid to produce this compound.[1][2][3]

Q2: What are the common methods for pectin hydrolysis?

A2: The two primary methods for pectin hydrolysis are acid hydrolysis and enzymatic hydrolysis.[4] Acid hydrolysis typically uses mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.[5][6][7] Enzymatic hydrolysis utilizes pectin-degrading enzymes, such as polygalacturonases, to break down the pectin chains into D-galacturonic acid.[4][8]

Q3: What are the primary methods for oxidizing D-galacturonic acid to this compound?

A3: The most common method for oxidizing D-galacturonic acid to this compound is through the use of nitric acid (HNO₃).[9] Alternative, more environmentally friendly methods are being explored, including the use of ozone or microbial conversion through engineered microorganisms.[2][10]

Q4: What factors can influence the yield of the initial hydrolysis step?

A4: Several factors significantly impact the efficiency of pectin hydrolysis. These include the degree of methylation (DM) of the pectin, the pH of the reaction mixture, the reaction temperature, and the concentration of the acid or enzyme used.[11][12] For instance, a higher degree of pectin esterification can lead to a reduction in the hydrolysis rate.[6]

Q5: How does the degree of pectin methylation affect acid hydrolysis?

A5: The rate of acid hydrolysis of pectin at a low pH (e.g., pH 3) tends to decrease as the degree of pectin methylation increases.[11] Pectins with a high degree of methylation hydrolyze more slowly than those with a low degree of methylation under acidic conditions.[11][12]

Troubleshooting Guides

Issue 1: Low Yield of D-Galacturonic Acid from Pectin Hydrolysis
Possible Cause Troubleshooting Step Explanation
Suboptimal Acid Hydrolysis Conditions Optimize acid concentration, temperature, and reaction time. Studies suggest that for sulfuric acid hydrolysis, a concentration of around 1% (v/v) at 100°C can be effective.[6] However, prolonged exposure to harsh acidic conditions can lead to the degradation of the liberated galacturonic acid.[6]Finding the right balance is crucial. High acid concentration and temperature can increase the rate of depolymerization but also risk degrading the product.[6]
Inefficient Enzymatic Hydrolysis Verify enzyme activity and optimize enzyme concentration, pH, and temperature. Ensure the correct type of pectinase is being used for your specific pectin source.Enzymatic hydrolysis is highly specific and sensitive to reaction conditions. The optimal conditions can vary depending on the enzyme used.[8]
Incorrect pH For acid hydrolysis, ensure the pH is sufficiently low (typically between 2 and 3) for efficient reaction.[11] For enzymatic hydrolysis, consult the enzyme's specification sheet for the optimal pH range.The rate of glycosidic bond cleavage is highly dependent on pH. For acid hydrolysis, a low pH is required, while enzymes have specific optimal pH ranges for maximum activity.[11]
High Degree of Pectin Methylation Consider a de-esterification step prior to hydrolysis or use a pectin source with a lower degree of methylation.Pectins with a high degree of methylation are more resistant to acid hydrolysis.[6][11]
Issue 2: Low Yield of this compound from Oxidation
Possible Cause Troubleshooting Step Explanation
Incomplete Oxidation Ensure sufficient concentration and volume of nitric acid are used. A common method uses nitric acid with a specific gravity of 1.15.[13] The reaction often requires heating to initiate and complete the oxidation.The oxidation of D-galacturonic acid to this compound is a chemically demanding step that requires a strong oxidizing agent and appropriate reaction conditions to proceed to completion.
Presence of Impurities If using a crude pectin source, consider purifying the pectin or the D-galacturonic acid hydrolysate before oxidation. Impurities like tannins can react with nitric acid, consuming it and producing byproducts such as oxalic acid.[14]Side reactions with impurities will lower the yield of the desired this compound and complicate the purification process.
Formation of Soluble Lactone Avoid high temperatures during the workup and purification steps, especially after adding acid to precipitate the this compound.[13]This compound can form a more soluble lactone at elevated temperatures in acidic conditions, leading to losses during isolation.
Losses during Purification Ensure complete precipitation of this compound by allowing sufficient time at a low temperature (e.g., 0°C) before filtration.[13] Wash the collected crystals with cold water to minimize dissolution.This compound has low solubility in cold water, but losses can still occur if not handled carefully during the purification steps.[15]

Data Presentation

Table 1: Comparison of Pectin Hydrolysis Methods

ParameterAcid HydrolysisEnzymatic Hydrolysis
Reagent Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Polygalacturonase
Typical Yield ~60%[4][16]~93%[4][16]
Advantages Higher rate of depolymerization.[6]Higher efficiency and specificity, less degradation of target molecules.[4]
Disadvantages Less selective, can lead to degradation of monosaccharides.[4][6]Can be more expensive and may require longer reaction times.[17]

Table 2: Influence of Reaction Conditions on Pectin Hydrolysis

FactorConditionEffect on Hydrolysis RateReference
Temperature Increasing temperature (e.g., from 70°C to 100°C)Increases rate of hydrolysis.[6][6]
Acid Concentration Increasing acid concentrationCan have a negative effect beyond an optimal point.[6][6]
pH (Acid Hydrolysis) Decreasing pH from 4.5 to 2.0Increases rate of hydrolysis for low DM pectin.[11][11]
Degree of Methylation (DM) Increasing DMDecreases the rate of acid hydrolysis.[11][11]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Pectin

This protocol is a generalized procedure based on common laboratory practices for the acid hydrolysis of pectin to obtain D-galacturonic acid.

Materials:

  • Pectin

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Ethanol

  • Deionized water

  • Reaction vessel with reflux condenser

  • Heating mantle or water bath

  • pH meter

Procedure:

  • Prepare a 1% (w/v) solution of pectin in deionized water.

  • Add the chosen acid to the pectin solution to achieve the desired concentration (e.g., 1% v/v H₂SO₄ or 0.2 M HCl).[5][6]

  • Heat the mixture to the target temperature (e.g., 70-100°C) under reflux for a specified duration (e.g., 4 hours).[6]

  • Monitor the reaction progress by taking aliquots and measuring the concentration of reducing sugars.

  • After the reaction is complete, cool the mixture.

  • Neutralize the solution with a NaOH solution to a pH of approximately 7.0.[5]

  • Precipitate the hydrolyzed pectin products by adding ethanol.

  • Centrifuge the mixture to collect the precipitate.

  • Wash the precipitate with ethanol multiple times to remove residual acid and salts.[5]

  • Dry the resulting powder, which contains the D-galacturonic acid.

Protocol 2: Nitric Acid Oxidation of D-Galacturonic Acid to this compound

This protocol outlines a general method for the oxidation of a galactose-containing starting material to this compound. This can be adapted for the D-galacturonic acid-rich product from pectin hydrolysis.

Materials:

  • D-galacturonic acid (or a galactose-containing precursor like lactose)

  • Nitric acid (HNO₃, sp. gr. 1.15)

  • Deionized water

  • Porcelain dish or suitable reaction vessel

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

  • Sodium hydroxide (NaOH) solution (for purification)

  • Hydrochloric acid (HCl) solution (for purification)

  • Activated charcoal (optional, for decolorization)

Procedure:

  • In a well-ventilated fume hood, combine the starting material (e.g., 100g of lactose as a model) with nitric acid (e.g., 1200g).[13]

  • Heat the mixture, stirring continuously, and allow it to evaporate to a smaller volume (e.g., around 200 ml).[13] The mixture will become thick and pasty as this compound precipitates.

  • Allow the mixture to cool completely.

  • Dilute the cold mixture with cold deionized water.

  • Filter the crude this compound using a suction filtration setup and wash the crystals with cold water.[13]

  • Purification (Optional but Recommended): a. Prepare a solution of sodium hydroxide and dissolve the crude this compound in it. The neutral sodium salt of this compound is soluble in water.[13] b. If the solution is colored, it can be decolorized by warming with activated charcoal and then filtering.[13] c. At room temperature, add hydrochloric acid to the solution to re-precipitate the purified this compound. Avoid heating during this step to prevent the formation of the soluble lactone.[13] d. Cool the mixture to 0°C for at least one hour to ensure complete crystallization.[13] e. Filter the purified this compound, wash with cold water until the filtrate is free of chloride ions, and dry at 100°C.[13]

Visualizations

PectinToMucicAcidWorkflow Pectin Pectin Source Hydrolysis Step 1: Hydrolysis Pectin->Hydrolysis GalA D-Galacturonic Acid (in hydrolysate) Hydrolysis->GalA Acid (H₂SO₄/HCl) or Enzymes (Pectinase) Oxidation Step 2: Oxidation GalA->Oxidation CrudeMucic Crude this compound Oxidation->CrudeMucic Nitric Acid (HNO₃) Purification Purification CrudeMucic->Purification Dissolution (NaOH) & Reprecipitation (HCl) PureMucic Purified this compound Purification->PureMucic

Caption: Experimental workflow for this compound production from pectin.

TroubleshootingYield Start Low this compound Yield CheckHydrolysis Evaluate Hydrolysis Step Yield (D-Galacturonic Acid) Start->CheckHydrolysis CheckOxidation Evaluate Oxidation & Purification Step Yield Start->CheckOxidation HydrolysisLow Hydrolysis Yield is Low CheckHydrolysis->HydrolysisLow Yield < Expected OxidationLow Oxidation/Purification Yield is Low CheckOxidation->OxidationLow Yield < Expected OptimizeConditions Optimize Hydrolysis Conditions: - Temperature - pH - Reaction Time - Acid/Enzyme Concentration HydrolysisLow->OptimizeConditions CheckPectin Assess Pectin Source: - Degree of Methylation - Purity HydrolysisLow->CheckPectin OptimizeOxidation Optimize Oxidation: - Oxidizing Agent Conc. - Reaction Time OxidationLow->OptimizeOxidation ImprovePurification Improve Purification: - Control Temperature - Ensure Complete Precipitation - Minimize Wash Losses OxidationLow->ImprovePurification

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting mucic acid crystallization in fermentation broth.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the crystallization of mucic acid from fermentation broth.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound from fermentation broth, offering potential causes and recommended solutions.

Issue 1: No Crystal Formation or Very Low Yield

  • Potential Cause 1: Suboptimal pH. The solubility of this compound is highly dependent on pH. It is most soluble around pH 4.7, especially in the presence of sodium or ammonium ions.[1] If the pH of your fermentation broth is in this range, the this compound may remain in solution.

    • Solution: Adjust the pH of the fermentation broth. Lowering the pH, for instance to 4.0 or below, can decrease solubility and promote precipitation.[2][3] However, be aware that excessively low pH might make recovery more challenging due to a high level of crystal formation.[3]

  • Potential Cause 2: Temperature is too high. this compound's solubility increases with temperature.[1] If the broth is too warm, crystallization will be inhibited.

    • Solution: Gradually cool the fermentation broth. After an initial cooling period, refrigeration can further encourage crystal formation.

  • Potential Cause 3: Insufficient Concentration of this compound. The concentration of this compound in the broth may be below its saturation point.

    • Solution: Concentrate the fermentation broth by evaporating a portion of the solvent under reduced pressure. Be cautious with temperature to avoid degradation.

  • Potential Cause 4: Presence of Solubilizing Impurities. Components in the fermentation broth, such as residual sugars or proteins, may increase the solubility of this compound or interfere with nucleation.

    • Solution: Pre-treat the broth to remove impurities. Techniques like activated carbon treatment can remove pigments and some organic impurities.[4] Protein precipitation methods may also be effective.

Issue 2: Crystals are Small, Irregular, or "Oily"

  • Potential Cause 1: Rapid Crystallization. If the solution is cooled too quickly, it can lead to the formation of small, impure crystals.[5]

    • Solution: Employ a slower, more controlled cooling process. Allow the broth to cool gradually to room temperature before transferring it to a colder environment.

  • Potential Cause 2: "Oiling Out". This occurs when this compound separates as a liquid instead of a solid, which can be due to a high concentration of impurities lowering its melting point.[5]

    • Solution: Re-dissolve the "oiled" substance by gently heating the solution and adding a small amount of additional solvent. Then, attempt a slower cooling process. If impurities are suspected, consider a pre-treatment step as mentioned above.

  • Potential Cause 3: Agitation. Excessive agitation during the initial stages of crystallization can lead to the formation of many small nuclei, resulting in smaller crystals.

    • Solution: Allow the solution to remain still during the initial cooling and nucleation phase. Gentle stirring can be introduced later to promote crystal growth.

Issue 3: Discolored Crystals

  • Potential Cause 1: Co-precipitation of Impurities. Pigments and other colored compounds from the fermentation broth can become trapped in the crystal lattice.

    • Solution 1: Activated Carbon Treatment. Before crystallization, treat the fermentation broth with activated carbon to adsorb colored impurities.

    • Solution 2: Recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize. This process can be repeated to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for producing this compound in a fermentation process?

A1: The optimal pH for this compound production can vary depending on the microorganism. For example, Trichoderma reesei D-161646 shows the best production at pH 4.[1]

Q2: How does temperature affect this compound production and crystallization?

A2: For production with Trichoderma reesei D-161646, a temperature of 35°C is optimal.[1] For crystallization, lower temperatures are generally better as the solubility of this compound increases with temperature.[1]

Q3: What are common impurities in fermentation broth that can affect this compound crystallization?

A3: Common impurities can include residual sugars (like glucose), proteins, other organic acids (such as pyruvic and acetic acid), and pigments from the media or microbial metabolism.[6] These impurities can increase solubility, interfere with crystal nucleation and growth, and lead to discolored or impure crystals.[7]

Q4: Can I use any type of salt to adjust the pH for crystallization?

A4: The type of ion can influence solubility. This compound is more soluble in the presence of potassium ions compared to ammonium or sodium ions.[1] Therefore, using a sodium- or ammonium-based solution for pH adjustment might be preferable for keeping it in solution initially, while avoiding potassium could be beneficial when trying to induce precipitation.

Q5: My this compound yield is consistently low. What can I do?

A5: A low yield can be due to several factors as outlined in the troubleshooting guide, including suboptimal pH and temperature, insufficient concentration, or the presence of impurities.[5] Systematically evaluate each of these parameters. Consider performing a "second crop" crystallization by further concentrating the mother liquor to recover more product.

Data Presentation

Table 1: Influence of pH and Temperature on this compound Production by Trichoderma reesei D-161646

ParameterConditionThis compound Titer (g/L)Reference
pH4.0Up to 53[3]
pH3.5Lower than at pH 4.0[3]
pH3.0Lower than at pH 4.0[3]
Temperature35°COptimal for production[1]

Table 2: Factors Affecting this compound Solubility

FactorObservationReference
pH Most soluble around pH 4.7[1]
Temperature Solubility increases with increasing temperature[1]
Ions Less soluble in the presence of potassium ions compared to ammonium or sodium ions[1]

Experimental Protocols

Protocol 1: this compound Test for Galactose and Lactose Identification

This protocol is used to qualitatively detect the presence of galactose or lactose, which upon oxidation with nitric acid, form insoluble this compound crystals.

  • Materials:

    • Test tubes

    • Concentrated nitric acid

    • Test sample (e.g., fermentation broth)

    • Water bath

  • Procedure:

    • To 1 mL of the test sample in a test tube, add 1 mL of concentrated nitric acid.[8]

    • Heat the mixture in a boiling water bath for approximately 1 to 1.5 hours, or until the volume is reduced by about half.[8][9]

    • Cool the test tube at room temperature.

    • If crystals do not form, you can induce crystallization by scratching the inside of the tube with a glass rod.[8]

    • Allow the tube to stand, possibly overnight, to allow for complete crystal formation.

  • Interpretation:

    • Positive Result: Formation of colorless, rod-shaped or sandy crystals indicates the presence of galactose or lactose.[9][10]

    • Negative Result: Absence of crystals suggests that galactose or lactose is not present.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying crude this compound crystals.

  • Materials:

    • Crude this compound crystals

    • Suitable solvent (e.g., water)

    • Heating source (e.g., hot plate)

    • Filtration apparatus (e.g., Büchner funnel and flask)

  • Procedure:

    • Dissolve the crude this compound crystals in a minimum amount of near-boiling solvent.

    • If the solution is colored, you can add a small amount of activated carbon and heat briefly.

    • If activated carbon was used, perform a hot filtration to remove it.

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals completely.

Visualizations

Troubleshooting_Mucic_Acid_Crystallization Start Problem: Low or No Crystal Yield Check_pH Is pH optimal for solubility (around 4.7)? Start->Check_pH Check_Temp Is temperature too high? Check_pH->Check_Temp No Adjust_pH Action: Adjust pH to < 4.0 Check_pH->Adjust_pH Yes Check_Conc Is this compound concentration too low? Check_Temp->Check_Conc No Cool_Broth Action: Gradually cool the broth Check_Temp->Cool_Broth Yes Check_Impurity Are there solubilizing impurities? Check_Conc->Check_Impurity No Concentrate Action: Concentrate the broth Check_Conc->Concentrate Yes Pretreat Action: Pre-treat to remove impurities (e.g., activated carbon) Check_Impurity->Pretreat Yes Success Crystallization Improved Adjust_pH->Success Cool_Broth->Success Concentrate->Success Pretreat->Success Mucic_Acid_Purification_Workflow Broth Fermentation Broth (contains this compound and impurities) Precipitation Induce Crystallization (pH/temperature adjustment) Broth->Precipitation Filtration1 Initial Filtration Precipitation->Filtration1 Crude_Crystals Crude this compound Crystals Filtration1->Crude_Crystals Mother_Liquor Mother Liquor (contains dissolved this compound and impurities) Filtration1->Mother_Liquor Dissolution Redissolve in Minimal Hot Solvent Crude_Crystals->Dissolution Recrystallization Recrystallization (slow cooling) Dissolution->Recrystallization Filtration2 Final Filtration Recrystallization->Filtration2 Pure_Crystals Pure this compound Crystals Filtration2->Pure_Crystals

References

Preventing over-oxidation in mucic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mucic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a particular focus on preventing over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of galactose or galactose-containing compounds (like lactose) using a strong oxidizing agent, most commonly nitric acid.[1][2][3] This process involves the oxidation of both the aldehyde and primary alcohol groups of galactose to carboxylic acids, forming the dicarboxylic acid known as this compound.

Q2: What is over-oxidation in the context of this compound synthesis?

A2: Over-oxidation refers to the further oxidation of the desired product, this compound, into smaller, undesired byproducts. Under the harsh oxidative conditions of the nitric acid method, the carbon chain of this compound can be cleaved, leading to the formation of compounds like oxalic acid.[3] This not only reduces the yield of this compound but also complicates the purification process.

Q3: My this compound yield is consistently low. What are the likely causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, nitric acid concentration, or reaction time can lead to incomplete reaction or excessive over-oxidation.

  • Impure Starting Materials: The purity of the galactose or lactose starting material is crucial for a high-yield reaction.

  • Inefficient Product Isolation: this compound has low solubility in cold water, a property leveraged for its isolation.[3] Inefficient cooling or washing during the purification step can lead to loss of product.

Q4: How can I minimize the formation of byproducts like oxalic acid?

A4: Minimizing byproduct formation is key to a successful this compound synthesis. Here are some strategies:

  • Strict Control of Reaction Parameters: Adhering to optimized temperature and nitric acid concentration is critical. Higher temperatures and nitric acid concentrations tend to favor over-oxidation.

  • Use of Additives: Certain additives can improve the selectivity of the reaction. For instance, the addition of iron (III) nitrate (Fe(NO3)3) has been shown to enhance the yield of this compound from lactose.

  • Alternative Synthesis Routes: Employing milder and more selective oxidation methods, such as ozonolysis or enzymatic synthesis, can significantly reduce or eliminate the formation of over-oxidation byproducts.

Q5: Are there "greener" or more environmentally friendly methods for this compound synthesis?

A5: Yes, alternative methods are being explored to address the environmental concerns associated with the nitric acid method, which produces toxic nitrogen oxide fumes.[4]

  • Ozone Synthesis: This method uses ozone to oxidize galactose or galacturonic acid. It is performed at room temperature and moderate pressure and can yield this compound with over 99% purity without the need for organic solvents or catalysts.

  • Enzymatic Synthesis: This approach utilizes enzymes like galactose oxidase for a highly specific oxidation of galactose under mild conditions. This method avoids the harsh chemicals and high temperatures of the nitric acid process.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range. For nitric acid oxidation, a temperature of around 95°C has been reported as optimal.Maintaining the correct temperature will favor the formation of this compound over over-oxidation byproducts.
Incorrect Nitric Acid Concentration Use the recommended concentration of nitric acid. A concentration of 5 M nitric acid has been shown to be effective.The appropriate nitric acid concentration ensures efficient oxidation without excessive degradation of the product.
Inappropriate Reactant Molar Ratio Verify the molar ratio of galactose to nitric acid. A 1:9 molar ratio of galactose to HNO3 is recommended for optimal results.[6]The correct stoichiometry ensures the complete conversion of the starting material to the desired product.
Inefficient Product Precipitation After the reaction, ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of this compound, which is poorly soluble in cold water.Proper cooling will lead to a higher recovery of the crystalline this compound product.
Incomplete Reaction If the reaction time is too short, the conversion of galactose to this compound may be incomplete. Ensure the reaction proceeds for the recommended duration.Allowing for sufficient reaction time will maximize the conversion of the starting material.
Issue 2: Product Contamination (Impure this compound)
Potential Cause Troubleshooting Steps Expected Outcome
Presence of Over-oxidation Byproducts (e.g., Oxalic Acid) 1. Optimize Reaction Conditions: Lower the reaction temperature or nitric acid concentration slightly to disfavor the formation of oxalic acid. 2. Purification: Recrystallize the crude this compound from hot water. This compound's solubility decreases significantly in cold water, allowing for its separation from more soluble impurities like oxalic acid.Optimized conditions will reduce the initial formation of byproducts. Recrystallization will yield a purer final product.
Unreacted Starting Material 1. Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) to monitor the disappearance of the starting material. 2. Purification: The significant difference in solubility between galactose (soluble in water) and this compound (insoluble in cold water) allows for effective separation by washing the crude product with cold water.Ensuring complete reaction and proper washing will remove unreacted starting materials from the final product.
Contamination from Reaction Vessel Ensure all glassware is thoroughly cleaned and free of any contaminants that could interfere with the reaction or co-precipitate with the product.Using clean glassware will prevent the introduction of unwanted impurities.

Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of this compound in the nitric acid oxidation of galactose. Precise control of these parameters is crucial to minimize over-oxidation.

Parameter Condition Effect on this compound Yield Effect on Over-oxidation (Oxalic Acid Formation) Reference
Temperature Sub-optimal (e.g., < 80°C)Lower yield due to incomplete reaction.Lower-
Optimal (approx. 95°C) Maximal yield. Moderate [6]
Supra-optimal (e.g., > 100°C)Decreased yield.Increased-
Nitric Acid Concentration Low (e.g., < 4 M)Incomplete oxidation and lower yield.Lower-
Optimal (approx. 5 M) High yield. Moderate [6]
High (e.g., > 6 M)Lower yield due to increased degradation.Significantly increased-
Galactose:HNO3 Molar Ratio Low (e.g., < 1:8)Incomplete conversion of galactose.--
Optimal (1:9) High conversion and yield. - [6]
High (e.g., > 1:10)May lead to increased over-oxidation.Increased-
Additive (Fe(NO3)3) Without Additive (from Lactose)~50% yield-
With 5 mol% Fe(NO3)3 (from Lactose) ~75% yield -

Experimental Protocols

Synthesis of this compound via Nitric Acid Oxidation of Galactose

This protocol is based on optimized conditions to maximize yield and minimize over-oxidation.

Materials:

  • D-Galactose

  • Concentrated Nitric Acid (HNO3)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a solution of D-galactose in deionized water at a concentration of 100 g/L.[6]

  • Carefully add concentrated nitric acid to the galactose solution to achieve a final concentration of 5 M and a galactose to HNO3 molar ratio of 1:9.[6]

  • Set up the flask for reflux with a magnetic stirrer.

  • Heat the reaction mixture to 95°C and maintain this temperature for the duration of the reaction.[6]

  • Monitor the reaction for the evolution of reddish-brown nitrogen dioxide gas. The reaction is typically complete when the gas evolution ceases.

  • Once the reaction is complete, cool the flask to room temperature.

  • Further cool the flask in an ice bath to promote the crystallization of this compound.

  • Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the purified this compound crystals in a desiccator or a low-temperature oven.

Alternative Synthesis: Ozonolysis of Galactose (Conceptual Protocol)

This method offers a greener alternative with higher purity.

Materials:

  • D-Galactose

  • Deionized Water

  • Ozone generator

  • Gas dispersion tube

  • Reaction vessel

Procedure:

  • Dissolve D-galactose in deionized water in the reaction vessel.

  • Bubble ozone gas through the solution using a gas dispersion tube. The synthesis may be performed in two phases with different ozone concentrations.

  • The reaction is typically carried out at room temperature and moderate pressure.

  • As the reaction progresses, this compound will precipitate out of the solution due to its low solubility.

  • Collect the crystalline product by filtration. This method can yield this compound with a purity exceeding 99%.

Visualizing the Process

Experimental Workflow for Nitric Acid Oxidation

experimental_workflow Workflow for this compound Synthesis via Nitric Acid Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_galactose Prepare Galactose Solution prep_hno3 Add Nitric Acid prep_galactose->prep_hno3 1:9 molar ratio heat_reflux Heat to 95°C under Reflux prep_hno3->heat_reflux monitor Monitor Gas Evolution heat_reflux->monitor cool_rt Cool to Room Temperature monitor->cool_rt Reaction Complete cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Product wash->dry final_product final_product dry->final_product Pure this compound troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low this compound Yield cause1 Over-oxidation low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Product Loss during Isolation low_yield->cause3 solution1a Decrease Temperature cause1->solution1a solution1b Lower HNO3 Concentration cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Check Reactant Stoichiometry cause2->solution2b solution3a Ensure Adequate Cooling cause3->solution3a solution3b Minimize Wash Volume cause3->solution3b

References

Purification techniques for high-purity mucic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity mucic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is high-purity essential? A1: this compound, also known as galactaric acid, is an aldaric acid produced by the oxidation of galactose or galactose-containing compounds.[1][2] High purity (>99%) is critical for its applications in pharmaceutical and cosmetic formulations, as a bio-sourced food additive, and as a precursor for the synthesis of other valuable chemicals like muconic acid and adipic acid.[3][4][5][6] Impurities can interfere with subsequent reactions and affect the safety and efficacy of the final products.

Q2: What are the common impurities in crude this compound? A2: Crude this compound, especially when synthesized via nitric acid oxidation of natural feedstocks like lactose or larch wood galactan, can contain several impurities.[7][8] These include unreacted starting materials, other oxidation products such as oxalic acid (particularly from tannin-containing sources), and colored degradation products.[8] If not properly controlled, easily soluble lactones of this compound can also form, reducing the yield of the desired acid.[9]

Q3: What are the key solubility characteristics of this compound? A3: this compound's solubility is a critical factor in its purification. It is nearly insoluble in alcohol and cold water.[1][2][10] Its solubility in water increases with temperature.[11] The pH also significantly influences solubility; it is more soluble at a pH of around 4.7 in the presence of sodium or ammonium ions.[10][11] It readily dissolves in dilute alkaline solutions, like sodium hydroxide, to form its more soluble neutral sodium salt, a property often exploited during purification.[9]

Q4: How can the purity of a this compound sample be determined? A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing organic acids, though this compound can be challenging to retain on standard columns.[12][13] Other methods include measuring the melting point, which for pure this compound is typically in the range of 210–230 °C with decomposition.[1][6] Spectroscopic methods and titration can also be employed to quantify the acid content and identify impurities.

Q5: What are the primary laboratory-scale techniques for purifying this compound? A5: The most common purification techniques are recrystallization, activated carbon treatment, and ion exchange chromatography. Recrystallization is widely used and effective for removing soluble impurities.[9][14] Activated carbon treatment is excellent for removing colored impurities.[9][15] Ion exchange chromatography can be used to separate this compound from other ionic impurities or closely related sugar acids.[16][17]

Data Presentation

Table 1: Solubility of this compound

Solvent/ConditionSolubilityReference
Cold WaterNearly insoluble / Very low[1][2][10]
Water (14 °C)3.0 g/L[18]
Water3.3 g/L[19][20]
AlcoholInsoluble[1][10]
Aqueous solution (pH ~4.7)Most soluble[10][11]
Dilute NaOHReadily soluble (forms sodium salt)[9]

Table 2: Comparison of this compound Purification Techniques

TechniquePrincipleKey AdvantagesCommon IssuesTypical Purity
Recrystallization Difference in solubility between this compound and impurities in a solvent at different temperatures.Cost-effective, scalable, good for removing bulk impurities.Low yield due to some product loss in mother liquor; potential for "oiling out"; lactone formation if conditions are not controlled.[9][21]>97%[22]
Activated Carbon Treatment Adsorption of colored and high molecular weight impurities onto the porous surface of carbon.Highly effective for color removal; simple to integrate into recrystallization protocols.[9][15]Can adsorb some of the desired product, reducing yield; requires a hot filtration step which can be cumbersome.[23]N/A (typically a pre-purification step)
Ion Exchange Chromatography Reversible adsorption of charged molecules to an oppositely charged solid support matrix.[24][25]High resolution; can separate ionic impurities and other organic acids effectively.More complex and expensive; requires specific resins and equipment; can be time-consuming.[16][17]>99%[3][4]

Troubleshooting Guides

Crystallization & Purity Issues

Q: My this compound is not crystallizing from the solution. What should I do? A: This is a common issue often related to supersaturation or having too much solvent.

  • Induce Crystallization : Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.[21][26]

  • Reduce Solvent Volume : If induction fails, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.[21]

  • Lower the Temperature : Ensure you are cooling the solution sufficiently, perhaps by using an ice-water bath after it has reached room temperature.[23][26]

Q: My product is separating as an oil or a gummy substance instead of crystals. How can I resolve this? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Re-dissolve and Dilute : Return the mixture to the heat source and add more solvent to dissolve the oil.[21] Allow it to cool much more slowly. A slower cooling rate is crucial for forming a proper crystal lattice.[23]

  • Control pH and Temperature during Precipitation : When precipitating this compound from its salt solution with acid, add the acid slowly at room temperature. Adding acid to a warm solution can promote the formation of the more soluble lactone, which may separate as a gum.[9]

Q: My final product has a distinct yellow or brown tint. How can I decolorize it? A: Colored impurities are common byproducts of oxidation reactions.

  • Use Activated Carbon : The most effective method is to use activated carbon (charcoal).[9] During the recrystallization process, after dissolving the crude this compound in a hot solvent (like a dilute NaOH solution), add a small amount of activated carbon and keep the solution warm for a few minutes. The colored impurities will adsorb to the carbon. Remove the carbon via hot gravity filtration before proceeding to the crystallization step.[9][23]

Yield & Process Issues

Q: My final yield of purified this compound is significantly lower than expected. What are the possible causes? A: Low yield can result from several factors throughout the process.

  • Incomplete Crystallization : Too much solvent may have been used, leaving a significant amount of product dissolved in the mother liquor. Try concentrating the mother liquor to recover a second crop of crystals.[21]

  • Product Loss During Transfers : Be meticulous during filtration and washing steps. Wash the collected crystals with minimal amounts of ice-cold solvent to avoid re-dissolving the product.[14]

  • Lactone Formation : As mentioned, adding precipitation acid (e.g., HCl) to a warm solution can convert this compound into its more soluble lactone, which will be lost in the filtrate.[9] Always perform this step at room temperature or below.

  • Adsorption to Activated Carbon : While effective for decolorizing, activated carbon can also adsorb some of your product. Use the minimum amount necessary to achieve the desired colorlessness.

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound

This protocol is adapted from methods used to purify crude this compound synthesized via nitric acid oxidation.[9]

  • Dissolution : Weigh the crude this compound. For each gram of crude product, prepare the calculated amount of 1M Sodium Hydroxide (NaOH) solution needed to form the neutral sodium salt. Slowly add the NaOH solution to the crude this compound while stirring at room temperature until it is fully dissolved. Avoid a large excess of alkali.[9]

  • Decolorization (if necessary) : If the solution is colored, gently heat it and add a small amount of activated carbon (approx. 1-2% of the crude product weight).[9] Keep the solution warm and stir for 10-15 minutes.

  • Hot Gravity Filtration (if carbon was used) : If activated carbon was added, filter the hot solution through a fluted filter paper to remove the carbon. This step is crucial to prevent premature crystallization in the filter funnel. Pre-heating the funnel and collection flask is recommended.[23]

  • Precipitation : Allow the filtrate to cool to room temperature. Slowly, and with constant stirring, add 5M Hydrochloric Acid (HCl) until the solution is acidic. The this compound will begin to precipitate as a white solid.[9]

  • Crystallization : To ensure complete crystallization, cool the mixture in an ice bath and let it stand for at least one hour.[9]

  • Collection and Washing : Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water until the filtrate is free of chloride ions (test with AgNO₃).[9]

  • Drying : Dry the purified crystals in an oven at 100 °C to a constant weight.[9] Avoid excessively high temperatures to prevent degradation.[27]

Protocol 2: Purity Analysis by HPLC (Conceptual Framework)

Analyzing this compound by HPLC can be challenging due to its high polarity.

  • Column Selection : Standard reversed-phase columns (e.g., C18) may show poor retention. Consider columns designed for organic acid analysis, such as ion-exclusion columns (e.g., Hi-Plex H) or amino (NH₂) columns, though the latter may show peak tailing.[12]

  • Mobile Phase : A common mobile phase for organic acid analysis is a dilute acidic aqueous solution, such as 0.1% phosphoric acid or dilute sulfuric acid.[12] For HILIC or amino columns, a mixture of acetonitrile and an acidic aqueous buffer is often used.

  • Sample Preparation : Prepare a standard solution of high-purity this compound in the mobile phase. Dissolve the experimental sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Detection : UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids.

  • Troubleshooting : If poor retention or peak shape is observed, try adjusting the mobile phase pH or ionic strength. Gradient elution may also improve separation.[12]

Visualizations

Experimental & Logical Workflows

Purification_Workflow A Crude this compound B Dissolution (e.g., in dilute NaOH) A->B C Colored Solution? B->C D Activated Carbon Treatment C->D Yes F Precipitation / Crystallization (Acid addition & Cooling) C->F No E Hot Gravity Filtration D->E E->F G Suction Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J High-Purity this compound I->J

Caption: General experimental workflow for the purification of this compound.

Crystallization_Troubleshooting cluster_solutions Potential Solutions start No Crystals Form After Cooling seed 1. Add a Seed Crystal start->seed Try First scratch 2. Scratch Inner Wall of Flask seed->scratch concentrate 3. Reduce Solvent Volume (Boil off excess) scratch->concentrate cool 4. Cool to a Lower Temperature concentrate->cool

Caption: Troubleshooting guide for failed crystallization of this compound.

Purification_Decision_Tree A Assess Crude This compound Sample B Are there colored impurities? A->B C Are there significant ionic impurities? B->C No E Recrystallization with Activated Carbon Step B->E Yes D Recrystallization C->D No F Ion Exchange Chromatography C->F Yes

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Fed-Batch Cultivation for Enhanced Mucic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on increasing mucic acid titer through fed-batch cultivation strategies.

Troubleshooting Guide

This guide addresses common problems encountered during fed-batch cultivation for this compound production, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low this compound Titer 1. Suboptimal pH: The pH can significantly impact enzyme activity and cell physiology. Production of this compound is often best at a specific pH. 2. Inappropriate Co-substrate: The choice and concentration of the co-substrate (e.g., glucose) are critical. An incorrect co-substrate or a suboptimal feeding strategy can limit this compound production. 3. Nutrient Limitation: Essential nutrients, such as a nitrogen source, might be depleted during the fermentation. 4. Oxygen Limitation: Inadequate dissolved oxygen levels can hinder microbial growth and metabolic activity.1. pH Optimization: Maintain a constant pH of 4.0, as this has been shown to be optimal for this compound production in Trichoderma species.[1][2][3][4][5] Production is possible at lower pH values (3.0 and 3.5), but the final titer may be reduced. 2. Co-substrate Strategy: Utilize glucose as a co-substrate in a glucose-limited fed-batch culture. Reducing the amount of glucose can lead to a decrease in the final this compound concentration.[1][3][4][5] For instance, a reduction in glucose as a co-substrate resulted in a decrease in this compound production from 53 g/L to 31 g/L.[1][3][4][5] 3. Nutrient Supplementation: While yeast extract is not strictly essential, its inclusion can increase the initial production rate.[1][3][4][5] Consider adding yeast extract to both the batch medium and the feed solution. 4. Aeration and Agitation: Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels throughout the cultivation.
Crystal Formation in Bioreactor 1. Low pH: this compound has low solubility, especially at lower pH values, leading to precipitation. 2. High this compound Concentration: As the titer increases, the concentration may exceed the solubility limit at the given fermentation conditions.1. pH Control: Maintain the pH at 4.0 or slightly above, as lower pH levels (3.0 and 3.5) have been associated with a higher likelihood of crystal formation, which can complicate recovery.[1][3][4][5] 2. Temperature Control: Solubility of this compound increases with temperature.[2] Maintaining a higher fermentation temperature, if permissible for the production strain (e.g., 35°C for Trichoderma reesei), may help keep this compound in solution.[2]
Low Yield on D-galacturonic Acid 1. Metabolic Byproducts: The production strain may be diverting the precursor, D-galacturonic acid, to other metabolic pathways. 2. Suboptimal Culture Conditions: Factors like pH and temperature can influence the efficiency of the conversion process.1. Strain Engineering: Utilize engineered strains, such as Trichoderma sp. D-221704, which have been optimized for the conversion of D-galacturonic acid to this compound with high yields (up to 0.99 g this compound per g of D-galacturonic acid consumed).[1][3][4][5] 2. Process Parameter Optimization: Adhere to optimized conditions, particularly a pH of 4.0, to maximize the yield.[1][3][4][5]
Slow Initial Production Rate 1. Lack of Key Nutrients: The absence of certain components can slow down the initial metabolic activity.1. Yeast Extract Addition: Although not essential for high final titers, the inclusion of yeast extract has been shown to increase the initial rate of this compound production.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production in fed-batch culture?

A1: A pH of 4.0 is generally considered optimal for high-titer this compound production using engineered Trichoderma species.[1][2][3][4][5] While production is possible at pH 3.0 and 3.5, the final concentration of this compound is typically lower, and there is an increased risk of crystal formation, which can complicate downstream processing.[1][3][4][5]

Q2: Is a co-substrate necessary for this compound production?

A2: Yes, a co-substrate is important for cell growth and to provide the necessary energy for the conversion of D-galacturonic acid to this compound. Glucose-limited fed-batch strategies have proven effective.[1][3][4][5] The concentration of the co-substrate in the feed is a critical parameter to optimize; for example, reducing the glucose concentration has been shown to decrease the final this compound titer.[1][3][4][5]

Q3: Does yeast extract improve this compound production?

A3: Yeast extract is not essential to achieve high final titers of this compound. However, it has been observed to increase the initial production rate.[1][3][4][5] Therefore, its inclusion in the medium and feed can be beneficial for process efficiency.

Q4: What are the challenges associated with this compound recovery?

A4: A significant challenge is the low solubility of this compound, particularly at acidic pH values.[2] This can lead to precipitation and crystal formation within the bioreactor, especially at lower pH (3.0-3.5), making recovery more difficult.[1][3][4][5]

Q5: What kind of titers can be expected with an optimized fed-batch process?

A5: With an optimized fed-batch strategy using an engineered marine Trichoderma sp. (D-221704), this compound titers of up to 53 g/L have been achieved.[1][3][5] In comparison, another engineered strain, Trichoderma reesei D-161646, produced up to 31 g/L under similar conditions.[1][3] Earlier studies with T. reesei reported titers around 20 g/L.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from fed-batch cultivation experiments for this compound production.

Table 1: Effect of pH on this compound Production by Trichoderma sp. D-221704

pHFinal this compound Titer (g/L)Yield (g this compound / g D-galacturonic acid)
4.0530.99
3.5360.5 - 0.7
3.0< 360.5 - 0.7

Source: Data compiled from studies on Trichoderma sp. D-221704.[1]

Table 2: Effect of Co-substrate and Strain on this compound Production at pH 4.0

StrainCo-substrateFinal this compound Titer (g/L)
Trichoderma sp. D-221704Glucose (standard concentration)53
Trichoderma sp. D-221704Glucose (reduced concentration)31
Trichoderma reesei D-161646Glucose31
Trichoderma reesei D-161646Lactose20

Source: Data compiled from various studies on fed-batch cultivation of Trichoderma species.[1][2][3]

Experimental Protocols

Key Experiment: Fed-Batch Cultivation of Trichoderma sp. D-221704 for this compound Production

This protocol describes a fed-batch fermentation process to achieve high-titer this compound production.

1. Pre-culture Preparation:

  • Inoculate a fungal strain (e.g., Trichoderma sp. D-221704) into a seed flask containing a suitable growth medium.

  • Incubate at the appropriate temperature and agitation until a sufficient cell density is reached.

2. Bioreactor Setup and Batch Phase:

  • Prepare the batch medium in the bioreactor. A typical medium contains D-galacturonic acid as the substrate for this compound production and glucose as a co-substrate. Yeast extract can also be included.

  • Inoculate the bioreactor with the pre-culture.

  • Maintain the culture at a constant temperature (e.g., 30-35°C) and pH (e.g., 4.0).[2]

  • Provide adequate aeration and agitation to maintain dissolved oxygen levels.

3. Fed-Batch Phase:

  • Once the initial glucose in the batch medium is depleted, initiate the feed.

  • The feed solution should contain concentrated D-galacturonic acid and glucose. Yeast extract can also be included in the feed.

  • Maintain a controlled, typically low, feed rate to keep the culture in a glucose-limited state. This is crucial for maximizing the conversion of D-galacturonic acid to this compound.

4. Monitoring and Sampling:

  • Regularly take samples from the bioreactor to monitor cell growth (e.g., biomass concentration), substrate consumption (D-galacturonic acid and glucose), and this compound production.

  • Analyze samples using HPLC to quantify the concentrations of D-galacturonic acid, glucose, and this compound.[1]

5. Harvest and Downstream Processing:

  • Once the production phase is complete, harvest the fermentation broth.

  • Separate the biomass from the supernatant containing the dissolved this compound.

  • If crystal formation has occurred, a heating step may be required to redissolve the this compound before analysis or further processing.[1]

Visualizations

FedBatchWorkflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_feed Feeding Strategy cluster_analysis Analysis & Recovery PreCulture Inoculation and Pre-culture Growth Batch Batch Cultivation (Initial Growth) PreCulture->Batch MediumPrep Bioreactor Medium Preparation MediumPrep->Batch FedBatch Fed-Batch Cultivation (Production Phase) Batch->FedBatch Substrate Depletion Sampling Online Monitoring & Sampling FedBatch->Sampling Recovery Harvesting & Downstream Processing FedBatch->Recovery FeedSolution Feed Solution (D-galacturonic acid, Glucose) FeedSolution->FedBatch Controlled Feed Analysis HPLC Analysis Sampling->Analysis

Caption: Experimental workflow for fed-batch this compound production.

MucicAcidPathway GalacturonicAcid D-Galacturonic Acid (from Pectin) UronateDehydrogenase Uronate Dehydrogenase (Engineered Pathway) GalacturonicAcid->UronateDehydrogenase EndogenousPathways Endogenous Catabolic Pathways (Disrupted) GalacturonicAcid->EndogenousPathways Blocked MucicAcid This compound (Product) UronateDehydrogenase->MucicAcid Oxidation

Caption: Engineered pathway for this compound production.

References

Effect of pH and temperature on mucic acid production and stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the production and stability of mucic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for this compound production?

A1: The optimal conditions depend on the production method:

  • Chemical Synthesis (Nitric Acid Oxidation): Optimized conditions for oxidizing D-galactose with nitric acid are a temperature of 95°C and a nitric acid concentration of 5 M.[1][2] Another method using nitric acid with an iron (III) nitrate additive reports high yields at 80°C.[3]

  • Microbial Production (Fermentation): For fungal production using Trichoderma reesei, the optimal conditions are a pH of 4.0 and a temperature of 35°C.[4][5][6] While production is possible at pH 3.0 and 3.5, the output is lower than at pH 4.0.[7]

Q2: How does temperature affect the stability of this compound?

A2: this compound is generally stable under standard conditions.[6][8] However, at elevated temperatures in the presence of certain chemicals, it can undergo conversion. For instance, when heated with pyridine to 140°C, it converts to allothis compound.[9][10] Upon fusion with caustic alkalis, it can decompose to oxalic acid.[9][10] The melting point is high, reported between 210-230°C.[6][9]

Q3: How does pH influence the solubility and stability of this compound?

A3: pH significantly impacts the solubility of this compound. Its solubility is generally low in cold water[9][10] and alcohol.[9] Studies on microbial production have shown that this compound is most soluble at a pH of around 4.7.[4][6] At very low pH levels, extensive crystal formation can occur, which may complicate recovery from a solution.[7] The stability is generally good, but extreme pH conditions, especially when combined with heat, can lead to degradation. For example, digestion with fuming hydrochloric acid can convert it into αα′ furfural dicarboxylic acid.[9]

Q4: Why is this compound much less soluble in water than similar sugar acids like glucaric acid?

A4: Despite having the same number of hydroxyl groups as glucaric acid, this compound's solubility is significantly lower (about 3.3 mg/mL).[11] This difference is attributed to the symmetry of the this compound molecule, which allows for very efficient and stable crystal packing.[11] This strong crystal lattice makes it more difficult for water molecules to solvate the individual this compound molecules.

Troubleshooting Guide

Issue 1: Low Yield in Chemical Synthesis

Question Possible Cause & Solution
Why is my this compound yield unexpectedly low during nitric acid oxidation? 1. Suboptimal Temperature: The reaction is temperature-sensitive. For the oxidation of galactose, ensure the reaction temperature is maintained at 95°C for optimal results.[1][2] For lactose oxidation, a temperature of 80°C has been shown to be effective.[3] 2. Incorrect Reagent Concentration: The concentration of nitric acid is critical. A concentration of 5 M is recommended for galactose oxidation.[1][2] Ensure the molar ratio of galactose to HNO₃ is approximately 1:9.[1][2] 3. Inefficient Oxidation: Consider using an additive. The addition of 5 mol% of iron (III) nitrate (Fe(NO₃)₃) has been shown to significantly enhance the yield (up to 75%) from lactose by improving the oxidation process.[3]

Issue 2: Low Yield in Microbial Production

Question Possible Cause & Solution
My T. reesei fermentation is producing very little this compound. What should I check? 1. Incorrect pH: The pH of the culture medium is crucial for enzymatic activity and cell viability. The optimal pH for this compound production by T. reesei is 4.0.[4][5][6] Production rates decrease at lower pH values.[7] Use a reliable pH probe and control system to maintain the setpoint. 2. Suboptimal Temperature: Fungal growth and metabolism are highly dependent on temperature. The optimal temperature for this process is 35°C.[4][6] Deviations can reduce productivity. 3. Nutrient Limitation: Ensure the medium composition is adequate. High production levels have been achieved using a fed-batch strategy with lactose as a co-substrate and both ammonium and yeast extract as nitrogen sources to support cell growth and provide co-factors for the enzymatic reactions.[4][6]

Issue 3: Product Precipitation and Recovery Problems

Question Possible Cause & Solution
I'm having trouble recovering the this compound from the reaction mixture. It either precipitates too early or not at all. 1. Uncontrolled Crystallization (Microbial): During fermentation at low pH (below 4.0), a high level of crystal formation can occur, making recovery difficult.[7] Maintaining the pH around 4.0 can help manage precipitation. For recovery, you can leverage the temperature-dependent solubility; solubility increases with temperature.[4][6] 2. Formation of Soluble Lactone (Chemical): During purification, if you re-dissolve the this compound in a basic solution and then re-precipitate it with acid, the addition of the acid must be done at ordinary (room) temperature. Adding acid to a warm solution can convert some of the this compound into its more soluble lactone form, thus reducing the yield of the crystalline product.[12] 3. Incomplete Precipitation: To ensure complete crystallization after acid precipitation, allow the solution to stand for at least an hour at a low temperature (e.g., 0°C) before filtering.[12]

Data Summary Tables

Table 1: Effect of Temperature and Additives on this compound Yield (Chemical Synthesis from Lactose)

Temperature (°C)Additive (5 mol%)Isolated Yield (%)
80None50.3%
80Fe(NO₃)₃74.9%
Data sourced from a study on enhanced nitric acid oxidation of lactose.[3]

Table 2: Influence of pH and Temperature on Microbial this compound Production

ParameterConditionObservationReference
pH 4.0Optimal for production by T. reesei.[4][5][6]
3.0 - 3.5Production is less than at pH 4.0.[7]
~4.7pH for highest solubility.[4][6]
Temperature 35°COptimal for production by T. reesei.[4][6]
Increasing Temp.Increases solubility of this compound.[4][6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Nitric Acid Oxidation of Galactose

This protocol is based on optimized conditions for laboratory-scale synthesis.[1][2]

  • Preparation: Prepare a 5 M solution of nitric acid (HNO₃).

  • Reaction Setup: In a suitable reaction vessel, dissolve D-galactose in the 5 M nitric acid to a final concentration of 100 g/L. The molar ratio of galactose to HNO₃ should be 1:9.

  • Oxidation: Heat the reaction mixture to 95°C and maintain this temperature with stirring. The reaction will cause the evolution of brown nitrogen dioxide fumes and should be performed in a well-ventilated fume hood.

  • Crystallization: As the reaction proceeds, this compound will begin to precipitate out of the solution as a white solid due to its low solubility in the reaction medium.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture. Filter the solid product using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold deionized water to remove any residual nitric acid and soluble byproducts.

  • Drying: Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 100°C) to a constant weight.[12]

Protocol 2: Microbial Production of this compound using Trichoderma reesei

This protocol describes a fed-batch fermentation process.[4][6]

  • Inoculum Preparation: Grow a seed culture of T. reesei D-161646 in a suitable growth medium.

  • Bioreactor Setup: Prepare the main fermentation medium in a bioreactor. The medium should contain D-galacturonate as the precursor, lactose as a co-substrate, and sources of nitrogen such as yeast extract and ammonium.

  • Fermentation Conditions:

    • Set the temperature to 35°C.

    • Control the pH at 4.0 using automated addition of an acid/base.

    • Provide adequate aeration and agitation.

  • Fed-Batch Strategy: After initial batch growth, initiate a fed-batch feeding strategy. The feed should contain a concentrated solution of D-galacturonate, lactose, and nitrogen sources to maintain substrate availability and support prolonged production.

  • Monitoring: Regularly monitor the concentration of this compound, substrates, and biomass throughout the fermentation.

  • Harvesting and Recovery: At the end of the fermentation, separate the biomass from the broth by centrifugation or filtration. The this compound can be recovered from the supernatant, potentially through cooling crystallization, taking into account its pH and temperature-dependent solubility.

Diagrams

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_recovery Product Recovery A Mix D-Galactose (100 g/L) B Add 5M Nitric Acid (1:9 molar ratio) C Heat to 95°C with Stirring B->C Transfer to Reactor D Cool Mixture C->D Precipitation Occurs E Filter Crystals D->E F Wash with Cold Water E->F G Dry Product F->G

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Method Which Production Method? Start->Method Chem_Temp Check Temperature (Target: 80-95°C) Method->Chem_Temp Chemical Synthesis Micro_pH Check pH (Target: 4.0) Method->Micro_pH Microbial Fermentation Chem_Conc Verify HNO₃ Conc. (Target: 5M) Chem_Temp->Chem_Conc Chem_Additive Consider Additive (e.g., Fe(NO₃)₃) Chem_Conc->Chem_Additive Micro_Temp Check Temperature (Target: 35°C) Micro_pH->Micro_Temp Micro_Nutrients Review Medium (Co-substrate, N-source) Micro_Temp->Micro_Nutrients

Caption: Troubleshooting logic for low this compound yield.

Galactose_Oxidation_Pathway Galactose D-Galactose (Aldehyde at C1, Primary Alcohol at C6) MucicAcid This compound (Carboxylic Acid at C1 & C6) Galactose->MucicAcid Nitric Acid (HNO₃) Heat (95°C)

Caption: Simplified pathway of D-galactose oxidation to this compound.

References

Overcoming low yields in the synthesis of pyrrole-2,5-dicarboxylic acid from mucic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of pyrrole-2,5-dicarboxylic acid and its derivatives from mucic acid (D-galactaric acid).

Troubleshooting Guides & FAQs

General Yield Issues

Q1: My overall yield for the synthesis of N-substituted pyrrole-2,5-dicarboxylic acid from this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis.[1] Several factors could be contributing. A recently developed six-step synthetic route starting from bio-based D-galactaric acid has been shown to achieve total yields of up to 45%, which is a significant improvement over previously established methods.[1][2] Key areas to troubleshoot include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. For instance, in the Paal-Knorr cyclization step, utilizing a Brønsted acid catalyst like saccharin in methanol at 55°C can dramatically increase yields compared to traditional methods that use glacial acetic acid.[3]

  • Purity of Starting Materials and Intermediates: Impurities in the this compound or key intermediates like dimethyl 2,5-dihydroxymuconate can lead to unwanted side reactions and significantly lower the yield of the desired pyrrole product.[3]

  • Inefficient Purification: The final product and intermediates may be challenging to purify, resulting in product loss during extraction, precipitation, or chromatography.[3] It may be necessary to re-evaluate your purification strategy.

  • Formation of Side Products: Undesirable side reactions can consume starting materials and complicate the purification process.[1][3] Careful control over reaction conditions is essential to minimize these.

Specific Reaction Step Troubleshooting

Q2: The Paal-Knorr cyclization step to form the pyrrole ring is giving me a low yield. How can I optimize this critical step?

A2: The Paal-Knorr reaction is a crucial step where the 1,4-dicarbonyl intermediate (dimethyl 2,5-dihydroxymuconate) reacts with a primary amine to form the pyrrole ring.[2] To improve yields:

  • Catalyst and Solvent Choice: Traditional methods often use refluxing glacial acetic acid.[2] A more effective method involves using a catalytic amount of saccharin as a Brønsted-acid catalyst in methanol at a lower temperature of 55 °C. This has been shown to increase the yield of the cyclized product to as high as 98%.[2]

  • Purity of the Intermediate: The purity of the dimethyl 2,5-dihydroxymuconate intermediate is vital for a successful Paal-Knorr reaction.[3] Ensure it is properly purified before proceeding with the cyclization.

Q3: I am observing significant formation of unwanted side products. What are they and how can I avoid them?

A3: Side product formation is a common issue that can significantly reduce your yield.[1] While the specific nature of byproducts depends on the exact synthetic route, common problems include incomplete cyclization and polymerization of starting materials. To mitigate this:

  • Control Stoichiometry: Use precise molar ratios of your reactants as specified in the optimized protocols.

  • Temperature Control: Maintain the recommended reaction temperatures. For example, the Paal-Knorr reaction with saccharin is effective at 55 °C.[2][3] Gradual addition of reagents can also prevent runaway reactions that lead to decomposition and side product formation.

  • Inert Atmosphere: For steps that may be sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]

Q4: The final saponification of the dimethyl pyrrole-2,5-dicarboxylate to the dicarboxylic acid is not going to completion. How can I ensure full conversion?

A4: Incomplete saponification of the diester to the final dicarboxylic acid can be addressed by adjusting the reaction conditions.[3]

  • Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (e.g., 65°C) for a sufficient duration (e.g., 5 hours).[2][3]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and ensure the starting diester has been completely consumed before workup.

  • Proper pH Adjustment: After the reaction, the product is precipitated by acidifying the aqueous phase to a pH of 1 using a strong acid like HCl.[2] Ensure complete precipitation to maximize the isolated yield.

Data Presentation

Table 1: Comparison of Yields for Key Synthesis Steps

StepTraditional Method YieldOptimized Method YieldNotes
Paal-Knorr Cyclization 64% (in refluxing glacial acetic acid)[2]98% (with saccharin catalyst in methanol at 55°C)[2]Catalyst and solvent choice are critical for high yield in this step.
Final Saponification 76% (with KOH in ethanol)[2]96% (with NaOH in THF/H₂O at 65°C)[2]Optimized conditions lead to near-quantitative conversion.
Overall Yield (from D-galactaric acid) Often low and not well-reported[1]Up to 45% (facile and scalable six-step route)[1][2]The optimized multi-step process significantly improves the total yield.

Experimental Protocols

Optimized Paal-Knorr Cyclization Protocol

This protocol describes the high-yield synthesis of dimethyl N-substituted-pyrrole-2,5-dicarboxylates.

  • Combine dimethyl 2,5-dihydroxymuconate, the desired amine or aniline derivative, and a catalytic amount of saccharin in a reaction vial.

  • Add methanol to the mixture.

  • Seal the vial and stir the reaction mixture at 55 °C.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate from the solution or can be isolated using standard workup procedures such as extraction and solvent evaporation.[3]

High-Yield Saponification Protocol

This protocol details the conversion of the dimethyl ester to the final dicarboxylic acid.

  • In a suitable flask equipped with a reflux condenser, dissolve the dimethyl N-substituted-pyrrole-2,5-dicarboxylate in Tetrahydrofuran (THF).

  • Add a 2.5 M solution of Sodium Hydroxide (NaOH) in water.

  • Stir the mixture at 65 °C for 5 hours.[2]

  • After cooling the reaction mixture to room temperature, wash the aqueous phase with ethyl acetate (EtOAc).

  • Extract the organic phase with distilled water.

  • Combine the aqueous phases and acidify to pH 1 using 37% Hydrochloric Acid (HCl) to precipitate the product.[2]

  • Filter the precipitate, wash with cold water, and dry to obtain the final N-substituted pyrrole-2,5-dicarboxylic acid.

Visualizations

experimental_workflow cluster_prep Intermediate Synthesis cluster_cyclization Pyrrole Ring Formation cluster_final Final Product Synthesis mucic_acid This compound (D-Galactaric Acid) intermediate Dimethyl 2,5-dihydroxymuconate mucic_acid->intermediate Multi-step synthesis paal_knorr Paal-Knorr Cyclization (Saccharin, MeOH, 55°C) intermediate->paal_knorr amine Primary Amine (R-NH2) amine->paal_knorr diester Dimethyl N-substituted- pyrrole-2,5-dicarboxylate paal_knorr->diester saponification Saponification (NaOH, THF/H2O, 65°C) diester->saponification final_product N-substituted Pyrrole-2,5-dicarboxylic Acid saponification->final_product

Caption: Optimized workflow for synthesizing N-substituted pyrrole-2,5-dicarboxylic acids.

logical_relationship cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions low_yield Low Overall Yield conditions Sub-optimal Reaction Conditions low_yield->conditions purity Impure Starting Materials/Intermediates low_yield->purity purification Inefficient Purification low_yield->purification side_products Side Product Formation low_yield->side_products optimize_catalyst Optimize Catalyst & Solvent (e.g., Saccharin in MeOH) conditions->optimize_catalyst control_temp_time Control Temperature & Time conditions->control_temp_time purify_intermediates Ensure Intermediate Purity purity->purify_intermediates reval_purification Re-evaluate Purification Strategy purification->reval_purification control_stoich Control Stoichiometry side_products->control_stoich

Caption: Troubleshooting logic for low yields in pyrrole-2,5-dicarboxylic acid synthesis.

References

Technical Support Center: Enhancing Mucic Acid Production in Trichoderma reesei

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of mucic acid (galactaric acid) in Trichoderma reesei.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for this compound production in engineered Trichoderma reesei?

A1: Trichoderma reesei does not naturally produce this compound. The production of this compound is achieved through metabolic engineering. The core strategy involves leveraging the native D-galacturonic acid catabolic pathway. D-galacturonic acid, the primary monomer of pectin, is taken up by the fungus and can be converted to this compound by a heterologously expressed D-galacturonic acid dehydrogenase. To enhance the flux towards this compound, it is crucial to disrupt the native competing pathway that catabolizes D-galacturonic acid. This is typically done by deleting the gene encoding D-galacturonate reductase (GAR1), the first enzyme in the catabolic pathway.[1][2]

Q2: Why is my engineered T. reesei strain not producing any this compound?

A2: Several factors could lead to a lack of this compound production. Here are some common issues to investigate:

  • Ineffective Gene Deletion: The native D-galacturonate reductase gene (gar1) may not have been successfully deleted, leading to the catabolism of D-galacturonic acid instead of its conversion to this compound.[1][2] Verify the gene deletion through PCR and sequencing.

  • Poor Expression of Heterologous Dehydrogenase: The codon usage of the heterologous D-galacturonic acid dehydrogenase gene may not be optimized for T. reesei, leading to low expression levels. Consider codon optimization and using strong constitutive promoters.

  • Sub-optimal Fermentation Conditions: The pH, temperature, and medium composition are critical for this compound production. The optimal pH is around 4, and the ideal temperature is approximately 35°C.[3][4]

  • Absence of Inducer/Co-substrate: Some engineered strains may require a co-substrate like lactose to support growth and cofactor regeneration for the dehydrogenase.[3][4]

Q3: My fermentation broth contains crystals. What are they and how can I manage this?

A3: The crystals are likely this compound (galactaric acid) or its salts. This compound has low solubility, which presents a challenge for microbial production.[3][4] The solubility is influenced by pH, temperature, and the presence of certain ions.[3][4]

  • Solubility Characteristics: Galactaric acid is most soluble at a pH of approximately 4.7 in the presence of ammonium or sodium ions. It is less soluble in the presence of potassium ions. Solubility also increases with temperature.[3][4]

  • Management Strategies: To manage crystallization, you can optimize the fermentation pH and temperature to enhance solubility. A fed-batch strategy for the D-galacturonate feed can also help to maintain its concentration below the solubility limit.[3][4] While crystallization in the fermenter can be a challenge for process control, it can also be leveraged as a potential in-situ product recovery method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low this compound Titer Inefficient conversion of D-galacturonic acid.Overexpress a codon-optimized D-galacturonic acid dehydrogenase. Ensure the native D-galacturonate reductase is deleted.[2]
Sub-optimal fermentation conditions.Optimize pH (around 4.0) and temperature (around 35°C).[3][4]
Insufficient precursor supply.Implement a fed-batch feeding strategy for D-galacturonic acid.[3][4]
Limiting co-substrate.Supplement the medium with a co-substrate like lactose and nitrogen sources such as yeast extract and ammonium.[3][4]
Engineered Strain Shows Poor Growth on D-galacturonic Acid Successful deletion of the D-galacturonate reductase gene (gar1).This is an expected outcome, as the strain can no longer utilize D-galacturonic acid for growth.[1][2] Provide a co-substrate for biomass formation.
Inconsistent Batch-to-Batch Production Variability in inoculum quality.Standardize inoculum preparation, including spore concentration and age.
Fluctuations in fermentation parameters.Ensure tight control of pH, temperature, and dissolved oxygen during fermentation.
Medium component degradation.Sterilize heat-sensitive components like D-galacturonic acid by filtration rather than autoclaving.

Quantitative Data Summary

Table 1: this compound Production in Engineered Trichoderma reesei

ParameterValueReference
Maximum TiterUp to 20 g/L[3][4]
Optimal pH4.0[3][4]
Optimal Temperature35°C[3][4]
Fermentation StrategyFed-batch with lactose co-substrate[3][4]

Experimental Protocols

Protocol 1: Gene Deletion of D-galacturonate Reductase (gar1) in T. reesei

This protocol outlines a general workflow for deleting the gar1 gene using a homologous recombination approach.

  • Construct the Deletion Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the gar1 gene from T. reesei genomic DNA via PCR.

    • Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

    • Assemble the 5' flank, the selectable marker, and the 3' flank into a single linear DNA fragment using fusion PCR or Gibson assembly.

  • Protoplast Preparation and Transformation:

    • Grow T. reesei mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the deletion cassette using a PEG-mediated method.

  • Selection and Screening of Transformants:

    • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin B).

    • Isolate individual transformants and cultivate them.

    • Screen the transformants for the correct integration of the deletion cassette by PCR using primers that bind outside the flanking regions and within the marker gene.

  • Verification:

    • Confirm the deletion of the gar1 gene by Southern blotting or sequencing of the genomic locus.

    • Functionally verify the deletion by testing the inability of the mutant strain to grow on D-galacturonic acid as the sole carbon source.[1]

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a fed-batch fermentation process for producing this compound with an engineered T. reesei strain.

  • Inoculum Preparation:

    • Grow the engineered T. reesei strain on potato dextrose agar (PDA) plates to obtain spores.

    • Inoculate a seed culture in a liquid medium containing a suitable carbon source (e.g., glucose) and grow for 48-72 hours.

  • Bioreactor Setup:

    • Prepare the fermentation medium containing a carbon source for initial growth (e.g., lactose), nitrogen sources (e.g., yeast extract and ammonium salts), and other essential minerals.

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Control the temperature at 35°C and the pH at 4.0.[3][4]

    • Once the initial carbon source is depleted (as indicated by a rise in dissolved oxygen), start the fed-batch phase.

    • Feed a concentrated solution of D-galacturonic acid and a co-substrate like lactose into the bioreactor at a controlled rate.

  • Sampling and Analysis:

    • Take samples periodically to measure biomass, substrate consumption, and this compound concentration using methods like HPLC.

Visualizations

Mucic_Acid_Pathway cluster_T_reesei Trichoderma reesei Cell cluster_native Native Pathway (to be disrupted) cluster_engineered Engineered Pathway GalA_ext D-Galacturonic Acid (extracellular) GalA_int D-Galacturonic Acid (intracellular) GalA_ext->GalA_int Transport GAR1 GAR1 (D-galacturonate reductase) GalA_int->GAR1 Deletion of gar1 GADH GADH (D-galacturonic acid dehydrogenase) (heterologous) GalA_int->GADH NAD(P)+ -> NAD(P)H L_Galactonate L-Galactonate GAR1->L_Galactonate NADPH -> NADP+ Catabolism Further Catabolism L_Galactonate->Catabolism Mucic_Acid This compound (Galactaric Acid) GADH->Mucic_Acid

Caption: Engineered this compound pathway in T. reesei.

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production Phase A Construct gar1 Deletion Cassette C Transform with Cassette A->C B Prepare T. reesei Protoplasts B->C D Select & Screen Mutants C->D E Inoculum Development D->E Verified Mutant F Fed-Batch Fermentation E->F G Monitor & Control (pH, Temp, DO) F->G H Sampling & HPLC Analysis F->H

Caption: Workflow for this compound production.

Troubleshooting_Logic Start Start: Low/No this compound CheckStrain Verify gar1 Deletion & GADH Expression Start->CheckStrain CheckCulture Optimize Fermentation Conditions (pH, Temp) CheckStrain->CheckCulture Strain OK Fail Further Investigation Needed CheckStrain->Fail Genetic Issue CheckFeed Implement Fed-Batch & Add Co-substrate CheckCulture->CheckFeed Conditions OK CheckCulture->Fail Process Issue Success Production Improved CheckFeed->Success Strategy OK CheckFeed->Fail Nutrient Issue

Caption: Troubleshooting logic for low production.

References

Technical Support Center: Managing Mucic Acid Salt Solubility in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of mucic acid and its salts during microbial production.

Troubleshooting Guides

Issue 1: Precipitate Formation in the Bioreactor During Fermentation

Question: I am observing a white precipitate forming in my bioreactor during the microbial production of this compound. What is it, and how can I prevent it?

Answer:

The white precipitate is most likely a salt of this compound, commonly calcium mucate, which has very low solubility in aqueous solutions.[1] This precipitation can lead to several issues, including reduced product yield, difficulties in downstream processing, and potential negative impacts on the microbial host.

Potential Causes and Solutions:

  • High Concentration of Divalent Cations: The presence of divalent cations, particularly calcium (Ca²⁺), in the fermentation medium can lead to the precipitation of highly insoluble calcium mucate.

    • Solution 1: Medium Optimization: Analyze and modify the composition of your fermentation medium to reduce the concentration of calcium ions. Consider replacing components high in calcium with alternatives.

    • Solution 2: Use of Chelating Agents: Introduce a biocompatible chelating agent to the medium to sequester divalent cations and prevent them from reacting with this compound. The choice and concentration of the chelating agent should be carefully optimized to avoid toxicity to the microbial host.

  • Suboptimal pH: The solubility of this compound and its salts is highly dependent on the pH of the solution.

    • Solution: pH Control: Implement a strict pH control strategy in your fermenter. Maintaining the pH at a level where the mucate salt is more soluble can prevent precipitation. For this compound, a pH around 4.7 has been shown to be optimal for the solubility of its ammonium and sodium salts.[2][3] However, the optimal pH for your process will also depend on the physiology of your microbial host.

  • High Product Titer: As the concentration of this compound produced by the microbial host increases, it can exceed the solubility limit of its salts, leading to precipitation.

    • Solution 1: Fed-Batch or Continuous Culture: Employ a fed-batch or continuous culture strategy to maintain the this compound concentration below the precipitation threshold.

    • Solution 2: In Situ Product Recovery (ISPR): Implement an ISPR method, such as reactive extraction, to continuously remove this compound from the fermentation broth as it is produced.

Issue 2: Low Product Yield and Purity After Downstream Processing

Question: My final this compound yield is low, and the purity is poor after attempting to recover it from the fermentation broth containing a precipitate. How can I improve my recovery process?

Answer:

Recovering this compound from a fermentation broth containing precipitated salts requires a multi-step approach to separate the product from the biomass and other impurities.

Potential Causes and Solutions:

  • Inefficient Separation of Biomass from Precipitate: Microbial cells can become entrapped in the crystalline precipitate, making separation by conventional methods like centrifugation difficult.

    • Solution 1: Flocculation: Use flocculating agents to aggregate the biomass, allowing for easier separation from the denser this compound salt crystals.

    • Solution 2: Filtration: Employ filtration techniques, such as microfiltration or depth filtration, to separate the biomass from the fermentation broth containing the precipitate.

  • Co-precipitation of Impurities: Other components in the fermentation broth may co-precipitate with the this compound salt, leading to a final product with low purity.

    • Solution: Washing and Recrystallization: After separating the precipitate from the broth, wash it with a suitable solvent (e.g., cold water or a specific buffer) to remove soluble impurities. For higher purity, the recovered this compound salt can be redissolved under conditions of high solubility (e.g., by adjusting the pH) and then recrystallized under controlled conditions.

  • Loss of Product During Recovery: The choice of recovery method can significantly impact the final yield.

    • Solution: Optimized Recovery Protocol: Develop a tailored downstream processing protocol. This may involve an initial separation of the precipitate, followed by acidification to convert the this compound salt to the less soluble free acid form, which can then be more easily isolated and purified.

Frequently Asked Questions (FAQs)

Q1: What are the solubility characteristics of different this compound salts?

A1: The solubility of this compound and its salts varies significantly. This compound itself has low solubility in cold water. Calcium mucate is known to be highly insoluble. In contrast, the ammonium and sodium salts of this compound are more soluble, with the highest solubility observed around pH 4.7.[2][3] The potassium salt of this compound is reported to be less soluble than the sodium and ammonium salts.[2][3]

Q2: How does pH affect the solubility of this compound and its salts?

A2: The pH of the solution is a critical factor influencing the solubility of this compound and its salts. The solubility of galactaric acid (this compound) in the presence of sodium or ammonium ions is highest around pH 4.7.[2][3] At lower pH values, the less soluble free acid form predominates. At higher pH values, the formation of less soluble divalent cation salts (like calcium mucate) can occur if these cations are present in the medium.

Q3: What is the physiological impact of this compound salt precipitation on the microbial host?

A3: The accumulation of organic acids and the subsequent decrease in extracellular pH can cause stress to the microbial host, such as E. coli. This "acid stress" can inhibit growth and metabolic activity by disrupting the internal pH and anion pool of the cytoplasm.[2] While the direct physical impact of salt crystal formation on microbial cells is less characterized, the underlying chemical changes in the fermentation broth are known to be detrimental.

Q4: Can I control the crystal size and morphology of the precipitated this compound salt?

A4: Yes, the crystal size and morphology can be influenced by controlling the crystallization conditions. Factors such as the rate of supersaturation, mixing, and temperature can affect the final properties of the crystals.[4] In a fermentation setting, controlling the rate of this compound production (and thus the rate of supersaturation) through strategies like fed-batch feeding can influence crystal formation. Additionally, preventing crystal agglomeration can be achieved by optimizing stirring speed and potentially using additives.

Data Presentation

Table 1: Solubility of this compound and its Salts

CompoundCationSolubility (g/L)Temperature (°C)pHNotes
This compoundH⁺~3.320AcidicLow solubility in cold water.
Calcium MucateCa²⁺Very Low20NeutralHighly insoluble, common precipitate in fermentation.[1]
Sodium MucateNa⁺~25257Solubility increases with temperature.[1]
Sodium MucateNa⁺~33607Solubility increases with temperature.[1]
Potassium MucateK⁺LowNot SpecifiedNot SpecifiedLess soluble than sodium and ammonium salts.[2][3]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with pH Control for E. coli

This protocol is adapted for high-density cultivation of E. coli for organic acid production, with a focus on preventing product precipitation through pH and substrate feeding control.

  • Inoculum Preparation:

    • Inoculate a single colony of the this compound-producing E. coli strain into 5 mL of Luria-Bertani (LB) medium.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate a larger volume of defined medium for the seed culture.

  • Bioreactor Setup:

    • Prepare the bioreactor with a defined minimal medium, ensuring it is low in calcium concentration.

    • Sterilize the bioreactor and medium.

    • Calibrate the pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in DO and a change in pH.

    • Maintain the pH at a setpoint optimal for both cell growth and this compound salt solubility (e.g., around 7.0 for the initial growth phase, potentially lowered during the production phase). Control the pH by the automated addition of a base (e.g., NH₄OH or NaOH) and an acid (e.g., H₃PO₄).

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed, initiate the feeding of a concentrated sterile feed solution containing the primary carbon source (e.g., glucose) and other necessary nutrients.

    • Employ an exponential feeding strategy to maintain a constant specific growth rate, thereby controlling the rate of this compound production.

    • Continue to maintain the pH at the desired setpoint. If this compound production leads to a decrease in pH, the base addition will counteract this.

  • Monitoring:

    • Regularly take samples to measure optical density (OD₆₀₀), substrate concentration, and this compound titer.

    • Monitor the fermentation broth for any signs of precipitation.

Protocol 2: In Situ Product Recovery (ISPR) by Reactive Extraction

This protocol describes a general method for the reactive extraction of a dicarboxylic acid like this compound from a fermentation broth.

  • Solvent and Extractant Selection:

    • Choose a biocompatible and water-immiscible organic solvent.

    • Select an extractant that can form a reversible complex with this compound. Tertiary and quaternary amines are common choices for carboxylic acids.

  • Extraction Setup:

    • The reactive extraction can be performed in a separate liquid-liquid extraction unit connected to the fermenter in a bypass loop, or directly in the fermenter if a biocompatible solvent system is used.

  • Extraction Process:

    • Continuously circulate the fermentation broth through the extraction unit.

    • In the extractor, the broth is mixed with the organic solvent containing the extractant.

    • The this compound will react with the extractant and be transferred to the organic phase.

    • The phases are then allowed to separate, and the aqueous phase (broth) is returned to the fermenter.

  • Back-Extraction (Stripping):

    • The this compound-loaded organic phase is then sent to a stripping unit.

    • In the stripper, the organic phase is contacted with an aqueous solution that can reverse the complexation, such as a solution with a high pH or a high salt concentration.

    • The this compound is transferred back to the new aqueous phase in a concentrated and purified form.

  • Solvent Regeneration:

    • The regenerated organic solvent is recycled back to the extraction unit.

Mandatory Visualization

Experimental_Workflow_for_Managing_Mucic_Acid_Precipitation cluster_fermentation Fermentation Stage cluster_strategies Management Strategies cluster_downstream Downstream Processing Details start Start Fermentation fermentation This compound Production in Microbial Host start->fermentation precipitation_check Precipitation Observed? fermentation->precipitation_check ph_control Strategy 1: pH Control precipitation_check->ph_control Yes ispr Strategy 2: In Situ Product Recovery precipitation_check->ispr Yes downstream Strategy 3: Downstream Processing of Precipitate precipitation_check->downstream Yes end End Product Recovery precipitation_check->end No separation Separate Precipitate and Biomass downstream->separation washing Wash Precipitate separation->washing recrystallization Recrystallize for Purity washing->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for managing this compound precipitation.

Signaling_Pathway_Acid_Stress_Response cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_cytoplasm mucic_acid High this compound Concentration membrane Cell Membrane mucic_acid->membrane Diffusion of undissociated acid internal_ph Internal pH Decrease membrane->internal_ph anion_acc Anion Accumulation membrane->anion_acc cytoplasm Cytoplasm stress_response Acid Stress Response Genes internal_ph->stress_response anion_acc->stress_response growth_inhibition Growth Inhibition stress_response->growth_inhibition

Caption: Simplified acid stress response in a microbial host.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantification of organic acids across various industries, including pharmaceuticals, food and beverage, and environmental analysis. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative overview of different HPLC methods for organic acid analysis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting and validating appropriate methodologies.

Comparison of Chromatographic Methods

The choice of chromatographic column and mobile phase is pivotal for the effective separation of organic acids. A comparative study highlights the performance of Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods for the analysis of ten common organic acids.

Performance of Different HPLC Columns

The selection of a suitable chromatographic column is a critical step in developing an HPLC method for organic acid analysis, as these compounds are often highly polar and difficult to retain on traditional reversed-phase columns.[1][2][3] Ion-exchange and ion-exclusion chromatography are also common choices for separating these weak acids.[4][5]

One comparative study evaluated two distinct column types for the analysis of ten organic acids: a Reversed-Phase C18 column (Titank C18) and a Hydrophilic Interaction Liquid Chromatography (HILIC) column (Poroshell 120 HILIC-Z).[1][2] The C18 column separates organic acids in their molecular (protonated) state, typically requiring a mobile phase with a low pH.[1] In contrast, the HILIC column retains and separates the organic acids in their ionic (deprotonated) state, utilizing a mobile phase with a higher pH.[1] The study concluded that these two approaches are complementary and can be used to mitigate various matrix interferences.[1][2]

The Agilent Polaris C18-A, a polar-embedded C18 column, has also been shown to effectively retain and separate polar organic acids using a highly aqueous mobile phase without suffering from phase collapse.[3]

The following tables summarize the validation parameters for the RP-HPLC and HILIC methods for the simultaneous determination of ten organic acids.

Table 1: Method Validation Parameters for Reversed-Phase HPLC of 10 Organic Acids [1]

Organic AcidLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Oxalic acid>0.9990.0150.05090.1-108.21.2-5.6
Tartaric acid>0.9990.0310.10388.5-105.30.9-6.3
Quinic acid>0.9990.0080.02792.3-110.50.4-4.8
Malic acid>0.9990.0210.07085.7-103.41.5-7.4
Shikimic acid>0.9990.0020.00791.5-106.80.8-5.1
Lactic acid>0.9990.5211.73789.8-107.61.3-6.9
Acetic acid>0.9990.1560.52087.2-104.52.1-7.1
Citric acid>0.9990.0120.04093.6-109.10.6-4.5
Succinic acid>0.9990.0090.03090.8-108.81.1-5.9
Fumaric acid>0.9990.0040.01392.1-107.30.7-4.2

Table 2: Method Validation Parameters for HILIC of 10 Organic Acids [1]

Organic AcidLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Oxalic acid>0.9990.0130.04391.3-107.51.4-5.2
Tartaric acid>0.9990.0280.09389.2-106.11.1-6.0
Quinic acid>0.9990.0070.02393.1-109.80.5-4.9
Malic acid>0.9990.0190.06386.9-104.21.8-7.0
Shikimic acid>0.9990.0030.00992.4-107.70.9-5.4
Lactic acid>0.9990.4591.53090.5-108.31.5-6.5
Acetic acid>0.9990.1370.45788.1-105.42.3-6.8
Citric acid>0.9990.0110.03794.2-108.50.8-4.3
Succinic acid>0.9990.0080.02791.6-109.41.3-5.5
Fumaric acid>0.9990.0030.01092.8-108.10.6-4.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established and validated procedures for organic acid analysis.

Sample Preparation

Effective sample preparation is essential to isolate target analytes from complex matrices, remove interferences, and concentrate the analytes.[6] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6][7]

Solid-Phase Extraction (SPE) for Wine Samples [8] This protocol is optimized for the quantitative determination of tartaric, malic, shikimic, lactic, citric, and succinic acids in wine.[8]

  • Cartridge Conditioning: Wash a C18 SPE cartridge with 10 mL of methanol, followed by 10 mL of deionized water.[9]

  • Sample Loading: Pass 8 mL of the filtered wine sample through the conditioned cartridge.[9]

  • Elution: Discard the first 3 mL and collect the subsequent 5 mL for analysis.[9]

Chromatographic Conditions

Reversed-Phase HPLC Method [1]

  • Instrument: HPLC with a Diode-Array Detector (DAD).

  • Column: Titank C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 40 mmol/L potassium dihydrogen phosphate solution (pH 2.4) at a ratio of 2:98 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

HILIC Method [1]

  • Instrument: HPLC with a DAD.

  • Column: Poroshell 120 HILIC-Z (150 mm x 3.0 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mmol/L potassium dihydrogen phosphate solution (pH 6.7) at a ratio of 81:19 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

HPLC Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10][11] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select HPLC Method & Column A->B C Optimize Chromatographic Conditions B->C D Define Validation Parameters (ICH) C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M

Workflow for HPLC Method Validation.

This comprehensive guide provides a foundation for researchers and scientists to understand, compare, and implement validated HPLC methods for organic acid analysis. By following established protocols and adhering to validation guidelines, the generation of high-quality, reliable data for research, development, and quality control is ensured.

References

A Researcher's Guide to the Qualitative Analysis of Mucic Acid: LC-MS/MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate identification of metabolites and signaling molecules is paramount. Mucic acid, a dicarboxylic acid derived from galactose, plays a role in various biological and industrial processes. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the qualitative analysis of this compound, supported by experimental data and protocols. We also explore alternative analytical techniques, offering a holistic view for selecting the most suitable method for your research needs.

LC-MS/MS: A High-Sensitivity Approach for this compound Detection

LC-MS/MS has emerged as a powerful tool for the analysis of polar metabolites like this compound, offering high sensitivity and selectivity. This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for this compound

The following protocol is based on established methodologies for the analysis of this compound and other polar organic acids.

1. Sample Preparation:

Given the polar nature of this compound, sample preparation aims to remove interfering substances while ensuring the analyte remains in solution.

  • For Biological Fluids (e.g., Plasma, Urine):

    • To 100 µL of the sample, add 400 µL of ice-cold methanol (containing an internal standard, if quantitative analysis is desired).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • For Cell or Tissue Extracts:

    • Homogenize the sample in an 80% methanol solution.

    • Follow steps 3-6 as described for biological fluids.

2. Liquid Chromatography (LC) Conditions:

The separation of this compound is typically achieved using a column designed for polar compounds.

ParameterValue
Column Imtakt Intrada Organic Acid, 150 x 2 mm[1]
Mobile Phase A 10% Acetonitrile / 90% Water / 0.1% Formic Acid[1]
Mobile Phase B 10% Acetonitrile / 90% 100mM Ammonium Formate[1]
Gradient 0-1 min: 0% B, 1-7 min: 0-100% B, 7-10 min: 100% B, 10-10.1 min: 100-0% B, 10.1-18 min: 0% B[1]
Flow Rate 0.2 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity.

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Ionspray Voltage -4500 V[1]
Ion Source Temperature 400°C[1]
Precursor Ion (Q1) m/z 209.1[1]

MRM Transitions for this compound:

Product Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
84.8-45 V-18 V
190.8-45 V-14 V
70.9-45 V-34 V
Data sourced from Imtakt Corporation technical documentation. [1]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Cold Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (Intrada Organic Acid Column) Filtration->LC_Separation MS_Ionization Ionization (ESI-) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Peak Identification) Data_Acquisition->Qualitative_Analysis

Figure 1: Experimental workflow for the LC-MS/MS qualitative analysis of this compound.

Comparison with Alternative Methods

While LC-MS/MS offers superior sensitivity and specificity, other methods can be employed for the qualitative detection of this compound, each with its own advantages and limitations.

MethodPrincipleAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass analysis of the precursor ion and its specific fragment ions.High sensitivity and specificity, suitable for complex matrices, provides structural information.High instrument cost, requires expertise for method development and data analysis.
This compound Test Oxidation of galactose or galactose-containing compounds with nitric acid to form insoluble this compound crystals.[1][2][3]Simple, low cost, highly specific for galactose-containing structures.[2]Not quantitative, requires overnight incubation, may not be suitable for complex mixtures, harsh reagents.
Gas Chromatography-MS (GC-MS) Derivatization to increase volatility, followed by separation and mass analysis.High chromatographic resolution, established libraries for spectral matching.Requires derivatization which adds a step and potential for variability, not suitable for non-volatile compounds.
Ion Exclusion Chromatography with UV or RI Detection Separation based on ion exclusion, followed by non-specific detection.[3]Robust, simpler instrumentation than MS.Low sensitivity and specificity, susceptible to interference from co-eluting compounds.[3]

Conclusion

For the qualitative analysis of this compound, LC-MS/MS stands out as the premier technique, offering unparalleled sensitivity and specificity, which is crucial for reliable identification in complex biological matrices. The provided experimental protocol and MRM transitions offer a solid foundation for researchers to develop and implement this method in their laboratories. However, for initial screening or in resource-limited settings, the classical this compound test remains a viable, albeit less sophisticated, alternative. The choice of analytical method will ultimately depend on the specific research question, the nature of the sample, and the available resources.

References

Comparative Solubility of Mucic Acid and Glucaric Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of mucic acid and D-glucaric acid, two structurally similar aldaric acids. While both share the same chemical formula (C₆H₁₀O₈), their distinct stereochemistry leads to significant differences in their physical properties, most notably their solubility. This difference is critical in various applications, from chemical synthesis to drug formulation.

Overview and Key Differences

This compound (or galactaric acid) is an achiral meso compound derived from the oxidation of galactose. Its symmetrical structure allows for efficient crystal packing.[1][2] In contrast, D-glucaric acid (or D-saccharic acid), derived from glucose, is a chiral molecule.[3] This fundamental structural variance is the primary determinant of their differing solubilities.

The most striking difference lies in their aqueous solubility. Glucaric acid is significantly more soluble in water than this compound.[1][4] This is attributed to the symmetrical nature of this compound, which leads to a more stable crystal lattice with strong intermolecular hydrogen bonding, making it harder for water molecules to solvate it.[1] This is also reflected in their melting points: this compound melts at a much higher temperature (210-230°C) than glucaric acid (125-126°C), indicating a more stable crystal structure.[1][4]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and glucaric acid in water. Data for organic solvents is less standardized, but general solubility characteristics are noted.

CompoundSolventSolubilityTemperature (°C)
This compound Water3.3 mg/mL (0.33 g/100 mL)[1][4]Not Specified
WaterNearly insoluble in cold water, slightly soluble in hot water.[2][5]-
AlcoholInsoluble.[2][5]-
EtherVery slightly soluble.-
D-Glucaric Acid Water63 mg/mL (6.3 g/100 mL)[1][4]Not Specified
Water (as Monopotassium salt)~16 g/L (1.6 g/100 mL) at pH 3.5.[6]22
D-Glucaro-1,4-lactone Ethanol, DMSO, DMF~20 mg/mL.[7]Not Specified
PBS (pH 7.2)~10 mg/mL.[7]Not Specified

Note: Solubility data can vary between sources. D-glucaric acid exists in equilibrium with its lactone forms in solution, which can influence solubility measurements.[3]

Factors Influencing Solubility: A Molecular Perspective

The disparity in solubility can be primarily explained by the stereochemistry of the hydroxyl groups along the carbon chain.

  • This compound: As a meso compound, this compound has a plane of symmetry. This symmetry facilitates a highly ordered, stable crystalline structure with extensive intermolecular hydrogen bonding. This high lattice energy requires more energy to overcome during the dissolution process, resulting in low solubility in most solvents.[1]

  • Glucaric Acid: Lacking this internal symmetry, glucaric acid does not pack as efficiently into a crystal lattice. This results in weaker intermolecular forces compared to this compound. Consequently, less energy is required to break the crystal lattice, allowing solvent molecules, particularly water, to solvate the molecule more readily, leading to higher solubility.[1]

The relationship between molecular structure, crystal packing, and solubility is visualized in the diagram below.

G Logical Relationship: Structure vs. Solubility MA_Struct Symmetrical (Meso) Structure MA_Packing Efficient Crystal Packing (High Lattice Energy) MA_Struct->MA_Packing leads to MA_Solubility Low Solubility MA_Packing->MA_Solubility results in GA_Struct Asymmetrical (Chiral) Structure GA_Packing Less Efficient Packing (Lower Lattice Energy) GA_Struct->GA_Packing leads to GA_Solubility High Solubility GA_Packing->GA_Solubility results in

Figure 1. Influence of molecular symmetry on solubility.

Experimental Protocol: Determining Aqueous Solubility

The following is a generalized protocol for determining the solubility of a solid organic acid in water, based on the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound or glucaric acid in deionized water at a specific temperature.

Materials:

  • This compound or D-glucaric acid (analytical grade)

  • Deionized water

  • Constant temperature water bath or incubator

  • Scintillation vials or sealed test tubes

  • Magnetic stirrer and stir bars (optional)

  • 0.45 µm syringe filters

  • Calibrated analytical balance

  • HPLC or a validated titration method for concentration analysis

  • pH meter

Experimental Workflow Diagram

G Experimental Workflow: Isothermal Solubility Determination A 1. Preparation Add excess solid to vial with known volume of water. B 2. Equilibration Incubate at constant temperature with agitation for 24-48h. A->B C 3. Phase Separation Allow solid to settle. Optionally, centrifuge. B->C D 4. Filtration Filter supernatant through a 0.45 µm syringe filter. C->D E 5. Quantification Analyze the concentration of the filtrate via HPLC or titration. D->E F 6. Calculation Calculate solubility in mg/mL or mol/L. E->F

Figure 2. Isothermal solubility determination workflow.

Procedure:

  • Preparation: Add an excess amount of the solid acid to a series of vials containing a precise volume of deionized water. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature water bath.[5] Agitate the samples (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Analyze the concentration of the acid in the filtered saturated solution.

    • For Titration: Titrate a known volume of the filtrate with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein).

    • For HPLC: A more precise method involves using High-Performance Liquid Chromatography with a suitable column and detector (e.g., UV or RI) to determine the concentration against a series of known standards.

  • Calculation: Based on the concentration determined in the filtrate, calculate the solubility of the acid in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

This entire procedure should be repeated multiple times to ensure the reproducibility of the results.

Conclusion

The significant difference in aqueous solubility between this compound and glucaric acid is a direct consequence of their molecular stereochemistry. The symmetrical, meso structure of this compound leads to a highly stable crystal lattice and, therefore, very low solubility.[1][5] The chiral, asymmetrical nature of D-glucaric acid results in less efficient crystal packing and, consequently, much higher solubility.[1][4] This fundamental property is a key consideration for researchers in fields ranging from polymer synthesis, where this compound's insolubility can be advantageous for separation[8], to pharmacology, where the bioavailability of glucaric acid and its derivatives is of interest[3].

References

Distinguishing galactose from other sugars using the mucic acid test.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise sugar identification, the mucic acid test offers a specific method for distinguishing galactose and galactose-containing saccharides from other common sugars. This guide provides a comprehensive comparison of the test's performance with various sugars, supported by experimental data and detailed protocols.

The this compound test is a chemical assay that utilizes concentrated nitric acid to oxidize sugars. The specificity of this test for galactose lies in the unique solubility properties of its oxidation product. When oxidized, galactose forms this compound (galactaric acid), a dicarboxylic acid that is sparingly soluble in cold water, resulting in the formation of characteristic crystals.[1][2] Other sugars, when subjected to the same treatment, are oxidized to more soluble dicarboxylic acids, thus yielding a negative result.[1][2]

Comparative Performance of the this compound Test

The efficacy of the this compound test in differentiating galactose from other sugars is summarized in the table below. The key differentiator is the solubility of the resulting dicarboxylic acid.

SugarChemical StructureOxidation ProductSolubility of Oxidation Product in WaterExpected ResultCrystal Morphology (if applicable)
Galactose AldohexoseThis compound (Galactaric Acid)3.3 mg/mL[1][3]Positive (Insoluble Crystals)Rod-shaped, rectangular[2][4][5]
Glucose AldohexoseGlucaric Acid (Saccharic Acid)63 mg/mL (or higher)[1][3]Negative (No Crystals)Not applicable
Fructose KetohexoseTrihydroxyglutaric acid, Glycolic acid, Tartaric acidSolubleNegative (No Crystals)Not applicable
Lactose Disaccharide (Glucose + Galactose)This compound (from Galactose unit)3.3 mg/mL[1][3]Positive (Insoluble Crystals)Rod-shaped, rectangular[2][4][5]
Sucrose Disaccharide (Glucose + Fructose)Oxalic acid, Tartaric acid, Glucaric acidSolubleNegative (No Crystals)Not applicable

Experimental Protocol

The following is a detailed methodology for performing the this compound test.

Materials:

  • Test tubes

  • Pipettes

  • Water bath

  • Microscope and glass slides

  • Sugar solutions (1% w/v) of galactose, glucose, fructose, lactose, and sucrose

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Sample Preparation: To 1 mL of each sugar solution in separate, clearly labeled test tubes, add 1 mL of concentrated nitric acid.

  • Oxidation: Place the test tubes in a boiling water bath for 60-90 minutes. The heating step should be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen dioxide fumes.

  • Concentration: Continue heating until the volume of the solution is reduced to approximately 2-3 mL.

  • Crystallization: Remove the test tubes from the water bath and allow them to cool to room temperature. For optimal crystal formation, let the tubes stand undisturbed overnight.

  • Observation: The formation of a white, crystalline precipitate at the bottom of the tube indicates a positive result.

  • Microscopic Examination: To confirm the presence and morphology of the crystals, a small amount of the precipitate can be transferred to a glass slide and observed under a microscope.

Visualizing the Process and Chemistry

Experimental Workflow

The logical flow of the this compound test, from sample preparation to result interpretation, is depicted in the following diagram.

MucicAcidTestWorkflow This compound Test Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start with Sugar Samples (Galactose, Glucose, Fructose, Lactose, Sucrose) add_acid Add Concentrated Nitric Acid start->add_acid heat Heat in Boiling Water Bath (60-90 minutes) add_acid->heat cool Cool to Room Temperature (Allow to stand overnight) heat->cool observe Observe for Precipitate cool->observe microscopy Microscopic Examination observe->microscopy positive Positive Result (Crystals Formed) observe->positive Precipitate Present negative Negative Result (No Crystals) observe->negative No Precipitate

Caption: Workflow of the this compound Test.

Chemical Transformation of Galactose

The underlying chemical reaction for a positive this compound test is the oxidation of galactose to the insoluble this compound.

GalactoseOxidation Oxidation of Galactose to this compound galactose Galactose (C₆H₁₂O₆) hno3 + Concentrated HNO₃ (Oxidizing Agent) galactose->hno3 mucic_acid This compound (C₆H₁₀O₈) (Insoluble Precipitate) hno3->mucic_acid Oxidation

Caption: Chemical reaction of a positive this compound test.

References

Unraveling the Solubility Puzzle: Why Glucose Oxidation Bypasses Insoluble Crystal Formation Seen with Galactose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The differential metabolic fates of glucose and galactose, two closely related monosaccharides, present a fascinating case study in the profound impact of subtle stereochemical differences on biological outcomes. While both sugars are central to cellular energy production, their oxidative pathways yield products with remarkably different physicochemical properties. Notably, the oxidation of galactose can lead to the formation of insoluble crystals, a phenomenon not observed with glucose. This guide provides a comprehensive comparison of the oxidation pathways of glucose and galactose, presenting experimental data on the solubility of their metabolites and detailing the underlying molecular mechanisms responsible for these divergent behaviors.

Comparative Solubility of Glucose and Galactose Metabolites

The disparity in the aqueous solubility of the oxidation and reduction products of glucose and galactose is stark. The following table summarizes key quantitative data, highlighting the poor solubility of galactose-derived products compared to their highly soluble glucose-derived counterparts.

Sugar DerivativeChemical FormulaMolar Mass ( g/mol )Water Solubility ( g/100 mL)Temperature (°C)
Glucose-derived
D-GlucoseC₆H₁₂O₆180.16~9125
D-Gluconic acidC₆H₁₀O₇196.16Highly soluble25
D-Glucaric acidC₆H₁₀O₈210.14Highly soluble25
D-SorbitolC₆H₁₄O₆182.17~23525
Galactose-derived
D-GalactoseC₆H₁₂O₆180.16~6825
Galactonic acidC₆H₁₀O₇196.16Soluble25
Galactaric acid (Mucic acid)C₆H₁₀O₈210.140.3314
Galactitol (Dulcitol)C₆H₁₄O₆182.17~3.115

The Divergent Metabolic Pathways of Glucose and Galactose

The metabolic routes of glucose and galactose oxidation illustrate how these sugars are processed in the body. While glucose is readily metabolized through well-established pathways, galactose metabolism can lead to the accumulation of poorly soluble byproducts, particularly in individuals with certain enzymatic deficiencies.

Glucose_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Gluconic_acid Gluconic Acid Glucose->Gluconic_acid Oxidation Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs OxPhos Oxidative Phosphorylation Krebs->OxPhos NADH, FADH2 Glucaric_acid Glucaric Acid Gluconic_acid->Glucaric_acid Oxidation

Figure 1. Simplified metabolic pathway of glucose. Glucose is primarily metabolized via glycolysis to produce energy. Alternative pathways include its reduction to sorbitol and oxidation to gluconic and glucaric acids.

Galactose_Metabolism Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonic_acid Galactonic Acid Galactose->Galactonic_acid Oxidation UDP_Galactose UDP-Galactose Galactose1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose1P Glucose-1-Phosphate UDP_Glucose->Glucose1P Glycolysis Glycolysis Glucose1P->Glycolysis Galactaric_acid Galactaric Acid (this compound) Galactonic_acid->Galactaric_acid Oxidation

Figure 2. Simplified metabolic pathway of galactose. Galactose is converted to a glucose intermediate via the Leloir pathway to enter glycolysis. Alternative pathways can lead to the production of galactitol and galactaric acid.

Experimental Protocols

Determination of Aqueous Solubility of Sugar Derivatives

A standardized method for determining the aqueous solubility of the sugar derivatives listed in the table is crucial for obtaining reliable and comparable data. The following protocol outlines a general procedure based on the equilibrium solubility method.

1. Materials and Equipment:

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Deionized water

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the purified sugar derivative to a series of vials.

    • Add a known volume of deionized water to each vial.

    • Securely cap the vials and place them in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

    • Stir the solutions vigorously using magnetic stirrers for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of the sugar derivative of known concentrations.

    • Analyze both the standard solutions and the filtered saturated samples using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the sugar derivative in the saturated sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL using the determined concentration and the density of the solution (which can be measured or approximated as the density of water for dilute solutions).

The Stereochemical Basis for Divergent Solubilities

The key to understanding the difference in solubility lies in the stereochemistry of glucose and galactose and their oxidized dicarboxylic acid forms, glucaric acid and galactaric acid.

Figure 3. The logical relationship between stereochemistry and the solubility of glucose and galactose oxidation products.

Glucose and galactose are C4 epimers, meaning they differ only in the spatial arrangement of the hydroxyl group at the fourth carbon atom. This seemingly minor structural variance has profound consequences for the properties of their corresponding aldaric acids.

  • D-Glucaric Acid: The oxidation of both the aldehyde and primary alcohol groups of D-glucose yields D-glucaric acid. Due to the specific arrangement of its hydroxyl groups, D-glucaric acid is an asymmetrical molecule. This asymmetry hinders the formation of a tightly packed, stable crystal lattice. As a result, the interactions between D-glucaric acid molecules and water are more energetically favorable, leading to its high solubility.

  • Galactaric Acid (this compound): In contrast, the oxidation of D-galactose produces galactaric acid, also known as this compound. The stereochemistry of galactose results in a symmetrical, meso-compound structure for galactaric acid. This molecular symmetry allows for a very efficient and stable packing in a crystal lattice, with strong intermolecular hydrogen bonding. The energy required to break these strong intermolecular forces in the crystal and dissolve the molecule in water is significantly higher. Consequently, galactaric acid has very low solubility in water and readily forms insoluble crystals.

Similarly, the reduction product of galactose, galactitol (dulcitol), is also less soluble than sorbitol, the reduction product of glucose. This difference can also be attributed to the stereochemical arrangement of the hydroxyl groups, which influences the efficiency of crystal lattice formation.

Conclusion

The formation of insoluble crystals during galactose oxidation, but not glucose oxidation, is a direct consequence of the stereochemical differences between the two monosaccharides. The symmetrical nature of the galactose oxidation product, galactaric acid, facilitates the formation of a stable and tightly packed crystal lattice, resulting in low aqueous solubility. Conversely, the asymmetrical structure of the glucose oxidation product, D-glucaric acid, disrupts efficient crystal packing, leading to high solubility.

For researchers in drug development and related fields, this comparison underscores the critical importance of stereochemistry in determining the metabolic fate and physicochemical properties of molecules. Understanding these fundamental principles is essential for predicting the behavior of drug candidates and for designing molecules with desired solubility and metabolic profiles. The potential for insoluble metabolite formation, as exemplified by galactose, is a crucial consideration in toxicology and drug safety assessments.

A Comparative Guide to the Synthesis of Mucic Acid: Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a synthetic pathway can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis and the emerging microbial synthesis of mucic acid, a versatile platform chemical.

This compound, a dicarboxylic acid, holds promise as a bio-based building block for polymers, resins, and pharmaceutical intermediates. Its synthesis, however, presents a choice between established chemical methods and innovative biotechnological approaches. This guide delves into the specifics of each, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to inform your selection process.

At a Glance: Comparing Key Performance Indicators

The following table summarizes the key quantitative metrics for the chemical and microbial synthesis of this compound.

ParameterChemical Synthesis (Nitric Acid Oxidation)Microbial Synthesis (Engineered Trichoderma reesei)
Starting Material D-galactose or lactoseD-galacturonic acid (from pectin)
Typical Yield ~75% (from lactose with catalyst)[1]0.99 g/g (from D-galacturonic acid)[2]
Product Titer Not applicable (batch chemical reaction)Up to 53 g/L[2]
Productivity Dependent on reaction scale and workup time~0.17 g/L/h (estimated from 53 g/L in 309 h)[3]
Purity High, but requires purification from byproductsHigh, with potential for crystallization from broth[4]
Key Byproducts Nitrogen oxides (NOx), oxalic acid[5]Biomass, residual media components
Environmental Impact Use of corrosive and fuming nitric acid, generation of greenhouse gases (NOx)Milder reaction conditions, use of renewable feedstocks, but requires sterile processing and energy for fermentation

Experimental Protocols: A Step-by-Step Look

Chemical Synthesis: Nitric Acid Oxidation of D-Galactose

This protocol is based on the established method of oxidizing galactose with nitric acid.[6][7]

Materials:

  • D-galactose

  • Concentrated nitric acid (HNO₃)

  • Distilled water

  • Boiling water bath

  • Fume hood

  • Glassware (test tubes, beakers)

Procedure:

  • In a fume hood, dissolve D-galactose in distilled water to create a solution (e.g., 100 g/L).[8]

  • Carefully add concentrated nitric acid to the galactose solution. A typical molar ratio of galactose to HNO₃ is 1:9.[8]

  • Heat the mixture in a boiling water bath. Brown fumes of nitrogen dioxide will be evolved.[7]

  • Continue heating until the volume of the solution is significantly reduced (e.g., to about 1 mL for a small-scale reaction).[6]

  • Remove the mixture from the water bath and allow it to cool slowly at room temperature.

  • Insoluble crystals of this compound will precipitate out of the solution.[7]

  • The crystals can be collected by filtration, washed with cold water, and dried.

Microbial Synthesis: Fed-Batch Fermentation with Engineered Trichoderma reesei

This protocol is based on the fed-batch cultivation of a genetically engineered Trichoderma reesei strain designed for this compound production from D-galacturonic acid.[3][4]

Materials:

  • Engineered Trichoderma reesei strain (e.g., VTT D-161646 or a more productive derivative)

  • D-galacturonic acid

  • Glucose (as a co-substrate)

  • Yeast extract

  • Basal salt medium

  • Fermenter with pH, temperature, and dissolved oxygen control

  • Shaker incubator for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture of the engineered T. reesei strain in a suitable medium containing glucose and yeast extract.

    • Incubate in a shaker at the appropriate temperature (e.g., 35°C) until sufficient biomass is achieved.[4]

  • Fermentation:

    • Sterilize the fermenter containing the initial batch medium with D-galacturonic acid, glucose, and yeast extract.

    • Inoculate the fermenter with the seed culture.

    • Maintain the fermentation at a controlled pH (e.g., 4.0) and temperature (e.g., 35°C).[4]

    • Implement a fed-batch strategy by continuously or intermittently feeding a concentrated solution of D-galacturonic acid and glucose.

    • Monitor the fermentation for key parameters such as biomass growth, substrate consumption, and this compound production.

  • Product Recovery:

    • At the end of the fermentation, separate the biomass from the culture broth by centrifugation or filtration.

    • This compound, which has low solubility at the fermentation pH, may crystallize out of the broth upon cooling.[4]

    • The crystals can be collected, washed, and further purified if necessary.

Visualizing the Pathways

To better understand the transformations occurring in both synthetic routes, the following diagrams illustrate the chemical reaction and the engineered microbial metabolic pathway.

chemical_synthesis Galactose D-Galactose Mucic_Acid This compound Galactose->Mucic_Acid Oxidation HNO3 Nitric Acid (HNO₃) HNO3->Galactose

Chemical synthesis of this compound.

microbial_synthesis cluster_cell Engineered Trichoderma reesei Galacturonic_Acid D-Galacturonic Acid Udh Uronate Dehydrogenase (bacterial enzyme) Galacturonic_Acid->Udh Native_Pathway Native D-Galacturonic Acid Catabolism Galacturonic_Acid->Native_Pathway Blocked Mucic_Acid This compound Udh->Mucic_Acid Oxidation

References

A Comparative Guide to the X-ray Crystallography of Mucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the single-crystal X-ray diffraction analysis of mucic acid with a structurally related alternative, meso-tartaric acid. Experimental data, protocols, and a visual workflow are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of crystallography.

Introduction to this compound Crystallography

This compound, also known as galactaric acid, is an aldaric acid derived from galactose.[1][2][3] Its symmetrical, meso structure makes it an interesting subject for crystallographic studies, as it is optically inactive despite possessing chiral carbon atoms.[1] Recent research has highlighted the exceptional mechanical properties of this compound crystals, such as high stiffness and hardness, which are attributed to its extensive network of intermolecular hydrogen bonds and dense molecular packing.[4][5][6] Understanding the crystal structure of this compound is therefore crucial for elucidating the structure-property relationships in organic materials.

Comparative Crystallographic Data

The crystallographic parameters of this compound are compared with those of meso-tartaric acid, another meso-aldaric acid. This comparison highlights the differences in their crystal packing and unit cell dimensions. The data is summarized in the table below.

ParameterThis compoundmeso-Tartaric Acid (Triclinic Anhydrous)meso-Tartaric Acid (Monoclinic Monohydrate)
Crystal System TriclinicTriclinicMonoclinic
Space Group P1̄P1̄P2₁/c
a (Å) 4.9176(2)9.4595.215
b (Å) 5.8208(2)6.4645.019
c (Å) 6.8535(2)5.39625.92
α (°) 92.264(1)68.9990
β (°) 94.208(1)76.3699.72
γ (°) 93.549(1)75.7790
Z 1 (half a molecule in the asymmetric unit)24
Density (g cm⁻³) 1.790Not specifiedNot specified

Data for this compound sourced from[4]. Data for meso-Tartaric Acid sourced from[7].

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the crystallographic analysis of a small organic molecule like this compound.

1. Crystal Growth

High-quality single crystals are essential for accurate X-ray diffraction analysis.[8] For this compound, which has low solubility in most organic solvents, single crystals can be grown from an aqueous solution.[4]

  • Method: Slow evaporation.

  • Procedure:

    • Prepare a saturated or near-saturated solution of this compound in distilled water at room temperature.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[9]

    • Transfer the solution to a clean crystallization dish or vial.

    • Cover the container with a perforated film (e.g., Parafilm with small holes) to slow down the rate of evaporation.[8]

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

    • Harvest the resulting colorless, elongated, or block-shaped single crystals. Good quality crystals should be transparent with no visible flaws or cracks.[8]

2. Data Collection

  • Crystal Mounting: A suitable single crystal (typically with dimensions around 0.25 mm) is selected and mounted on a goniometer head.[8]

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer.

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Data Acquisition: The crystal is rotated, and diffraction patterns are collected at various orientations. The intensities and positions of the diffracted X-ray beams are recorded by a detector.

3. Structure Solution and Refinement

  • Unit Cell Determination: The diffraction data is used to determine the unit cell dimensions and crystal system.

  • Space Group Determination: Systematic absences in the diffraction pattern are analyzed to determine the space group.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The final structure is validated for its geometric sensibility and other crystallographic metrics.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the single-crystal X-ray crystallography process.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output compound Pure Compound (this compound) dissolution Dissolution in Solvent (Water) compound->dissolution filtration Filtration dissolution->filtration crystal_growth Slow Evaporation filtration->crystal_growth crystal_selection Select Single Crystal crystal_growth->crystal_selection mounting Mount on Goniometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection unit_cell Determine Unit Cell data_collection->unit_cell space_group Determine Space Group unit_cell->space_group structure_solution Solve Structure (Direct Methods) space_group->structure_solution refinement Refine Structure structure_solution->refinement validation Validate Final Structure refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for single-crystal X-ray crystallography analysis.

References

A Comparative Guide to the Quantitative Determination of Galactose in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantitative determination of galactose in various food matrices. Accurate quantification of galactose is crucial for food labeling, quality control, and for individuals with galactosemia who must adhere to a strict galactose-restricted diet. This document outlines the principles, performance, and detailed experimental protocols for key methodologies, supported by experimental data to aid in method selection and implementation.

Introduction to Galactose Quantification Methods

The selection of an appropriate analytical method for galactose determination depends on factors such as the food matrix, required sensitivity, available instrumentation, and the purpose of the analysis. The most prevalent techniques include enzymatic assays, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of specificity, speed, and cost.

General Experimental Workflow

The quantitative analysis of galactose in food samples typically follows a general workflow, from sample preparation to data acquisition and analysis. The specific steps may vary depending on the chosen method and the complexity of the food matrix.

Galactose Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction (e.g., water, ethanol) Homogenization->Extraction Deproteinization Deproteinization (e.g., Carrez clarification) Extraction->Deproteinization Derivatization Derivatization (for GC-MS) Deproteinization->Derivatization If required Separation Chromatographic Separation (HPLC/HPAEC/GC) Deproteinization->Separation Enzymatic_Reaction Enzymatic Reaction Deproteinization->Enzymatic_Reaction Derivatization->Separation Detection Detection (PAD, RID, MS, Spectrophotometry) Separation->Detection Enzymatic_Reaction->Detection Quantification Quantification (Standard Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for the quantitative determination of galactose in food samples.

Comparison of Analytical Methods

The following sections detail the principles and performance characteristics of the most common methods for galactose quantification. A summary of their key features is presented for easy comparison.

Method Comparison Enzymatic Enzymatic Assays Principle: Specific enzyme-catalyzed reaction leading to a measurable product (e.g., NADH). Pros: High specificity, rapid, relatively simple. Cons: Potential for matrix interference, may require separate lactose hydrolysis step. HPAEC_PAD HPAEC-PAD Principle: Anion-exchange chromatography of carbohydrates at high pH with sensitive electrochemical detection. Pros: High sensitivity and selectivity, no derivatization required, can separate isomers. Cons: Requires specialized equipment, susceptible to matrix effects. HPLC_RID HPLC-RID Principle: Separation by liquid chromatography with detection based on changes in refractive index. Pros: Common equipment, relatively inexpensive. Cons: Lower sensitivity, not compatible with gradient elution, co-elution issues (e.g., with glucose). GC_MS GC-MS Principle: Separation of volatile derivatives by gas chromatography with mass spectrometric detection. Pros: High sensitivity and specificity, provides structural information. Cons: Requires derivatization, can be complex and time-consuming.

Figure 2: Comparison of key features of different analytical methods for galactose quantification.
Enzymatic Assays

Enzymatic methods are based on the specific conversion of galactose by an enzyme, leading to a product that can be quantified, often spectrophotometrically. A common approach involves the oxidation of D-galactose by β-galactose dehydrogenase, which reduces nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm is directly proportional to the amount of galactose.[1]

Performance Data:

ParameterValueFood MatrixReference
Linearity Range4.0 mg/L - 6.25 g/LVarious[2][3]
Limit of Detection (LOD)2 mg/L-[2]
Recovery92% - 121%Almond milk, salad dressing, feta cheese, cookies, bread[2][3]
Intermediate Precision (RSDr)6.5% - 7.8%Various[2][3]
Reproducibility (RSDR)6.8% - 50%Crisp rye bread, milk chocolate, sausage, cheese, margarine, baby food[4]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis. It separates carbohydrates as anions at high pH on a specialized anion-exchange column, followed by detection using a pulsed amperometric detector. This technique does not require derivatization and can separate structurally similar sugars.[5][6]

Performance Data:

ParameterValueFood MatrixReference
Limit of Quantification (LOQ)0.05 g/100 gGeneral Foods[7]
Recovery88% - 111%Cheese, yogurts, pizzas, soups, biscuits, etc.[8]
Linearity (R²)>0.995Standards
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used method for sugar analysis. Separation is typically achieved on an amino or ligand-exchange column. The refractive index detector measures the difference in refractive index between the mobile phase and the sample components. While robust, this method can suffer from lower sensitivity and potential co-elution of galactose with other sugars like glucose.[9]

Performance Data:

ParameterValueFood MatrixReference
Linearity Range0.2 - 100 mg/LStandards
Recovery90% - 125%Infant formula, soy-based infant formula
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers high sensitivity and specificity. For sugar analysis, non-volatile carbohydrates like galactose must first be derivatized to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information.[10][11]

Performance Data:

ParameterValueFood MatrixReference
Limit of Detection (LOD)≤0.1 mg/100 gAgricultural food resources[10]
Linearity Range57.2–220.0 μg/mLSerum[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Sample Preparation for Dairy Products (Enzymatic and HPLC Methods)

This protocol is a general procedure for preparing milk and milk product samples for analysis.

  • Accurately weigh approximately 1-2 g of the homogenized sample into a 100 mL volumetric flask.[13][14]

  • Add approximately 60 mL of distilled water and incubate at 50-70°C for 15 minutes with occasional shaking.[13][14]

  • Cool to room temperature.

  • For clarification, add Carrez I solution (e.g., 5 mL of 3.6% potassium hexacyanoferrate(II)) and mix.[13]

  • Add Carrez II solution (e.g., 5 mL of 7.2% zinc sulfate) and mix.[13]

  • Add a sodium hydroxide solution (e.g., 10 mL of 0.1 M NaOH) to adjust the pH and mix.[13]

  • Fill the volumetric flask to the mark with distilled water, mix thoroughly, and filter.[13]

  • The clear filtrate can be used directly or after further dilution for the assay.

Enzymatic Determination of D-Galactose (Spectrophotometric)

This protocol is based on the principle of β-galactose dehydrogenase activity.

  • Pipette the clear sample solution, buffer, and NAD+ solution into a cuvette and mix.

  • Read the initial absorbance (A1) at 340 nm after the reaction has stabilized.

  • Start the reaction by adding β-galactose dehydrogenase suspension and mix.

  • Incubate for approximately 5-10 minutes at room temperature until the reaction is complete.

  • Read the final absorbance (A2) at 340 nm.

  • Calculate the absorbance difference (ΔA = A2 - A1) for both the sample and a blank.

  • The concentration of galactose is calculated based on the net absorbance difference and the molar extinction coefficient of NADH.

HPAEC-PAD Analysis of Galactose

The following provides a general chromatographic setup.

  • Instrument: High-Performance Ion Chromatograph with a Pulsed Amperometric Detector (gold working electrode).[7]

  • Column: A carbohydrate analysis column such as a CarboPac™ series.[8]

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10-25 µL.[7]

  • Detection: Pulsed Amperometric Detection with a suitable waveform.

GC-MS Analysis of Galactose (with Derivatization)

This protocol outlines the general steps for GC-MS analysis.

  • An aliquot of the sample extract is dried (e.g., under a stream of nitrogen).

  • The dried residue is derivatized to form volatile sugar derivatives (e.g., trimethylsilyl-oxime derivatives).[10]

  • The derivatized sample is injected into the GC-MS system.

  • GC Column: A non-polar capillary column (e.g., HP-5).[15]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A programmed temperature ramp to separate the sugar derivatives.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode for quantification.

Conclusion

The quantitative determination of galactose in food is achievable through several reliable analytical methods. Enzymatic assays offer a rapid and specific approach, particularly suitable for routine quality control. HPAEC-PAD stands out for its high sensitivity and selectivity, making it ideal for complex matrices and low-level detection. HPLC-RID provides a cost-effective alternative, though with limitations in sensitivity and potential for co-elution. GC-MS delivers high sensitivity and structural confirmation but requires a more involved sample preparation process. The choice of method should be carefully considered based on the specific analytical requirements, sample matrix, and available resources. The data and protocols presented in this guide are intended to assist researchers and professionals in making informed decisions for the accurate and reliable quantification of galactose in food.

References

Comparing the mechanical properties of mucic acid crystals to other organic crystals.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the mechanical properties of mucic acid crystals against other common organic crystals reveals its exceptional stiffness and hardness, positioning it as a standout material in the realm of organic solids. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies.

This compound, a dicarboxylic acid derived from galactose, forms crystals that exhibit remarkable mechanical properties, surpassing many other well-known organic crystals.[1][2][3] This superior performance is attributed to its unique molecular arrangement and an extensive network of strong intermolecular hydrogen bonds, which contribute to a densely packed and robust crystal lattice.[4][5][6]

Comparative Analysis of Mechanical Properties

The mechanical integrity of crystalline materials is primarily defined by their elastic modulus (a measure of stiffness) and hardness (resistance to localized plastic deformation). A summary of these properties for this compound and other common organic crystals is presented below.

Organic CrystalYoung's Modulus (E) [GPa]Hardness (H) [GPa]Key Structural Features
This compound 29.25 - 50.25[1][3][5]2.81[1][3]Extensive 3D network of hydrogen bonds, high density.[4][5][6]
Aspirin (Form I) ~5-fold reduction in nano-dimensional crystals[7]-Layered structure.[8]
Ibuprofen Influenced by crystal habit (e.g., polyhedral vs. needle-like)[9][10]Softest tablets from hexane-grown crystals.[9][10]Crystal habit can be modified by solvent choice.[9][10][11]
Paracetamol Polymorph-dependent; metastable form has better tableting properties.[12]-Presence of slip planes and hydrogen bonds influences mechanical behavior.[13]
α-Glycine Considered a very stiff organic crystal.[1]--
Tartaric Acid Considered a very stiff organic crystal.[1]--
L-Threonine Considered a very stiff organic crystal.[1]--

Note: The mechanical properties of organic crystals can be influenced by factors such as crystal size, morphology, and polymorphism.[7][9][10][12][14]

The data clearly indicates that this compound crystals possess a significantly higher Young's modulus and hardness compared to many other organic crystals, even those considered to be very stiff.[1][3] This exceptional mechanical performance makes this compound a material of interest for applications requiring robust and lightweight organic components.

Experimental Protocols for Characterization

The determination of mechanical properties of organic crystals at the micro and nano-scale is predominantly carried out using nanoindentation and atomic force microscopy (AFM).

Nanoindentation

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of materials. The process involves indenting the crystal surface with a tip of known geometry (commonly a Berkovich tip) while continuously measuring the applied load and penetration depth.

Methodology:

  • Crystal Preparation: High-quality single crystals of suitable size and with smooth facets are required.[15][16] Surface preparation, such as cleaving or washing, is critical to minimize roughness and obtain accurate data.[17]

  • Instrument Calibration: The nanoindenter is calibrated using a standard material with known mechanical properties, preferably close to those of the organic crystals being tested.[17]

  • Indentation Process: The indenter tip is brought into contact with the crystal surface, and a controlled load is applied. The load and displacement are recorded throughout the loading and unloading phases, generating a load-displacement curve.[5]

  • Data Analysis: The initial portion of the unloading curve is analyzed to determine the stiffness of the contact, from which the elastic modulus is calculated. The hardness is determined from the peak load and the projected contact area of the indentation.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can also be used to probe the mechanical properties of surfaces at the nanoscale. In modes such as PeakForce Quantitative Nanomechanical Mapping (PF-QNM), the AFM tip taps on the sample surface, and the resulting force-distance curves are analyzed to map properties like modulus and adhesion.

Methodology:

  • Sample Mounting: The crystal is securely mounted on a sample holder.

  • Imaging: The AFM is first used to obtain a topographical image of the crystal surface to identify suitable areas for mechanical testing.[18][19][20]

  • Force-Volume Mapping: The AFM tip is systematically indented across a defined area of the crystal surface. At each point, a force-distance curve is recorded.

  • Property Mapping: The recorded force curves are analyzed using appropriate contact mechanics models (e.g., Derjaguin-Muller-Toporov model) to extract and map the mechanical properties across the surface.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the mechanical properties of organic crystals.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Mechanical Measurement cluster_analysis Data Analysis & Interpretation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection surface_prep Surface Preparation (Cleaving/Washing) crystal_selection->surface_prep nanoindentation Nanoindentation surface_prep->nanoindentation Indentation afm Atomic Force Microscopy (AFM) surface_prep->afm Imaging & Probing load_displacement Load-Displacement Curve Analysis nanoindentation->load_displacement force_distance Force-Distance Curve Analysis afm->force_distance property_calculation Calculation of E and H load_displacement->property_calculation force_distance->property_calculation structure_property Structure-Property Correlation property_calculation->structure_property

Caption: Workflow for characterizing organic crystal mechanical properties.

References

Mucic Acid: A Viable Bio-Based Alternative to Terephthalic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

Terephthalic acid (TPA) is a cornerstone of the modern polymer industry, serving as the primary monomer for the production of polyethylene terephthalate (PET), a polyester ubiquitous in packaging, textiles, and various other applications. The vast majority of global TPA production relies on the oxidation of p-xylene, a petrochemical derived from non-renewable fossil fuels. As the demand for sustainable materials intensifies, researchers are exploring bio-based alternatives to traditional petrochemical feedstocks. Mucic acid (galactaric acid), a C6 aldaric acid, has emerged as a promising renewable precursor for the synthesis of TPA and other valuable polymer monomers.

This guide provides an objective comparison of this compound-derived routes to TPA and its derivatives against the conventional petrochemical process. It includes a summary of quantitative performance data, detailed experimental protocols for key transformations, and visualizations of the chemical pathways involved.

Synthesis Pathways: Petrochemical vs. Bio-Based

The production of TPA is dominated by the petroleum-based Amoco process. In contrast, the bio-based route from this compound involves several catalytic steps to achieve a similar aromatic dicarboxylic acid structure.

1. Conventional Petrochemical Synthesis of Terephthalic Acid

The industrial standard for TPA production is the aerobic oxidation of p-xylene. This process is highly optimized for yield and purity but is dependent on fossil fuel feedstocks.

pXylene p-Xylene (from Petroleum) CTA Crude Terephthalic Acid (CTA) pXylene->CTA Amoco Process: Co/Mn Catalyst, Acetic Acid, Air, High T/P PTA Purified Terephthalic Acid (PTA) CTA->PTA Purification (e.g., Hydrogenation) PET Polyethylene Terephthalate (PET) PTA->PET Polycondensation with Ethylene Glycol

Conventional synthesis of PET from petroleum-derived p-xylene.

2. Bio-Based Synthesis from this compound

This compound, which can be derived from the oxidation of galactose found in biomass, can be converted to TPA precursors through a multi-step chemical pathway. A common route involves the dehydration of this compound to muconic acid, which then undergoes a Diels-Alder reaction and subsequent dehydrogenation.[1][2]

Galactose Galactose (from Biomass) MucicAcid This compound Galactose->MucicAcid Oxidation MuconicAcid trans,trans-Muconic Acid MucicAcid->MuconicAcid Deoxydehydration (DODH) (e.g., Re-based catalyst) Cycloadduct Cyclohexene Diester MuconicAcid->Cycloadduct Esterification & Diels-Alder with Ethylene DET Diethyl Terephthalate (DET) Cycloadduct->DET Dehydrogenation (e.g., Pd catalyst) BioTPA Bio-Terephthalic Acid (Bio-TPA) DET->BioTPA Hydrolysis

Bio-based synthesis of TPA from this compound via a muconic acid intermediate.

This compound can also be converted into adipic acid, a monomer for nylon-6,6, via deoxydehydration and subsequent hydrogenation, showcasing its versatility as a platform chemical.[3][4][5]

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies on the conversion of this compound and its derivatives compared to the conventional TPA process.

Table 1: Synthesis of Diethyl Terephthalate (DET) from Muconic Acid

ParameterValueCatalyst / ConditionsReference
Muconic Acid Conversion~100%Silicotungstic acid[1][6]
Cycloadduct Selectivity>99.0%200°C, 240 min[1][6]
Dehydrogenation CatalystPalladium (Pd)Neutral or mildly basic[1][6]
Overall DET Yield 80.6% Two-step process from muconic acid [1][6]

Table 2: Catalytic Conversion of this compound to Adipic Acid Esters

Catalyst SystemReductant / SolventTemperature (°C)Time (h)Yield of AdipatesReference
Oxorhenium complex & Pt/C3-Pentanol120-1602499%[3][5]
Ir-ReOx/CIsopropanol1802463%[7]
Pt-ReOx/CIsopropanol1802485%[7]

Table 3: Properties of Bio-PET vs. Petrochemical-PET

While comprehensive comparative data on polymers derived directly from this compound-TPA is still emerging, studies on Bio-PET (where one or both monomers are bio-derived) show promising results.

PropertyBio-PET (with >95% purity Bio-EG)Petrochemical-PETNotesReference
Tensile StrengthSlightly decreased at 95.8% purityStandardStatistically insignificant difference at >98% purity.[8]
Physical PropertiesNearly identicalStandardApplies when bio-monomers meet purity standards.[8]
Overall Conclusion Can be used as a direct replacement Industry Standard High-purity bio-monomers are key. [8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key conversions discussed in this guide.

Protocol 1: Two-Step Synthesis of Diethyl Terephthalate (DET) from Muconic Acid [1][6]

Step A: Esterification and Diels-Alder Reaction

  • Reactor Setup: Charge a high-pressure reactor with trans,trans-muconic acid (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol).

  • Reaction Conditions: Seal the reactor, introduce ethylene gas to the desired pressure (e.g., 2.0 MPa), and heat to 200°C.

  • Duration: Maintain the reaction for 240 minutes with stirring.

  • Workup: After cooling, depressurize the reactor. The resulting solution containing the cyclohexene diester cycloadducts is used directly in the next step.

Step B: Dehydrogenation to Diethyl Terephthalate

  • Catalyst Addition: To the solution from Step A, add a palladium-based catalyst (e.g., 2.5 mol% Pd/C).

  • Reaction Conditions: Heat the mixture to 200°C under an inert atmosphere (e.g., 0.1 MPa N₂).

  • Duration: Maintain the reaction for 360 minutes with stirring.

  • Product Isolation: After cooling, filter the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure diethyl terephthalate.

Protocol 2: One-Pot Conversion of this compound to Adipic Acid Esters [3][10]

  • Reactor Setup: Charge a pressure flask with this compound (1.0 mmol), methyltrioxorhenium (MTO) catalyst (0.05 mmol), and p-toluenesulfonic acid (TsOH) co-catalyst (0.05 mmol).

  • Solvent/Reductant: Add 3-pentanol (20 mL) to the flask, which serves as both solvent and hydrogen donor.

  • Deoxydehydration (DODH): Stir the reaction mixture at 120°C for 12 hours. A water separator can be used to remove the water produced during this step.

  • Transfer Hydrogenation: Cool the mixture slightly and add the hydrogenation catalyst (e.g., 5 wt% Pt/C, 10 mg). Seal the flask and heat the reaction to 160-200°C for another 12 hours.

  • Product Isolation: Cool the reaction to room temperature. Separate the catalysts by filtration (e.g., through Celite). Remove the solvent by evaporation. The resulting adipic acid esters can be purified by flash column chromatography.

Conclusion and Future Outlook

This compound represents a highly promising, renewable feedstock for the chemical industry. Research has demonstrated high-yield pathways to produce not only adipic acid for nylons but also precursors for terephthalic acid, the key component of PET. The total yield of 80.6% for diethyl terephthalate from muconic acid is a significant achievement, indicating the viability of this bio-based route.[1]

Studies on Bio-PET indicate that as long as the bio-derived monomers meet the high purity standards of the polymer industry, the resulting materials exhibit properties nearly identical to their petrochemical counterparts.[8] This suggests that bio-TPA derived from this compound could serve as a "drop-in" replacement, allowing for the production of 100% bio-based PET without compromising performance.

While the catalytic processes are well-established at the laboratory scale, challenges related to catalyst cost (e.g., rhenium, palladium), separation, and scaling up for industrial production remain. Continued research into developing more cost-effective and robust heterogeneous catalysts will be critical for the commercial feasibility of this compound as a mainstream alternative to petroleum-based terephthalic acid.

References

A Comparative Guide to the Cross-Verification of Organic Acid Quantification Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids is critical for applications ranging from diagnosing inborn errors of metabolism to monitoring drug efficacy and understanding disease pathology. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its high sensitivity and selectivity, cross-verification of results using alternative methods is crucial for ensuring data integrity and reliability. This guide provides an objective comparison of LC-MS/MS with other analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The quantification of organic acids is often challenging due to their polarity, structural similarity, and wide range of concentrations in biological matrices.[1] Several analytical techniques are employed, each with distinct advantages and limitations. The most common methods for cross-verification against LC-MS/MS are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of Key Performance Characteristics of Major Analytical Platforms

ParameterLC-MS/MSGC-MS (Gold Standard)HPLC-UV
Sensitivity High (nanomolar range)[2]HighModerate
Specificity HighHighLow to Moderate
Sample Preparation Often simple ("dilute and shoot")[3], but can involve derivatization[1][4]Complex, requires derivatization to increase volatilitySimple
Throughput High[4]Low to ModerateHigh
Analytes Covered Broad range of polar and non-polar compoundsVolatile and semi-volatile compoundsCompounds with a chromophore
Matrix Effects Can be significantLess common but possibleSignificant
Instrumentation Cost HighHighLow

Quantitative Data Comparison

The performance of an analytical method is best assessed through its validation parameters. The following tables summarize typical quantitative data for the analysis of organic acids using LC-MS/MS and a common alternative, GC-MS. It is important to note that significant inter-laboratory variability can exist due to differences in methodologies.[5][6]

Table 2: Performance Data for LC-MS/MS Quantification of Organic Acids

AnalyteLinearity (r²)LOQ (µM)Accuracy (% Recovery)Precision (%RSD)Reference
Malic Acid> 0.990.2 - 6 (in solution)80 - 120< 15[7]
Citric Acid> 0.990.2 - 6 (in solution)80 - 120< 15[7]
3-Hydroxypropionic acid> 0.992< 285.9 - 92.5< 10.4[4]
Methylmalonic acid> 0.992< 285.9 - 92.5< 10.4[4]
Lactic Acid> 0.9911095 - 1282 - 13[8]
Acetic Acid> 0.9911095 - 1282 - 13[8]

Table 3: Inter-Laboratory Performance Data for Organic Acid Analysis (Primarily GC-MS)

AnalyteInter-laboratory CV (%)Intra-laboratory CV (%)Reference
3-Hydroxyisovaleric acid51Varies (<10 to >25)[5]
3-Hydroxyglutaric acidNot specified30[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative methodologies for LC-MS/MS and GC-MS.

LC-MS/MS Protocol for Organic Acid Quantification

This protocol is a generalized representation. Specific parameters may vary based on the analytes of interest and the sample matrix.

  • Sample Preparation (Dilute-and-Shoot) :

    • For urine samples, a simple dilution with an acidic solution is often sufficient.[3]

    • If the sample is not clear, centrifugation is required before preparation.[3]

  • Sample Preparation (Derivatization) :

    • For enhanced sensitivity and chromatographic retention, derivatization may be employed.[1][9]

    • A common method involves the use of 3-Nitrophenylhydrazine (3-NPH).[4]

    • To 50 µL of deproteinized sample, add 25 µL of 200 mM 3-NPH and 25 µL of 200 mM EDC/9% pyridine.[4]

    • Incubate at room temperature for 15 minutes.[4]

  • Chromatography :

    • Column : Reversed-phase C18 column[4][10] or a mixed-mode column.[7]

    • Mobile Phase : A gradient of water with 0.1% phosphoric acid and methanol is a common choice.[10]

    • Flow Rate : Typically around 0.5 - 1.0 mL/min.[10]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is frequently used for organic acids.[7][8]

    • Detection : Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

GC-MS Protocol for Organic Acid Quantification (The Gold Standard)

GC-MS remains the gold standard for comprehensive organic acid profiling, particularly in clinical settings.[6][11]

  • Sample Preparation :

    • Urine samples are normalized to creatinine concentration.[6]

    • Extraction of organic acids is typically performed using liquid-liquid extraction.

  • Derivatization :

    • This is a mandatory step to increase the volatility of the organic acids for gas chromatography.

    • A common procedure involves oximation followed by silylation.

  • Gas Chromatography :

    • Column : A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium.

    • Temperature Program : A temperature gradient is used to separate the derivatized organic acids.

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI).

    • Detection : Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-verification of organic acid quantification.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Verification Sample Biological Sample (Urine, Plasma, etc.) Prep Sample Preparation (Dilution, Extraction, Derivatization) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS DataLCMS LC-MS/MS Data (Quantification) LCMS->DataLCMS DataGCMS GC-MS Data (Quantification) GCMS->DataGCMS Compare Data Comparison & Cross-Verification DataLCMS->Compare DataGCMS->Compare Report Final Report Compare->Report

Caption: Workflow for cross-verification of organic acid analysis.

Relevant Metabolic Pathway: The Krebs Cycle

Many of the organic acids quantified are intermediates in central metabolic pathways such as the Krebs (Citric Acid) Cycle.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Key organic acid intermediates of the Krebs Cycle.

References

A Comparative Guide to Differentiating Lactose and Galactose Using the Mucic Acid Test

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of lactose and galactose in the mucic acid test, a specific chemical test used for the identification of galactose. The information presented is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this qualitative assay.

Introduction and Principle

The this compound test is a highly specific method for detecting the presence of galactose or galactose-containing molecules, such as lactose.[1] The principle of the test is based on the oxidation of the sugar by a strong oxidizing agent, typically concentrated nitric acid, at elevated temperatures.[1][2]

  • Galactose , a monosaccharide, is oxidized at both its aldehyde group (C1) and its primary alcohol group (C6) to form galactaric acid, commonly known as this compound.[1][3] this compound is a dicarboxylic acid that is insoluble in cold water and alcohol, leading to the formation of characteristic crystals.[2][4]

  • Lactose , a disaccharide, is composed of one galactose unit and one glucose unit linked by a β-1→4 glycosidic bond.[5][6] In the presence of hot nitric acid, this bond is first hydrolyzed, releasing the individual monosaccharides.[7][8] The liberated galactose is then oxidized to form the insoluble this compound crystals, yielding a positive result.[2][7]

  • Other sugars, such as glucose, are also oxidized by nitric acid to form dicarboxylic acids (e.g., glucaric acid), but these products are soluble in the reaction mixture and do not precipitate, thus giving a negative result.[1][3]

This differential solubility of the resulting dicarboxylic acids is the basis for the test's specificity for galactose.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation that occurs during the this compound test for both galactose and lactose.

MucicAcidTest Lactose Lactose (Galactose-Glucose) hydrolysis_point Lactose->hydrolysis_point Hydrolysis (+ Conc. HNO₃, Heat) Galactose Galactose MucicAcid This compound (Insoluble Crystals) Galactose->MucicAcid Oxidation (+ Conc. HNO₃, Heat) Glucose Glucose SolubleAcid Soluble Dicarboxylic Acid (e.g., Glucaric Acid) Glucose->SolubleAcid Oxidation (+ Conc. HNO₃, Heat) hydrolysis_point->Galactose hydrolysis_point->Glucose

Chemical pathway for the this compound test.

Experimental Protocol

This section details the methodology for performing the this compound test.

Reagents and Materials:

  • Test Samples: 1% aqueous solutions of Galactose, Lactose, and a negative control (e.g., Glucose).

  • Reagent: Concentrated Nitric Acid (HNO₃).

  • Equipment: Test tubes, test tube rack, pipettes, water bath, microscope slides, and a microscope.

Procedure:

  • Preparation: Label clean, dry test tubes for each sample (Galactose, Lactose, Control).

  • Sample Addition: Pipette 5 mL of each test solution into its respective test tube.[2]

  • Reagent Addition: Carefully add 1 mL of concentrated nitric acid to each test tube.[1][2] Mix the contents gently.

  • Heating: Place the test tubes in a boiling water bath. Heat until the volume of the solution is concentrated down to approximately 1-2 mL.[1][2] This step should be performed in a well-ventilated fume hood as toxic brown fumes of nitrogen dioxide may be produced.[2]

  • Cooling and Crystallization: Remove the tubes from the water bath and allow them to cool slowly to room temperature. It is often recommended to let the tubes stand overnight to allow for complete crystal formation.[1][2]

  • Observation: Examine the bottom of the test tubes for the presence of a crystalline precipitate. A sample of the crystals can be transferred to a microscope slide for examination of their shape.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Workflow start Start prep Prepare Samples (Lactose, Galactose, Control) start->prep add_acid Add Conc. HNO₃ to each sample prep->add_acid heat Heat in Boiling Water Bath add_acid->heat cool Cool to Room Temp (Allow to stand overnight) heat->cool observe Observe for Crystal Formation cool->observe positive Positive Result: Insoluble Crystals Form observe->positive Galactose or Lactose negative Negative Result: No Crystals Form observe->negative Other Sugars end End positive->end negative->end

Workflow for the this compound test procedure.

Data Presentation and Comparison

While both lactose and galactose yield a positive result, subtle differences can sometimes be observed. The primary differentiation lies in comparing their results against other types of sugars.

Parameter Galactose (Monosaccharide) Lactose (Disaccharide) Glucose (Negative Control)
Reaction Principle Direct oxidation of C1 and C6 to form this compound.Hydrolysis to galactose and glucose, followed by oxidation of galactose.[7]Oxidation to a soluble dicarboxylic acid (glucaric acid).[3]
Expected Result Positive Positive Negative
Observation Formation of insoluble, white, gritty, or rod-shaped crystals at the bottom of the tube.[1]Formation of insoluble, white crystals, similar in appearance to those from galactose.[2]The solution remains clear with no crystalline precipitate.[2]
Time for Crystal Formation Generally faster and more abundant crystal formation due to the direct availability of galactose for oxidation.May be slightly slower or less abundant as it requires an initial hydrolysis step before oxidation can occur.No crystals form, even after standing overnight.

Note: The rate and quantity of crystal formation can be influenced by factors such as the precise concentration of reactants and the exact heating and cooling conditions. The key diagnostic feature is the presence (positive) or absence (negative) of the insoluble precipitate. The test is effective at identifying galactose-containing sugars but does not distinguish between galactose and lactose on its own.[2]

References

Safety Operating Guide

Proper Disposal of Mucic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of mucic acid is a critical aspect of laboratory safety and environmental responsibility. While this compound is generally not classified as a hazardous substance under OSHA and EU regulations, adherence to institutional and local guidelines is paramount to ensure safe handling and disposal.[1][2][3] This guide provides detailed procedures for the disposal of both pure and contaminated this compound, tailored for research, scientific, and drug development professionals.

I. Hazard Assessment and Safety Precautions

Before disposal, it is essential to understand the hazard profile of this compound. According to multiple safety data sheets (SDS), this compound is not considered a hazardous substance.[1][2][3] However, it may cause skin, eye, and respiratory irritation.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[4][6]

Key Safety Information:

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area.[4][6]

  • Skin Contact: May cause skin irritation. Wash with soap and water after handling.[4][5]

  • Eye Contact: May cause serious eye irritation.[4][5] In case of contact, rinse cautiously with water for several minutes.[4]

  • Fire Hazard: this compound is a combustible solid but difficult to ignite.[1] Combustion can produce carbon monoxide and carbon dioxide.[1]

II. Disposal Procedures: A Step-by-Step Guide

The correct disposal procedure depends on whether the this compound is pure and uncontaminated or mixed with other substances.

A. Disposal of Pure, Uncontaminated this compound

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health & Safety (EHS) office or refer to your laboratory's chemical hygiene plan. Local regulations and institutional policies will ultimately dictate the final disposal method.

  • Waste Characterization: Confirm that the this compound waste is not contaminated with any hazardous materials.

  • Containerization:

    • Place the dry, solid this compound in a clearly labeled, sealed container. Plastic containers are often preferred.[7]

    • The label should clearly state "this compound" and indicate that it is non-hazardous waste.

  • Disposal: Based on institutional approval, uncontaminated this compound may be disposed of as standard solid chemical waste. Do not dispose of it down the drain or in regular trash without explicit permission from your EHS department.

B. Disposal of Contaminated this compound or Solutions

If this compound is mixed with solvents, other chemicals, or is otherwise contaminated, the entire mixture must be treated as hazardous waste.[8]

  • Hazardous Waste Determination: The waste mixture must be classified based on its most hazardous component. For example, if this compound is dissolved in a flammable solvent like ethanol, the waste is considered hazardous due to its ignitability.[7][9]

  • Segregation and Storage:

    • Store contaminated this compound waste in a designated Satellite Accumulation Area (SAA).[7][9][10]

    • Ensure the waste is stored separately from incompatible materials. This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases.[10][11]

  • Containerization and Labeling:

    • Use a compatible, leak-proof container with a secure screw cap.[10][12] Do not fill the container completely; leave at least one inch of headspace to allow for expansion.[10]

    • Label the container with a "Hazardous Waste" tag. The label must include the full chemical names of all constituents and their approximate percentages.

  • Requesting Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[7][9] Do not pour chemical waste down the drain.[8][9]

III. Summary of Disposal Parameters

The following table summarizes the key considerations for the proper disposal of this compound.

ParameterGuidelineSource
Hazard Classification Not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1][2]
Primary Disposal Route As non-hazardous solid waste, pending institutional EHS approval.[8]
Contaminated Waste Must be treated as hazardous waste, based on the properties of the contaminants.[4][8]
Drain Disposal Prohibited for solid form. Aqueous solutions should not be drain-disposed without EHS consultation.[5][8][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[10][11]
Required PPE Safety glasses or goggles, gloves, lab coat.[2][4]

IV. This compound Disposal Workflow

The logical flow for determining the proper disposal procedure for this compound is illustrated below. This process ensures that all safety and regulatory factors are considered before final disposal.

MucicAcidDisposal start Start: this compound Waste Generated check_contamination Is the waste pure this compound or is it contaminated with other substances? start->check_contamination pure_solid Pure this compound (Solid) check_contamination->pure_solid  Pure contaminated Contaminated this compound or Solution check_contamination->contaminated Contaminated   consult_ehs Consult Institutional EHS for non-hazardous solid waste disposal procedure. pure_solid->consult_ehs treat_as_haz Treat as Hazardous Waste contaminated->treat_as_haz ehs_approval EHS Approval? consult_ehs->ehs_approval dispose_non_haz Dispose as per EHS instructions (e.g., designated solid waste stream). ehs_approval->dispose_non_haz Yes ehs_approval->treat_as_haz No end_non_haz End dispose_non_haz->end_non_haz label_container Label container with all constituents and 'Hazardous Waste' tag. treat_as_haz->label_container store_saa Store in Satellite Accumulation Area (SAA). Segregate from incompatibles. label_container->store_saa request_pickup Request pickup from EHS. store_saa->request_pickup end_haz End request_pickup->end_haz

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling mucic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mucic Acid

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Exposure Limits

This compound may cause skin, eye, and respiratory irritation[1][2]. While specific occupational exposure limits have not been established by OSHA, NIOSH, or ACGIH, it is crucial to minimize exposure through proper engineering controls and personal protective equipment[1][3][4].

Exposure Limit DataStatus
OSHA PEL No data available[1]
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following equipment must be used when handling this compound.

PPE CategorySpecifications and Requirements
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection are required[1]. In situations with a high risk of splashing, a face shield should be worn in addition to goggles[5][6]. All eyewear must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166[1][3].
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact[2][5][7]. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin[2]. After use, dispose of contaminated gloves in accordance with laboratory and local regulations[2].
Body Protection At a minimum, a laboratory coat and close-toed footwear are required[1]. For tasks with a higher risk of exposure, wear appropriate protective clothing to prevent all skin exposure[3].
Respiratory Protection While generally not required if work is conducted with adequate ventilation, a NIOSH-approved respirator may be necessary if dust generation is unavoidable or ventilation is insufficient[3][5]. Engineering controls like fume hoods are the primary method to minimize inhalation exposure[5].

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safety. This involves preparation, handling, and post-handling procedures.

MucicAcidHandling Diagram 1: Safe this compound Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Cleanup prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Eyewash & Safety Shower are Accessible prep_1->prep_2 prep_3 Prepare Well-Ventilated Area (e.g., Fume Hood) prep_2->prep_3 prep_4 Don Required PPE prep_3->prep_4 handle_1 Keep Container Tightly Closed When Not in Use prep_4->handle_1 handle_2 Minimize Dust Generation handle_1->handle_2 handle_3 Avoid Contact with Skin, Eyes, and Clothing handle_2->handle_3 handle_4 Do Not Eat, Drink, or Smoke handle_3->handle_4 post_1 Clean Spills Immediately handle_4->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Properly Remove and Dispose of PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Diagram 1: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning work.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed[3].

    • Work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low[1][5].

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing[1][4].

    • Minimize the generation and accumulation of dust[1][3].

    • Keep the container tightly closed when not in use[1][3][5].

    • Wash hands thoroughly after handling the substance[1][4].

    • Do not eat, drink, or smoke in the handling area[1].

  • Storage :

    • Store in a cool, dry, well-ventilated area[3][5].

    • Keep containers tightly closed and store them away from incompatible substances like strong oxidizing agents[3][4][5].

Emergency and Disposal Procedures

Immediate and appropriate action is required in case of accidental exposure or spills.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation occurs or persists, get medical advice[1][5].
Inhalation Move the person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention[1][5].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].
Spill and Disposal Plan

Minor Spills:

  • Ensure adequate ventilation and wear all required PPE[1][3].

  • Avoid generating dust[3].

  • Carefully sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal[1][3][4].

  • Clean the spill area thoroughly[8].

Waste Disposal:

  • All waste, including unused product and contaminated materials, must be handled in accordance with local, state, and federal regulations[1][3][9].

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste[3].

  • Do not allow the product to enter drains or waterways[1][2][5].

  • Dispose of contaminated packaging as you would the unused product; do not reuse containers[1][2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mucic acid
Reactant of Route 2
mucic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.